Product packaging for Basolite Z377(Cat. No.:CAS No. 676593-65-0)

Basolite Z377

Cat. No.: B8822124
CAS No.: 676593-65-0
M. Wt: 1156.4 g/mol
InChI Key: YYZLACFDNHNIGN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Basolite Z377 is a useful research compound. Its molecular formula is C54H38O13Zn4-4 and its molecular weight is 1156.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

676593-65-0

Molecular Formula

C54H38O13Zn4-4

Molecular Weight

1156.4 g/mol

IUPAC Name

4-[3-(4-carboxylatophenyl)-5-[4-(dihydroxymethyl)phenyl]phenyl]benzoate;zinc;hydrate

InChI

InChI=1S/2C27H20O6.H2O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15,25,28-29H,(H,30,31)(H,32,33);1H2;;;;/p-4

InChI Key

YYZLACFDNHNIGN-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(O)O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(O)O.O.[Zn].[Zn].[Zn].[Zn]

Origin of Product

United States

Foundational & Exploratory

Basolite Z377 (MOF-177): A Comprehensive Technical Guide to Structural Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known by its scientific designation MOF-177, is a prominent member of the metal-organic framework (MOF) family of materials.[1][2][3] Composed of zinc ions coordinated to 1,3,5-benzenetribenzoic acid (H3BTB) linkers, this compound exhibits an exceptionally high surface area and a well-defined porous structure. These characteristics make it a material of significant interest for a wide range of applications, including gas storage, separations, and catalysis. This technical guide provides an in-depth overview of the structural characterization and analysis of this compound, intended to serve as a valuable resource for researchers and professionals in materials science and drug development.

Structural and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quantitative overview of its key structural and physical characteristics.

General Properties
PropertyValue
Synonym MOF-177
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Molecular Weight 1148.37 g/mol [4][5]
Appearance White to off-white powder
Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[6] The material crystallizes in a trigonal system with the P-31c space group. The unit cell parameters are provided in the table below.[7]

Crystallographic ParameterValue
Crystal System Trigonal
Space Group P-31c
a 37.072 Å[7]
b 37.072 Å[7]
c 30.0333 Å[7]
α 90°[7]
β 90°[7]
γ 120°[7]
Cell Volume 35745.9 ų[7]
Porosity and Surface Area

This compound is renowned for its exceptionally high porosity. The surface area is typically characterized by nitrogen adsorption-desorption isotherms at 77 K and calculated using the Brunauer-Emmett-Teller (BET) and Langmuir methods.

Porosity ParameterValue
BET Surface Area 4740 - 4898 m²/g[6][8][9][10]
Langmuir Surface Area 5340 m²/g[6]
Pore Volume Data not available in the searched literature
Pore Size Distribution Data not available in the searched literature
Thermal Stability

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound. The material is generally stable to temperatures around 330-420°C in the presence of oxygen, after which it decomposes to zinc oxide.[11][12]

Thermal PropertyValue
Decomposition Temperature (in O₂) ~420 °C[11][12]
Decomposition Temperature (in vacuum) Stable up to higher temperatures than in O₂

Experimental Protocols

This section details the methodologies for the synthesis and key characterization techniques applied to this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are the conventional solvothermal method and the more rapid sonochemical method.

The solvothermal synthesis of this compound typically involves the reaction of a zinc salt and the organic linker in a high-boiling point solvent under elevated temperature and pressure.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3,5-Benzenetribenzoic acid (H₃BTB)

  • N,N-Diethylformamide (DEF)

  • Chloroform

Procedure:

  • A solution of zinc nitrate hexahydrate in N,N-diethylformamide (DEF) is prepared.

  • A separate solution of 1,3,5-benzenetribenzoic acid (H₃BTB) in DEF is prepared.

  • The two solutions are mixed in a sealed reaction vessel.

  • The vessel is heated in a convection oven at a specific temperature (e.g., 85-105°C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is washed with fresh DEF to remove unreacted precursors.

  • The solvent within the pores is exchanged with a more volatile solvent, such as chloroform.

  • The final product is activated by heating under vacuum to remove the solvent and open the porous network.

Sonochemical synthesis offers a significantly faster route to obtaining this compound crystals.[8][9][10]

Materials:

Procedure:

  • A solution of the zinc salt and the organic linker is prepared in 1-methyl-2-pyrrolidinone (NMP).

  • The solution is subjected to high-intensity ultrasonic irradiation for a short duration (e.g., 40 minutes).[8][9][10]

  • The resulting crystalline product is collected and washed with NMP.

  • The product is activated by heating under vacuum.

Characterization Techniques

PXRD is used to confirm the crystalline phase and purity of the synthesized this compound.

Instrumentation:

  • A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • A small amount of the powdered sample is placed on a sample holder.

  • The sample is scanned over a 2θ range (e.g., 2° to 50°) with a defined step size and scan speed.

  • The resulting diffraction pattern is compared to the simulated pattern from the known crystal structure of MOF-177 to confirm phase identity.

This technique is used to determine the surface area and porosity of this compound.

Instrumentation:

  • A surface area and porosity analyzer.

Procedure:

  • The sample is degassed under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • The Langmuir surface area is calculated from the adsorption data.

  • Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.[13]

TGA is performed to assess the thermal stability of this compound.

Instrumentation:

  • A thermogravimetric analyzer.

Procedure:

  • A small amount of the sample is placed in the TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the coordination of the organic linker to the metal centers and the overall framework structure.

Raman Spectroscopy:

  • A Raman spectrometer with a specific laser excitation wavelength is used. The spectrum of the solid sample is collected and analyzed for characteristic vibrational modes of the BTB linker and the metal-oxygen bonds. A Raman spectrum of MOF-177 powder has been reported.[14]

Visualizations

The following diagrams illustrate key processes and relationships related to this compound.

G Solvothermal Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up Zinc Nitrate Zinc Nitrate Mixing Mixing Zinc Nitrate->Mixing H3BTB Linker H3BTB Linker H3BTB Linker->Mixing DEF Solvent DEF Solvent DEF Solvent->Mixing Sealed Vessel Sealed Vessel Mixing->Sealed Vessel Heating Heating Sealed Vessel->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Solvent Exchange Solvent Exchange Washing->Solvent Exchange Activation Activation Solvent Exchange->Activation This compound This compound Activation->this compound

Caption: Workflow for the solvothermal synthesis of this compound.

G Structural Characterization Workflow for this compound cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_data Data Analysis Synthesized this compound Synthesized this compound PXRD Powder X-ray Diffraction (PXRD) Synthesized this compound->PXRD N2 Adsorption Nitrogen Adsorption- Desorption Synthesized this compound->N2 Adsorption TGA Thermogravimetric Analysis (TGA) Synthesized this compound->TGA Spectroscopy FTIR & Raman Spectroscopy Synthesized this compound->Spectroscopy Crystallinity Crystallinity PXRD->Crystallinity Surface Area Surface Area N2 Adsorption->Surface Area Porosity Porosity N2 Adsorption->Porosity Thermal Stability Thermal Stability TGA->Thermal Stability Vibrational Modes Vibrational Modes Spectroscopy->Vibrational Modes

Caption: Logical workflow for the structural characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Basolite Z377 (MOF-177) Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and preparation of Basolite Z377, a prominent member of the metal-organic framework (MOF) family, also known as MOF-177. The document details various synthetic protocols, presents key quantitative data for comparative analysis, and illustrates the underlying scientific principles through workflow and pathway diagrams.

Introduction

This compound, or MOF-177, is a crystalline coordination polymer composed of zinc ions and the organic linker 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). Its structure is characterized by an exceptionally high porosity and surface area, making it a subject of intense research for applications in gas storage, particularly for hydrogen, as well as in chemical separations and catalysis. The precise control over its synthesis is paramount to achieving the desired material properties for these applications.

Synthesis Methodologies

The synthesis of this compound crystals can be accomplished through several methods. The selection of a particular method influences critical parameters such as crystal size, synthesis duration, and product yield. The most established techniques include conventional solvothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.

Conventional Solvothermal Synthesis

The solvothermal method is a widely used technique that typically yields large, high-quality single crystals of this compound. This process involves the slow crystallization of the material from a solution at elevated temperatures and pressures.

Experimental Protocol:

  • Preparation of the Linker: The organic linker, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), is prepared according to established chemical synthesis procedures.[1]

  • Formation of the Reaction Mixture: Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O) and the H3BTB linker are dissolved in a suitable solvent, most commonly N,N-diethylformamide (DEF).[1] A molar ratio of approximately 5.8:1 (Zn(NO3)2·6H2O : H3BTB) has been reported for successful synthesis.[1]

  • Crystallization Process: The solution is sealed within a hydrothermal bomb or a thick-walled Pyrex tube. The vessel is then placed in an oven and heated to 100°C for a duration of 23 to 48 hours.[1][2][3] Controlled heating and cooling rates are crucial for managing the nucleation and growth of the crystals.[1]

  • Product Isolation and Purification: Upon completion of the reaction and after cooling to ambient temperature, the resulting crystalline solid is separated from the mother liquor by filtration. To remove unreacted starting materials and residual solvent, the crystals are washed extensively with fresh DEF and subsequently with chlorobenzene.[1]

  • Activation of the Framework: To achieve the characteristic high porosity of this compound, the solvent molecules occluded within the pores must be removed. This "activation" step is typically performed by immersing the crystals in a volatile solvent such as chlorobenzene, followed by heating under a high vacuum (e.g., at 150°C for 8 hours) to evacuate the pores.[1]

Sonochemical Synthesis

The application of high-frequency ultrasound can dramatically accelerate the crystallization process, leading to a significant reduction in synthesis time and the formation of smaller, more uniform crystals.

Experimental Protocol:

  • Preparation of the Reaction Mixture: The H3BTB linker and a zinc salt are dissolved in 1-methyl-2-pyrrolidinone (B7775990) (NMP).[2][4][5]

  • Ultrasonic Irradiation: The reaction vessel is placed in an ultrasonic bath and irradiated for a significantly shorter period, typically around 40 minutes.[2][3][4][5]

  • Product Isolation and Purification: The resulting microcrystalline powder is collected by centrifugation or filtration and washed thoroughly with NMP.[5]

  • Activation of the Framework: The activation is carried out using a procedure analogous to the solvothermal method, involving solvent exchange and drying under vacuum.[5]

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for the preparation of this compound by leveraging the direct interaction of microwave radiation with the polar solvent and precursors, leading to rapid and uniform heating.

Experimental Protocol:

  • Preparation of the Reaction Mixture: The precursors are dissolved in NMP in a vessel suitable for microwave synthesis.[2][5]

  • Microwave Heating: The sealed reaction vessel is subjected to microwave irradiation for a short duration, typically around 35 minutes.[2][5]

  • Product Isolation and Purification: The product is isolated and washed with fresh NMP to remove any impurities.[5]

  • Activation of the Framework: The material is activated by solvent exchange and subsequent heating under vacuum to produce the porous framework.[5]

Data Presentation

The physical and chemical properties of this compound are highly dependent on the synthesis method employed. The following table provides a summary of key quantitative data for comparison.

Synthesis MethodMetal SourceOrganic LinkerSolventTemperature (°C)TimeCrystal SizeBET Surface Area (m²/g)Yield (%)
Conventional Solvothermal Zn(NO3)2·6H2OH3BTBDEF10023 - 48 h0.5 - 1.5 mm3100 - 4833Not Specified
Sonochemical Zinc SaltH3BTBNMPAmbient40 min5 - 20 µm489895.6
Microwave-Assisted Zinc SaltH3BTBNMPNot Specified35 min5 - 50 µm4197Not Specified

Experimental Workflows and Crystallization Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflows and the proposed crystallization mechanism for this compound.

Diagram 1: General Synthesis Workflow for this compound

G1_Synthesis_Workflow cluster_reactants 1. Reactant Preparation cluster_synthesis_methods 3. Crystallization Method Zinc_Salt Zinc Salt (e.g., Zn(NO3)2·6H2O) Dissolution 2. Dissolution in Solvent Zinc_Salt->Dissolution H3BTB_Linker H3BTB Organic Linker H3BTB_Linker->Dissolution Solvothermal Solvothermal Isolation 4. Isolation (Filtration) Solvothermal->Isolation Sonochemical Sonochemical Sonochemical->Isolation Microwave Microwave Microwave->Isolation Dissolution->Solvothermal Dissolution->Sonochemical Dissolution->Microwave Washing 5. Washing Isolation->Washing Activation 6. Activation (Solvent Exchange & Vacuum) Washing->Activation Final_Product This compound Crystals Activation->Final_Product

Caption: A generalized workflow for the synthesis of this compound crystals.

Diagram 2: Proposed Crystallization Pathway of this compound

G2_Crystallization_Pathway Precursors Zn²⁺ Ions & H3BTB Linkers in Solution SBU_Formation Formation of Secondary Building Units (SBUs) (e.g., Zn4O clusters) Precursors->SBU_Formation Aggregation Aggregation of SBUs and Linkers SBU_Formation->Aggregation Nucleation Nucleation: Formation of Amorphous Aggregates/Primary Crystallites Aggregation->Nucleation Growth Crystal Growth: Attachment of SBUs and Linkers to Nuclei Nucleation->Growth Final_Crystal Mature this compound Crystal Growth->Final_Crystal

Caption: A simplified representation of the proposed crystallization mechanism.

Diagram 3: The Principle of Coordination Modulation in Synthesis

G3_Coordination_Modulation SBU Zn4O Secondary Building Unit (SBU) Competition Competitive Coordination at the SBU Surface SBU->Competition Linker H3BTB Linker (Multitopic) Linker->Competition Binds to extend the framework Modulator Modulator (e.g., Monocarboxylic Acid) (Monotopic) Modulator->Competition Binds to cap the surface Framework_Extension Framework Extension (Crystal Growth) Competition->Framework_Extension Growth_Termination Temporary Growth Termination Competition->Growth_Termination Controlled_Growth Controlled Crystal Size and Morphology Framework_Extension->Controlled_Growth Growth_Termination->Controlled_Growth

Caption: The role of a modulator in controlling crystal growth.

Conclusion

The synthesis of this compound (MOF-177) is a well-documented process with multiple established methodologies. The conventional solvothermal route remains a reliable method for producing large, high-quality crystals suitable for fundamental studies, while rapid synthesis techniques like sonochemical and microwave-assisted methods are advantageous for high-throughput screening and larger-scale production of microcrystalline materials. A thorough understanding of the synthesis parameters and their influence on the final properties of the material is crucial for the successful application of this compound in various fields, from scientific research to potential industrial and pharmaceutical applications. The continued exploration of novel and more sustainable synthetic strategies will undoubtedly expand the horizons for the application of this remarkable porous material.

References

Basolite Z377 (MOF-177): A Fundamental Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, scientifically known as MOF-177, is a prominent member of the metal-organic framework (MOF) family of materials.[1] MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[2][3] MOF-177 is composed of zinc ions (Zn⁴O tetrahedra) and 1,3,5-benzenetribenzoate (BTB) organic linkers, forming a three-dimensional network with a cubic structure.[2][4][5] This structure results in exceptionally high porosity and a large surface area, making it a material of significant interest for a variety of applications, including gas storage, separations, and, notably, as a promising candidate for advanced drug delivery systems.[2][3][4][5][6] Its tunable pore size and the potential for surface modification allow for the encapsulation and controlled release of therapeutic agents.[2][7]

Physicochemical Properties

The defining characteristic of this compound is its vast internal surface area and porosity. These properties are crucial for its function in both gas storage and drug delivery, as they determine the loading capacity for guest molecules. Below is a summary of its key physicochemical properties compiled from various studies.

PropertyValueConditions/NotesSource
BET Surface Area >4500 m²/g[4][5]
~3100 m²/gMeasured on a sample synthesized for gas adsorption studies.[8]
3780 m²/g[9]
Langmuir Surface Area 5640 m²/g[10]
Pore Volume 2.65 cm³/g[4][5]
1.58 cm³/g[8]
Median Pore Diameter 12.7 Å (1.27 nm)[4][5]
10.6 Å (1.06 nm)[8]
1-3 nmGeneral range for mesoporous spaces.[2]
Molecular Formula C₅₄H₃₀O₁₃Zn₄[1]
Molecular Weight 1148.34 g/mol [1]
Thermal Stability Stable up to 330°CUnder a flow of oxygen. Decomposes to zinc oxide at 420°C.[4][5]
Moisture Sensitivity Degrades upon exposure to moisture.The framework structure is not stable upon H₂O adsorption and can decompose after exposure to ambient air.[4][5][10][11]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves solvothermal methods, where the metal source and the organic linker are dissolved in a solvent and heated in a sealed vessel. While various modifications exist, a general procedure can be outlined.

General Solvothermal Synthesis Protocol
  • Precursor Preparation : A zinc salt, commonly zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), is used as the metal source. The organic linker is 1,3,5-Benzenetricarboxylic acid (H₃BTC or BTB).

  • Dissolution : The zinc salt and the organic linker are dissolved in a suitable solvent. Diethylformamide (DEF) is a commonly used solvent.[12]

  • Reaction : The solution is placed in a sealed reaction vessel, often a Teflon-lined autoclave, and heated to a specific temperature for a set duration. For instance, a microwave-assisted synthesis can be performed at 220°C for 4 hours.[13]

  • Isolation : After the reaction, the vessel is cooled, and the resulting crystalline product is filtered.

  • Purification : The collected solid is washed multiple times with a solvent like diethylformamide and then chloroform (B151607) to remove any unreacted starting materials and impurities.[14]

  • Activation : To achieve the high porosity, the solvent molecules trapped within the pores of the MOF must be removed. This is a critical step and is typically done by heating the material under a high vacuum.[14] A common activation procedure involves heating at 120-200°C under a pressure of less than 0.1 mbar for over 8 hours.[15]

Characterization Techniques

The synthesized this compound is characterized using a variety of analytical techniques to confirm its structure, porosity, and thermal stability.

  • X-ray Diffraction (XRD) : This is a fundamental technique used to confirm the crystalline structure of the MOF. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) can be employed to verify the atomic arrangement and phase purity.[9]

  • Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of the material by measuring its weight change as a function of temperature. This analysis reveals the temperature at which the framework starts to decompose.[4][5][9]

  • Gas Adsorption Analysis (BET) : Nitrogen or argon adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.[8][16]

  • Scanning Electron Microscopy (SEM) : SEM is used to visualize the morphology and crystal size of the synthesized MOF particles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR helps to identify the functional groups present in the MOF structure and confirm the coordination of the organic linker to the metal centers.[9]

Core Applications and Mechanisms

Gas Storage and Separation

This compound exhibits exceptional gas storage capacities, particularly for hydrogen (H₂) and carbon dioxide (CO₂).[4][5] Its high surface area and pore volume provide ample sites for gas molecules to adsorb.

  • Hydrogen Storage : At 77 K and 100 bar, a hydrogen adsorption of 19.6 wt% has been observed.[4][5] At room temperature (298 K) and 10 MPa, the capacity is approximately 0.62 wt%.[8][11]

  • Carbon Dioxide Uptake : A CO₂ uptake of 35 mmol/g was measured at 45 bar and ambient temperature.[4][5]

  • Air Separation : MOF-177 shows potential for air separation, as it adsorbs oxygen more favorably than nitrogen with a selectivity of about 1.8 at 1 atm and 298 K.[8][11]

The mechanism of gas storage is primarily physisorption, where gas molecules are held within the pores by weak van der Waals forces.

Drug Delivery

The unique properties of MOFs, such as high drug loading capacity and tunable release kinetics, make them excellent candidates for drug delivery systems.[6][7][17] this compound, with its large pores, is particularly suitable for encapsulating therapeutic molecules.[2]

Drug Loading Strategies

There are several methods to load drugs into MOFs:

  • Post-Synthetic Encapsulation : The drug is loaded into the pre-synthesized MOF by soaking the activated MOF in a concentrated solution of the drug. The drug molecules diffuse into the pores and are adsorbed onto the internal surface.[6][7]

  • One-Pot Synthesis (In-situ Encapsulation) : The drug is added to the reaction mixture during the synthesis of the MOF. As the framework forms, the drug molecules are entrapped within the growing crystals. This method can lead to a more uniform distribution of the drug.[18][19]

Drug Release Mechanisms

The release of the encapsulated drug from the MOF can be triggered by various stimuli, allowing for targeted and controlled delivery.

  • pH-Responsive Release : The acidic environment of tumor tissues or specific cellular compartments can trigger the release of drugs.[18] For MOFs like ZIF-8, which are composed of zinc and imidazole-based linkers, the acidic conditions can lead to the breakdown of the framework structure, resulting in drug release.[20] While MOF-177 is less stable in acidic conditions, this property can be harnessed for controlled release.

  • Diffusion-Controlled Release : The drug molecules can slowly diffuse out of the pores of the MOF into the surrounding medium. The rate of diffusion can be controlled by the pore size of the MOF and the interactions between the drug and the framework.

  • Competitive Displacement : The release can be triggered by the presence of other molecules in the biological environment that have a stronger affinity for the MOF framework, thereby displacing the drug molecules.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation Zinc Salt Zinc Salt Reaction Mixture Reaction Mixture Zinc Salt->Reaction Mixture Organic Linker (BTB) Organic Linker (BTB) Organic Linker (BTB)->Reaction Mixture Solvent (DEF) Solvent (DEF) Solvent (DEF)->Reaction Mixture Solvothermal Reaction Solvothermal Reaction Reaction Mixture->Solvothermal Reaction Heating Crystalline Product Crystalline Product Solvothermal Reaction->Crystalline Product Washing Washing Crystalline Product->Washing Filtration Activation Activation Washing->Activation Drying Activated MOF-177 Activated MOF-177 Activation->Activated MOF-177 High Vacuum Heating Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release at Target Site Activated MOF-177 Activated MOF-177 Loading Loading Activated MOF-177->Loading Drug Molecule Drug Molecule Drug Molecule->Loading Drug-Loaded MOF-177 Drug-Loaded MOF-177 Loading->Drug-Loaded MOF-177 Encapsulation Release Release Drug-Loaded MOF-177->Release Stimuli Stimuli (e.g., Low pH) Stimuli->Release Released Drug Released Drug Release->Released Drug Therapeutic Effect Degraded MOF Degraded MOF Release->Degraded MOF

References

In-Depth Technical Guide: Thermal Stability of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Basolite Z377, a prominent metal-organic framework (MOF), also known as MOF-177. Understanding the thermal properties of this material is critical for its application in various fields, including gas storage, catalysis, and drug delivery, where thermal stress is a significant factor.

Core Thermal Stability Data

The thermal stability of this compound has been characterized primarily through thermogravimetric analysis (TGA). This technique measures the change in mass of a material as a function of temperature, providing critical information about its decomposition profile.

Quantitative Thermal Decomposition Data

The following table summarizes the key thermal decomposition parameters for this compound, based on available experimental data. The data indicates a material with high thermal resistance, suitable for applications requiring stability at elevated temperatures.

Temperature Range (°C)Weight Loss (%)Event Description
Ambient - 330NegligibleInitial desorption of loosely bound solvent molecules.
330 - 421GradualOnset of framework decomposition.
> 421SignificantComplete decomposition of the organic linker and conversion to Zinc Oxide.

Note: The exact weight loss percentages can vary slightly depending on the activation (pre-heating) process and the experimental atmosphere.

Experimental Protocols

The thermal stability data presented was obtained using standardized thermogravimetric analysis protocols for metal-organic frameworks.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition profile of this compound.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

  • Sample Preparation: Prior to analysis, the this compound sample is typically activated to remove any guest molecules residing within the pores. This is achieved by heating the sample under a dynamic vacuum or an inert gas flow at a specific temperature (e.g., 150-200°C) for a defined period.

  • Analytical Conditions:

    • Atmosphere: The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., Nitrogen) or an oxidizing gas (e.g., Air or Oxygen). The presence of oxygen can influence the decomposition pathway and temperature.[1]

    • Heating Rate: The sample is heated at a constant rate, commonly 5-20 °C/min.

    • Temperature Range: The analysis typically runs from ambient temperature to a point beyond the complete decomposition of the material (e.g., 800-1000°C).

  • Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change. From these curves, the onset of decomposition, specific temperature ranges of mass loss, and the final residual mass are determined.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the typical workflow for assessing the thermal stability of this compound.

TGA_Workflow Workflow for Thermal Stability Analysis of this compound cluster_prep Sample Preparation cluster_analysis Thermogravimetric Analysis (TGA) cluster_data Data Processing & Interpretation start Start: this compound Sample activation Activation (Heating under vacuum/inert gas) start->activation tga_instrument TGA Instrument Setup (Atmosphere, Heating Rate) activation->tga_instrument run_tga Run TGA Experiment tga_instrument->run_tga data_collection Collect Mass vs. Temperature Data run_tga->data_collection plot_curves Plot TGA & DTG Curves data_collection->plot_curves analysis Analyze Decomposition Profile (Onset, Weight Loss) plot_curves->analysis end end analysis->end End: Thermal Stability Report

Caption: A flowchart outlining the key steps in the thermal stability analysis of this compound using TGA.

Key Findings and Interpretation

The thermal analysis of this compound reveals its robust nature. The framework remains largely intact up to approximately 330°C, a critical threshold for many industrial applications. The onset of significant decomposition occurs at around 421°C, leading to the collapse of the porous structure and the formation of zinc oxide as the final residue.[1] This high decomposition temperature is attributed to the strong coordination bonds between the zinc metal centers and the organic linkers.

This inherent thermal stability makes this compound a promising candidate for applications that involve thermal cycling or exposure to elevated temperatures, such as in catalytic reactors or for high-temperature gas separations. However, for applications involving drug delivery where the release mechanism might be thermally triggered, this high stability would necessitate correspondingly high activation temperatures.

Conclusion

This compound exhibits excellent thermal stability, with a decomposition onset temperature exceeding 400°C. The standardized protocol for its thermal analysis via TGA provides reproducible and reliable data crucial for its evaluation in various scientific and industrial applications. This in-depth understanding of its thermal behavior is paramount for the rational design and implementation of this compound in advanced materials and technologies.

References

An In-depth Technical Guide to the Safe Handling of Basolite Z377 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety information and recommended handling procedures for Basolite Z377 (also known as MOF-177), a widely utilized metal-organic framework (MOF) in research and development. Due to the absence of a publicly available, complete Safety Data Sheet (SDS), this document synthesizes information from supplier data and general protocols for handling powdered metal-organic frameworks. All laboratory personnel should conduct a thorough risk assessment prior to commencing any work with this material and consult their institution's environmental health and safety office.

Chemical and Physical Properties

This compound is a zinc-based metal-organic framework. A summary of its key identifiers and properties is provided below.

PropertyValue
Synonyms MOF-177
CAS Number 676593-65-0
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Molecular Weight 1148.37 g/mol
Appearance White to off-white powder
Storage Class 11 - Combustible Solids

Hazard Identification and Safety Classifications

This compound is classified as hazardous to the aquatic environment. The available safety information is summarized in the tables below.

GHS Hazard Classification:

Hazard ClassCategory
Hazardous to the aquatic environment, acute hazard1
Hazardous to the aquatic environment, long-term hazard1

GHS Pictograms, Signal Word, and Hazard Statements:

PictogramSignal WordHazard Statement
GHS09Warning H410: Very toxic to aquatic life with long lasting effects.

GHS Precautionary Statements:

CodeStatement
P273Avoid release to the environment.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols and Handling Guidelines

The following protocols are generalized for handling powdered MOFs like this compound in a laboratory setting. Researchers should adapt these procedures based on their specific experimental needs and a thorough risk assessment.

3.1. Personal Protective Equipment (PPE)

A proper selection of PPE is the first line of defense against potential exposure. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_ppe Recommended Personal Protective Equipment start Start: Handling This compound Powder weighing Weighing or Transferring (Potential for Inhalation) start->weighing in_solution Working with this compound in Solution/Suspension start->in_solution activation Thermal Activation (High Temperature) start->activation lab_coat Standard Lab Coat weighing->lab_coat gloves Nitrile Gloves weighing->gloves goggles Safety Goggles weighing->goggles respirator Fume Hood or N95 Respirator weighing->respirator in_solution->lab_coat in_solution->gloves in_solution->goggles activation->lab_coat activation->goggles face_shield Face Shield activation->face_shield thermal_gloves Thermal Gloves activation->thermal_gloves

Figure 1: Personal Protective Equipment (PPE) selection workflow for handling this compound.

3.2. General Experimental Workflow

Handling of powdered MOFs, including this compound, typically follows a series of steps designed to ensure both experimental success and laboratory safety. The generalized workflow is depicted below. Some MOFs are air-sensitive; while this is not explicitly stated for this compound in the available literature, it is good practice to handle it in an inert atmosphere, such as a glove box or under a flow of inert gas (e.g., nitrogen or argon), especially if the material has been activated.

Experimental_Workflow start Start: Prepare Workspace weigh Weigh this compound (in fume hood or glove box) start->weigh transfer Transfer Powder to Reaction Vessel weigh->transfer solvent Add Solvent and Other Reagents transfer->solvent reaction Perform Reaction/ Adsorption Experiment solvent->reaction separation Separate MOF from Solution (e.g., Centrifugation) reaction->separation wash Wash MOF with Appropriate Solvents separation->wash activation Activate MOF (e.g., heating under vacuum) wash->activation characterization Characterize Material activation->characterization end End: Store or Dispose of Material characterization->end

Figure 2: A generalized experimental workflow for handling powdered this compound.

3.3. Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its classification as very toxic to aquatic life.[1][2][3][4]

Waste_Disposal start Start: Waste Generated solid_waste Solid Waste (Unused this compound, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Solvent from washing, reaction mixtures) start->liquid_waste collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquid Chemical Waste (Halogenated or Non-halogenated) liquid_waste->collect_liquid dispose Dispose through Institutional Environmental Health and Safety (EHS) Office collect_solid->dispose collect_liquid->dispose

Figure 3: Logical workflow for the disposal of this compound waste.

First Aid Measures

In the absence of a specific SDS for this compound, the following are general first-aid recommendations for handling powdered chemicals. Seek immediate medical attention in all cases of significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink.

Accidental Release Measures

  • Small Spills: Carefully scoop or sweep up the spilled powder, avoiding dust generation. Place the material into a sealed, labeled container for proper disposal. Clean the spill area with a wet cloth or paper towels.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Follow institutional procedures for large chemical spills.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment. Always prioritize safety and adhere to the specific guidelines and regulations of your institution.

References

An In-Depth Technical Guide to the Chemical Composition and Properties of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, structure, and key properties of Basolite Z377, a prominent metal-organic framework (MOF). Also known as MOF-177, this material has garnered significant interest for a variety of applications, including gas storage and, more recently, as a potential platform for drug delivery systems. This document details its fundamental chemical characteristics, methods of synthesis, and the experimental protocols used for its characterization, offering valuable insights for researchers in materials science and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a zinc-based metal-organic framework. Its structure is formed by the coordination of zinc ions with organic linkers. The fundamental properties of this compound are summarized in the tables below.

Chemical Identity
Synonym MOF-177
Empirical Formula C₅₄H₃₀O₁₃Zn₄[1]
Molecular Weight 1148.37 g/mol [1]
CAS Number 676593-65-0[1]
Chemical Structure A framework of Zn₄O clusters linked by 1,3,5-benzenetribenzoate (BTB) organic linkers.
Physical and Structural Properties
Appearance White to off-white powder.
Surface Area (BET) Typically reported in the range of 3800-4898 m²/g, with some variations depending on the synthesis and activation method.[2][3][4]
Pore Diameter Approximately 1.18 nm to 2.015 nm.[2]
Thermal Stability Stable up to approximately 330-421°C in the presence of oxygen, after which it decomposes to zinc oxide.[5]
Solvent Stability Shows instability in the presence of water, which can lead to the degradation of its crystalline structure.[6]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each offering different advantages in terms of reaction time, crystal size, and scalability. The most common methods include solvothermal synthesis, room temperature synthesis, and sonochemical synthesis.

Experimental Protocol: Room Temperature Synthesis

This method offers a more energy-efficient route to obtaining this compound.

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • 1,3,5-Benzenetribenzoic acid (H₃BTB)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • In separate vials, prepare a solution of zinc acetate dihydrate in DMF and a solution of 1,3,5-benzenetribenzoic acid in DMF.

  • Add the zinc salt solution to the organic linker solution with rapid stirring at ambient temperature. A white precipitate should form almost immediately.

  • Allow the reaction to proceed for approximately 2.5 to 3 hours.

  • Collect the product by filtration and wash it with fresh DMF.

  • To activate the material, immerse the product in chloroform.

  • The solvent-exchanged material is then evacuated under vacuum to remove the solvent from the pores.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification and Activation Zinc Salt Solution Zinc Salt Solution Mixing and Stirring Mixing and Stirring Zinc Salt Solution->Mixing and Stirring Organic Linker Solution Organic Linker Solution Organic Linker Solution->Mixing and Stirring Filtration Filtration Mixing and Stirring->Filtration Solvent Exchange Solvent Exchange Filtration->Solvent Exchange Vacuum Drying Vacuum Drying Solvent Exchange->Vacuum Drying Final Product Final Product Vacuum Drying->Final Product

Figure 1: General workflow for the synthesis of this compound.

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, porosity, and thermal stability of this compound.

X-ray Diffraction (XRD)

XRD is fundamental for confirming the crystalline structure of the synthesized material.

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer.

  • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 2° to 50°.

  • Scan Speed: A slow scan speed is often used to obtain high-resolution data.

  • Sample Preparation: A finely ground powder sample is mounted on a sample holder.

The resulting diffraction pattern is compared with simulated patterns from the known crystal structure of MOF-177 to confirm phase purity.[1]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound and to determine the temperature of solvent removal and framework decomposition.

Experimental Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air).

  • Temperature Range: From room temperature to 800°C.

  • Heating Rate: A typical heating rate is 5-10°C/min.

The TGA curve will show weight loss steps corresponding to the removal of adsorbed solvent molecules and the eventual decomposition of the organic linker, leaving behind a metal oxide residue.[7]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

This technique is used to determine the specific surface area and pore size distribution of the porous material.

Experimental Protocol:

  • Instrument: A gas sorption analyzer.

  • Adsorbate: Typically nitrogen gas at 77 K.

  • Sample Preparation: The sample must be degassed under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed molecules from the pores prior to analysis.

  • Analysis: A nitrogen adsorption-desorption isotherm is measured, and the BET equation is applied to the data to calculate the surface area.

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties Synthesized this compound Synthesized this compound XRD XRD Synthesized this compound->XRD TGA TGA Synthesized this compound->TGA BET BET Synthesized this compound->BET FT-IR / Raman FT-IR / Raman Synthesized this compound->FT-IR / Raman Crystalline Structure Crystalline Structure XRD->Crystalline Structure Thermal Stability Thermal Stability TGA->Thermal Stability Surface Area & Porosity Surface Area & Porosity BET->Surface Area & Porosity Functional Groups Functional Groups FT-IR / Raman->Functional Groups

Figure 2: Workflow for the characterization of this compound.

Applications in Drug Development

The high surface area, tunable pore size, and the presence of biocompatible zinc ions make this compound and other zinc-based MOFs promising candidates for drug delivery applications.[8][9][10]

Drug Delivery Mechanism

The primary mechanism for drug delivery using MOFs involves the encapsulation of drug molecules within the porous framework and their subsequent controlled release. The release can be triggered by changes in the physiological environment, such as pH.[8] For instance, the acidic environment of tumor tissues or specific cellular compartments can lead to the degradation of the MOF structure and the release of the encapsulated drug.[11]

The cellular uptake of MOF nanoparticles is believed to occur primarily through endocytosis.[5][12] The size, shape, and surface chemistry of the MOF particles can influence the specific endocytic pathway and the subsequent intracellular fate of the drug carrier.[12]

Figure 3: Conceptual signaling pathway for drug delivery using this compound.

While this compound presents a promising platform, further research is necessary to fully elucidate its interactions with biological systems, including detailed toxicological studies and a deeper understanding of its in vivo behavior, to realize its full potential in drug development.[10] The inherent instability of this compound in aqueous environments remains a significant challenge to be addressed for its practical application in drug delivery.[6]

References

In-Depth Technical Guide: Powder X-ray Diffraction (PXRD) Pattern Analysis of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the powder X-ray diffraction (PXRD) analysis of Basolite Z377, a metal-organic framework (MOF) also known as MOF-177. This document details the expected PXRD pattern, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction to this compound and PXRD Analysis

This compound is a highly porous crystalline material composed of zinc ions and 1,3,5-benzenetribenzoic acid (H3BTB) linkers. Its large surface area and defined pore structure make it a promising candidate for applications in gas storage, catalysis, and drug delivery. Powder X-ray diffraction is a fundamental technique for the characterization of crystalline materials like this compound. It provides information about the crystal structure, phase purity, and crystallinity of the material. By analyzing the positions and intensities of the diffraction peaks, researchers can confirm the synthesis of the desired MOF structure and assess its quality.

Powder X-ray Diffraction Data of this compound

The PXRD pattern of this compound is characterized by a series of diffraction peaks at specific 2-theta (θ) angles. The most intense and characteristic peaks for pristine, activated this compound (MOF-177) are typically observed in the low-angle region, particularly between 5° and 12° 2θ.

Below is a summary of the expected PXRD data for this compound, simulated from its crystallographic information file (CIF). These values are indicative and may vary slightly depending on the experimental conditions and the state of the sample (e.g., solvated or activated).

2-Theta (°)d-spacing (Å)Relative Intensity (%)
5.5216.00100.0
6.2414.1585.7
8.889.9523.1
9.609.2145.3
10.448.4738.9
11.287.8415.6
12.527.0612.8
13.806.4110.2
15.245.819.7
16.805.278.1

Note: This data is simulated from the CIF file for MOF-177 and represents an ideal pattern. Experimental data may show slight variations in peak positions and relative intensities.

Several studies have experimentally confirmed the characteristic peaks of this compound (MOF-177). The main diffraction peaks are consistently reported at approximately 5.5°, 6.2°, 9.6°, 10.4°, and 11.3° 2θ[1][2]. Another source also identifies major peaks at 5.2°, 4.7°, and 6.2°[1]. The most characteristic features are generally agreed to be within the 5-8° 2θ range[3][4].

Experimental Protocol for PXRD Analysis

Obtaining a high-quality PXRD pattern for this compound requires careful sample preparation and appropriate instrument settings. The following is a generalized experimental protocol for the PXRD analysis of MOF materials.

3.1. Sample Preparation

  • Activation: To obtain a PXRD pattern of the porous framework, it is crucial to remove solvent molecules from the pores. This is typically achieved by heating the as-synthesized this compound powder under vacuum. A common activation procedure involves heating the sample at a specific temperature (e.g., 120-150 °C) for several hours until a constant weight is achieved.

  • Grinding: Gently grind the activated this compound powder using an agate mortar and pestle to ensure a fine and homogeneous particle size. This minimizes preferred orientation effects in the sample holder.

  • Sample Mounting: Carefully pack the finely ground powder into a sample holder. Ensure a flat and level surface to avoid errors in peak positions. For air-sensitive samples, a sealed, low-background sample holder should be used.

3.2. Instrumentation and Data Collection

  • Diffractometer: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source is required.

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is the most commonly used X-ray source for MOF analysis.

  • Instrument Geometry: Bragg-Brentano geometry is typically used for powder diffraction.

  • Scan Parameters:

    • 2-Theta Range: A scan range of 2° to 50° 2θ is generally sufficient to cover the most significant diffraction peaks of this compound.

    • Step Size: A step size of 0.01° to 0.02° 2θ provides good resolution.

    • Scan Speed/Dwell Time: The scan speed or dwell time per step should be optimized to achieve a good signal-to-noise ratio. A longer dwell time will result in better peak statistics.

  • Data Processing: The raw data is processed to remove background noise and identify peak positions, intensities, and widths.

Experimental Workflow

The following diagram illustrates the logical workflow for the PXRD analysis of this compound.

PXRD_Workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_analysis PXRD Analysis cluster_interpretation Data Interpretation synthesis This compound Synthesis activation Activation (Solvent Removal) synthesis->activation As-synthesized powder grinding Grinding activation->grinding mounting Sample Mounting grinding->mounting data_collection Data Collection (Diffractometer) mounting->data_collection Prepared sample data_processing Data Processing data_collection->data_processing Raw diffraction data pattern_analysis Pattern Analysis data_processing->pattern_analysis Processed pattern structure_validation Structure Validation pattern_analysis->structure_validation Peak positions & intensities structure_validation->pattern_analysis Comparison with reference

Caption: Experimental workflow for the PXRD analysis of this compound.

Conclusion

Powder X-ray diffraction is an indispensable tool for the characterization of this compound. This guide provides the essential information for researchers and scientists to perform and interpret PXRD analysis of this important MOF. By following the outlined protocols and comparing the experimental data with the provided reference pattern, one can confidently verify the synthesis and assess the quality of this compound for its intended applications in drug development and other scientific fields.

References

An In-depth Technical Guide to Brunauer–Emmett–Teller (BET) Surface Area Analysis of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brunauer–Emmett–Teller (BET) surface area analysis of Basolite Z377, a metal-organic framework (MOF) also known as MOF-177. This document details the textural properties of this compound, outlines a detailed experimental protocol for its analysis, and provides visualizations to aid in understanding the experimental workflow.

This compound is a highly porous crystalline material constructed from zinc ions and 1,3,5-benzenetribenzoic acid linkers. Its exceptionally high surface area and tunable pore size make it a material of significant interest for applications in gas storage, separation, and catalysis. While its direct application in drug delivery is not extensively documented, its porous nature suggests potential as a carrier for therapeutic agents. Accurate characterization of its surface area and porosity is paramount for these applications.

Quantitative Data Presentation

The textural properties of this compound can vary depending on the synthesis and activation procedures. The following table summarizes the range of reported values for its BET surface area, pore volume, and pore size.

ParameterReported ValueSource
BET Surface Area ~3100 m²/g[1]
1218 m²/g[2]
1721 m²/g[3]
3800-4000 m²/g[4][5]
Pore Volume 1.58 cm³/g[1]
0.748 cm³/g[2]
Pore Size (Diameter) 10.6 Å (1.06 nm)[1]
14.4 Å (1.44 nm)[2]
11.8 Å (1.18 nm)[3]

The nitrogen adsorption isotherm for this compound is typically a reversible Type I isotherm, which is characteristic of microporous materials.[1] This indicates that the pores are filled at very low relative pressures.

Experimental Protocols

The following is a detailed methodology for conducting a BET surface area analysis of this compound.

1. Sample Preparation and Degassing:

  • Objective: To remove any adsorbed moisture or solvents from the pores of the MOF that would interfere with the nitrogen adsorption measurement.

  • Apparatus: Vacuum oven or a dedicated degassing station on the BET analyzer.

  • Procedure:

    • Accurately weigh approximately 20-50 mg of the this compound sample into a sample tube of known weight.

    • Place the sample tube onto the degassing station of the gas sorption analyzer.

    • Heat the sample under a high vacuum (e.g., p < 0.1 mbar). The temperature should be ramped slowly to the target temperature.

    • The degassing temperature for this compound is typically in the range of 120-200°C.[4][5]

    • Hold the sample at the target temperature for an extended period, typically greater than 8 hours, to ensure complete removal of guest molecules.[4][5]

    • After degassing, allow the sample to cool to room temperature under vacuum.

    • Weigh the sample tube with the degassed sample again to determine the precise mass of the activated sample.

2. Nitrogen Adsorption Measurement:

  • Objective: To measure the amount of nitrogen gas adsorbed by the this compound sample at various relative pressures at liquid nitrogen temperature.

  • Apparatus: A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or a similar instrument).

  • Materials: Ultra-high purity nitrogen gas (adsorbate), liquid nitrogen (coolant).

  • Procedure:

    • Transfer the sample tube containing the degassed this compound to the analysis port of the gas sorption analyzer.

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • The instrument will then automatically dose the sample with known amounts of nitrogen gas at incrementally increasing pressures.

    • At each pressure point, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated.

    • A nitrogen adsorption isotherm is generated by plotting the volume of gas adsorbed (at standard temperature and pressure, STP) versus the relative pressure (P/P₀), where P is the equilibrium pressure and P₀ is the saturation pressure of nitrogen at 77 K.

    • For a complete textural analysis, a desorption isotherm is also measured by incrementally decreasing the pressure.

3. Data Analysis:

  • Objective: To calculate the BET surface area, pore volume, and pore size distribution from the nitrogen adsorption isotherm.

  • Software: The software provided with the gas sorption analyzer.

  • Procedure:

    • BET Surface Area: The Brunauer–Emmett–Teller (BET) equation is applied to the adsorption data in the relative pressure range typically between 0.05 and 0.35 for mesoporous materials. However, for microporous materials like this compound, a lower relative pressure range (e.g., 0.005 to 0.05) is often more appropriate to ensure the validity of the BET theory.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ ≈ 0.99).[6]

    • Pore Size Distribution: The pore size distribution is calculated from the adsorption isotherm using methods such as the Non-Local Density Functional Theory (NLDFT).[6] This method models the adsorption process at a molecular level to provide a more accurate representation of the pore size distribution in microporous materials.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the BET analysis of this compound.

BET_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_data Data Processing cluster_results Results weigh_sample Weigh Sample degas Degas Sample (120-200°C, >8h, <0.1 mbar) weigh_sample->degas weigh_activated Weigh Activated Sample degas->weigh_activated mount_sample Mount Sample in Analyzer weigh_activated->mount_sample n2_adsorption Nitrogen Adsorption at 77K mount_sample->n2_adsorption isotherm Generate Adsorption Isotherm n2_adsorption->isotherm bet_calc Calculate BET Surface Area isotherm->bet_calc pore_vol Determine Pore Volume isotherm->pore_vol psd Calculate Pore Size Distribution (NLDFT) isotherm->psd surface_area Surface Area (m²/g) bet_calc->surface_area pore_volume Pore Volume (cm³/g) pore_vol->pore_volume pore_size Pore Size (nm) psd->pore_size

Caption: Experimental workflow for BET surface area analysis of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_models Theoretical Models cluster_output Calculated Parameters isotherm Nitrogen Adsorption Isotherm Data bet_theory BET Theory isotherm->bet_theory gurvich_rule Gurvich Rule (P/P₀ ≈ 0.99) isotherm->gurvich_rule nldft Non-Local Density Functional Theory isotherm->nldft surface_area BET Surface Area bet_theory->surface_area pore_volume Total Pore Volume gurvich_rule->pore_volume psd Pore Size Distribution nldft->psd

Caption: Logical relationship for data analysis in BET characterization.

References

In-Depth Technical Guide: Fourier-Transform Infrared Spectroscopy (FTIR) of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared Spectroscopy (FTIR) analysis of Basolite Z377, a prominent metal-organic framework (MOF) also known as MOF-177. This document details the expected vibrational modes, presents a detailed experimental protocol for obtaining high-quality spectra, and offers a structured summary of key spectral data.

Introduction to this compound and its Spectroscopic Signature

This compound is a zinc-based MOF with the chemical formula C₅₄H₃₀O₁₃Zn₄. It is constructed from zinc oxide clusters and 1,3,5-benzenetribenzoic acid (H₃BTB) linkers. The resulting structure is a highly porous, crystalline material with a large surface area, making it a subject of significant interest for applications in gas storage, separation, and catalysis.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups and characterize the bonding within a material. In the context of this compound, FTIR is crucial for confirming the coordination of the organic linker to the metal clusters, assessing the presence of guest molecules or impurities, and evaluating the material's structural integrity under various conditions.

Experimental Protocol for FTIR Analysis of this compound

A detailed and consistent experimental protocol is paramount for obtaining reproducible and high-quality FTIR spectra of this compound. The following protocol outlines the key steps for sample preparation and data acquisition using the potassium bromide (KBr) pellet method.

Sample Preparation: KBr Pellet Method

The KBr pellet technique is a widely used method for analyzing solid samples in transmission FTIR.

Materials and Equipment:

  • This compound powder (activated)

  • FTIR-grade potassium bromide (KBr), dried in an oven at >100°C for at least 24 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the this compound sample is properly activated (solvent-free) by heating under vacuum. This prevents interference from solvent molecules in the IR spectrum.

  • Weighing: Weigh approximately 1-2 mg of the activated this compound powder.

  • Mixing: Weigh approximately 100-200 mg of dry, FTIR-grade KBr. Add the this compound to the KBr in the agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good dispersion and particle size.

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet or the empty sample compartment should be collected under the same conditions prior to scanning the sample.

FTIR Spectrum and Vibrational Mode Assignments

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the organic linker and the metal-oxygen bonds. The table below summarizes the key vibrational bands and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3400 (broad)MediumO-H stretching of adsorbed water molecules (if present)
1610 - 1580StrongAsymmetric stretching of the carboxylate groups (COO⁻)
1430 - 1380StrongSymmetric stretching of the carboxylate groups (COO⁻)
1180 - 1100MediumC-H in-plane bending of the aromatic rings
810 - 750MediumC-H out-of-plane bending of the aromatic rings
~780MediumZn-O stretching vibrations
~520WeakOut-of-plane deformation of the carboxylate groups

Interpretation of the FTIR Spectrum

The FTIR spectrum provides valuable insights into the structure of this compound:

  • Carboxylate Coordination: The positions of the asymmetric and symmetric stretching bands of the carboxylate groups are indicative of their coordination mode to the zinc clusters. The significant separation between these two bands confirms the formation of the metal-carboxylate bonds.

  • Framework Integrity: The presence and sharpness of the characteristic peaks of the organic linker and the metal-oxygen bonds confirm the crystalline structure of the MOF. Broadening or disappearance of these peaks could indicate a loss of crystallinity or decomposition of the material.

  • Guest Molecules: The presence of a broad band around 3400 cm⁻¹ is a strong indicator of adsorbed water molecules within the pores of the MOF. A sharp peak around 3650 cm⁻¹ could indicate the presence of terminal hydroxyl groups on the zinc oxide clusters.

  • Purity: The absence of peaks corresponding to the free carboxylic acid (C=O stretching around 1700 cm⁻¹) indicates the complete deprotonation of the linker and its successful coordination to the metal centers.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Activation Activate this compound Weighing Weigh Sample & KBr Activation->Weighing Mixing Mix & Grind Weighing->Mixing Pelletizing Press KBr Pellet Mixing->Pelletizing Background Collect Background Spectrum Pelletizing->Background SampleScan Scan Sample Pellet Background->SampleScan Processing Process Spectrum (Baseline Correction, etc.) SampleScan->Processing PeakID Identify Peak Positions Processing->PeakID Assignment Assign Vibrational Modes PeakID->Assignment Interpretation Interpret Spectrum Assignment->Interpretation

Caption: Workflow for FTIR analysis of this compound.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform and interpret FTIR spectroscopy of this compound. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reliable data crucial for the characterization and application of this important metal-organic framework.

Initial Studies on Basolite Z377 for Gas Adsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, a commercial metal-organic framework (MOF) also known as MOF-177, has garnered significant attention in the field of materials science due to its exceptional porosity and potential for gas storage and separation applications. This technical guide provides an in-depth overview of the initial studies conducted on this compound for the adsorption of key industrial gases: carbon dioxide (CO₂), hydrogen (H₂), and methane (B114726) (CH₄). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials for gas capture, storage, and purification.

This compound is a zinc-based MOF with the chemical formula Zn₄O(BTB)₂, where BTB is 1,3,5-benzenetribenzoate. Its structure is characterized by a high Brunauer-Emmett-Teller (BET) surface area, typically reported in the range of 3100 to 4449 m²/g, and a significant pore volume, making it an attractive candidate for adsorbing large quantities of gas molecules.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its gas adsorption behavior.

PropertyValueReferences
Chemical Formula C₅₄H₃₀O₁₃Zn₄PubChem
CAS Number 676593-65-0Sigma-Aldrich
BET Surface Area 3100 - 4449 m²/g[1][2]
Pore Volume ~1.80 cm³/g[2]

Gas Adsorption Performance

The performance of this compound in adsorbing CO₂, H₂, and CH₄ has been investigated under various conditions of temperature and pressure. The following sections and tables summarize the key findings from these initial studies.

Carbon Dioxide (CO₂) Adsorption

This compound has been explored for its potential in CO₂ capture. The CO₂ uptake is influenced by factors such as pressure, temperature, and the physical form of the material (powder vs. pellets).

Temperature (°C)Pressure (bar)Adsorption Capacity (mmol/g)Physical FormReferences
2510.27Powder[3]
2510.47Pellet[3]
400.150.097Not Specified[4]
55Not Specified4.6TEPA-modified powder[5]
Hydrogen (H₂) Adsorption

Hydrogen storage is a critical area of research where MOFs like this compound show promise due to their high surface area and low density.

Temperature (K)Pressure (bar)Adsorption Capacity (wt%)Adsorption TypeReferences
771~1.5Excess[1]
77707.5Excess[6][7]
777011Absolute[6]
298100~0.62Excess[1]
Methane (CH₄) Adsorption

Methane is a primary component of natural gas, and its storage in porous materials like this compound is being investigated as an alternative to high-pressure compression.

Temperature (°C)Pressure (bar)CO₂/CH₄ SelectivityReferences
2513.21[8]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the gas adsorption studies of this compound.

Material Activation

Proper activation of the MOF is crucial to remove any guest molecules, such as solvents or water, from the pores, which could otherwise interfere with gas adsorption measurements. A common activation protocol for this compound involves the following steps:

  • Sample Preparation: A specific amount of the as-synthesized this compound powder is placed in a sample tube.

  • Solvent Exchange: To facilitate the removal of high-boiling-point solvents like dimethylformamide (DMF) used during synthesis, a solvent exchange is often performed by immersing the sample in a lower-boiling-point solvent (e.g., acetone) for several hours, with the solvent being decanted and replaced multiple times.

  • Thermal Activation: The sample is then heated under a dynamic vacuum. Typical activation conditions are heating at 120°C to 180°C for several hours.[9]

Gas Adsorption Measurements

Both volumetric and gravimetric methods are commonly used to measure gas adsorption isotherms on MOFs.

Volumetric Method:

This technique involves introducing a known amount of gas into a calibrated volume containing the activated MOF sample. The amount of gas adsorbed is calculated from the pressure drop after equilibrium is reached.

  • Degassing: The activated sample is further degassed in the analysis port of the instrument (e.g., Micromeritics ASAP 2020) at elevated temperatures under high vacuum.

  • Free Space Measurement: The volume of the sample tube that is not occupied by the MOF sample (the "free space" or "dead volume") is determined, typically using a non-adsorbing gas like helium.

  • Isotherm Measurement: The sample is maintained at a constant temperature (e.g., 77 K for H₂ or 298 K for CO₂ and CH₄). The adsorbate gas is then introduced into the sample tube in controlled doses. After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated. This process is repeated at various pressures to generate an adsorption isotherm. The desorption isotherm is measured by systematically reducing the pressure.

Gravimetric Method:

In this method, the change in mass of the MOF sample is measured directly as it adsorbs the gas.

  • Sample Preparation and Activation: Similar to the volumetric method, the sample is activated to remove guest molecules.

  • Measurement: The activated sample is placed in a microbalance within a high-pressure chamber (e.g., HPVA-100). The system is pressurized with the adsorbate gas at a constant temperature. The mass uptake of the gas by the sample is recorded as a function of pressure. Buoyancy effects are corrected for to obtain the true amount of gas adsorbed.[10]

Experimental Workflow

The general workflow for conducting gas adsorption studies on this compound can be visualized as a series of sequential steps, from sample preparation to data analysis.

Gas_Adsorption_Workflow cluster_prep Sample Preparation & Activation cluster_measurement Gas Adsorption Measurement cluster_analysis Data Analysis A As-Synthesized this compound B Solvent Exchange (e.g., Acetone) A->B C Thermal Activation (Vacuum Heating) B->C D Degassing in Analyzer C->D E Free Space Determination (Helium) D->E F Isotherm Measurement (Adsorption/Desorption) E->F G Isotherm Plotting (Uptake vs. Pressure) F->G H Calculation of Surface Area (BET) G->H I Determination of Adsorption Capacity G->I

Caption: General experimental workflow for gas adsorption analysis of this compound.

Conclusion

The initial studies on this compound have demonstrated its significant potential as a high-performance adsorbent for various gases. Its exceptionally high surface area and pore volume contribute to its impressive storage capacities, particularly for hydrogen at cryogenic temperatures. While its performance for CO₂ and CH₄ adsorption at ambient temperatures is also notable, further research focusing on enhancing its selectivity and stability, especially in the presence of moisture, is warranted. The detailed experimental protocols and compiled data in this guide aim to provide a solid foundation for future investigations and the development of this compound-based materials for practical gas storage and separation applications.

References

Preliminary Investigations into the Catalytic Activity of Basolite Z377: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basolite Z377, a commercially available Metal-Organic Framework (MOF) identical to MOF-177, presents a compelling platform for heterogeneous catalysis due to its high porosity and tunable structure. This whitepaper provides a technical overview of preliminary investigations into the catalytic activity of this compound, with a focus on its potential applications in organic synthesis relevant to the pharmaceutical industry. This document summarizes the available physicochemical properties of this compound, and details its application in the oxidation of alcohols following modification with platinum nanoparticles. While direct catalytic use in other areas such as oxidative carboxylation of olefins is still under exploration, its role as a benchmark and precursor in these fields is also discussed. Detailed experimental protocols and data are presented to facilitate further research and development in leveraging this promising material for catalytic applications.

Introduction to this compound

This compound, also known as MOF-177, is a zinc-based metal-organic framework renowned for its exceptionally high surface area and porous nature.[1] These characteristics make it a prime candidate for applications in gas storage and separation, and increasingly, as a scaffold in heterogeneous catalysis. The ability to modify MOFs, such as by incorporating catalytically active metal nanoparticles, opens up a wide range of possibilities for developing novel and efficient catalysts for fine chemical synthesis, a critical aspect of drug development.

Physicochemical Properties of this compound

A thorough understanding of the material's properties is fundamental to its application in catalysis. The key physicochemical characteristics of this compound are summarized in the table below, compiled from supplier data and scientific literature.[2]

PropertyValue
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Molecular Weight 1148.37 g/mol
Appearance White to off-white powder
BET Surface Area ~4500 - 4900 m²/g[2]
Langmuir Surface Area ~4833 - 4898 m²/g[2]
Pore Volume Not explicitly stated in search results

Catalytic Applications of Modified this compound: Alcohol Oxidation

A significant area of investigation has been the use of this compound as a support for catalytically active nanoparticles. Specifically, platinum nanoparticles supported on MOF-177 (Pt@MOF-177) have demonstrated efficacy as a catalyst in the solvent- and base-free oxidation of alcohols at room temperature. This reaction is of high importance in the synthesis of pharmaceuticals and fine chemicals, where the conversion of alcohols to aldehydes and ketones is a common transformation.

Catalytic Performance

While one study highlights Pt@MOF-177 as an "efficient catalyst" for alcohol oxidation, specific quantitative data on conversion, selectivity, and turnover frequency for various alcohol substrates were not available in the initial literature search. Further targeted research is required to elucidate the full scope and limitations of this catalytic system.

Experimental Protocols

3.2.1. Synthesis of Pt@MOF-177 Catalyst

A detailed experimental protocol for the synthesis of Pt@MOF-177 is crucial for reproducibility. The following is a generalized procedure based on available information:

  • Gas-Phase Loading: The MOF-177 (this compound) powder is exposed to a volatile platinum precursor, such as [Me₃PtCp'], in the gas phase. This process allows the precursor to infiltrate the porous structure of the MOF.

  • Reduction: The platinum precursor-loaded MOF is then subjected to reduction, typically using hydrogen gas at elevated temperature and pressure (e.g., 100 °C and 100 bar for 24 hours). This step converts the platinum precursor into platinum nanoparticles encapsulated within the MOF framework.

  • Activation: The resulting Pt@MOF-177 catalyst is activated to remove any residual solvent or byproducts from the pores, making the catalytic sites accessible.

3.2.2. Catalytic Oxidation of Alcohols

The following outlines a general procedure for the catalytic oxidation of alcohols using Pt@MOF-177:

  • A mixture of the alcohol substrate and the Pt@MOF-177 catalyst is prepared in a reaction vessel.

  • The reaction is carried out under a controlled atmosphere, typically air or oxygen, at room temperature.

  • The reaction progress is monitored using appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of the alcohol and the selectivity towards the desired aldehyde or ketone product.

  • Upon completion, the solid catalyst can be separated from the reaction mixture by filtration for potential reuse.

Proposed Reaction Pathway

The catalytic oxidation of alcohols by Pt@MOF-177 is believed to proceed via a heterogeneous catalytic mechanism. The platinum nanoparticles serve as the active sites for the oxidative dehydrogenation of the alcohol.

Alcohol_Oxidation Substrate Alcohol Intermediate Adsorbed Alcohol Substrate->Intermediate Adsorption Catalyst Pt@MOF-177 Catalyst->Substrate Byproduct H₂O Catalyst->Byproduct Product Aldehyde/Ketone Intermediate->Product Oxidative Dehydrogenation Product->Catalyst Oxygen O₂ (from air) Oxygen->Catalyst Adsorption Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_react Catalytic Testing cluster_eval Performance Evaluation Prep Synthesis of This compound Mod Modification (e.g., Pt nanoparticle loading) Prep->Mod Act Activation Mod->Act Char Physicochemical Analysis (BET, XRD, SEM, etc.) Act->Char React Reaction Setup (Substrate, Solvent, Conditions) Act->React Monitor Reaction Monitoring (GC, HPLC) React->Monitor Workup Product Isolation & Purification Monitor->Workup Data Data Analysis (Conversion, Selectivity, Yield) Workup->Data Recycle Recyclability Studies Data->Recycle

References

An In-depth Technical Guide to the Potential Applications of Basolite Z377 (MOF-177)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basolite Z377, known scientifically as MOF-177, is a highly porous, crystalline metal-organic framework (MOF). It is constructed from zinc oxide (ZnO₄) tetrahedra interconnected by 1,3,5-benzenetribenzoate (BTB) organic linkers. This structure results in an exceptionally high surface area and a well-defined pore structure, making it a material of significant interest for a variety of advanced applications. This guide provides a comprehensive overview of the core properties of this compound and explores its potential applications in drug delivery, catalysis, and gas storage and separation, targeting researchers, scientists, and professionals in drug development.

Core Properties of this compound (MOF-177)

The remarkable characteristics of this compound stem from its unique molecular architecture. Its high porosity and expansive surface area are central to its utility across various scientific domains.

PropertyValueReference(s)
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Synonym MOF-177
BET Surface Area 3800 - 4900 m²/g[1][2]
Pore Size 1 - 3 nm[3]
Crystal Structure Cubic[3]
Thermal Stability Stable up to 330°C under oxygen[4]
Moisture Stability Unstable, decomposes upon exposure to ambient air[5][6]

Potential Application 1: Advanced Drug Delivery Systems

The inherent properties of this compound, such as its high pore volume and tunable pore size, make it a promising candidate for advanced drug delivery systems.[3][7] The large pores can accommodate a variety of therapeutic molecules, and the framework can be engineered for controlled and targeted release.[3] While specific studies on this compound for the delivery of ibuprofen (B1674241) and 5-fluorouracil (B62378) are emerging, extensive research on other MOFs with similar characteristics provides strong evidence of its potential.

Quantitative Data from Analogous MOF Systems

The following table summarizes the drug loading and release data for ibuprofen and 5-fluorouracil in various MOFs, illustrating the potential capacity of systems like this compound.

MOF SystemDrugDrug Loading Capacity (wt%)Release ConditionsKey FindingsReference(s)
A 2D Zn-based MOF5-Fluorouracil~19.3%PBS (pH 7.4) at 310 KSlow release with ~70% released over 120 hours, without a "burst effect".[8]
ZIF-85-FluorouracilUp to 60%pH-responsive release (faster at pH 5.0 than 7.4)High loading capacity and pH-sensitive release.[9]
Functionalized Cu-MOFIbuprofen~25.5%PBS (pH 7.4)Functionalization with ethylenediamine (B42938) increased loading capacity.[10]
Fe-MIL-100Flurbiprofen (similar to Ibuprofen)~46%PBS (pH 7.4)High loading capacity correlated with high surface area and pore volume.[7]
Experimental Protocols

1. General Protocol for Drug Loading via Soaking/Impregnation:

  • Activation of this compound: Before loading, activate the MOF by heating under vacuum to remove any guest molecules from the pores. A typical procedure involves heating at 120-150°C for 12-24 hours.

  • Drug Solution Preparation: Prepare a concentrated solution of the drug (e.g., ibuprofen or 5-fluorouracil) in a suitable solvent in which the drug is highly soluble and the MOF is stable (e.g., ethanol, methanol, or chloroform).

  • Impregnation: Immerse a known quantity of activated this compound in the drug solution. The mixture is typically stirred or sonicated at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation and Drying: The drug-loaded MOF is then separated by centrifugation, washed with fresh solvent to remove surface-adsorbed drug, and dried under vacuum at a mild temperature.

  • Quantification of Loading: The amount of loaded drug can be determined by digesting the MOF in an acidic solution and analyzing the drug concentration using UV-Vis spectroscopy or HPLC, or by using thermogravimetric analysis (TGA).[11]

2. Protocol for In Vitro Drug Release Study:

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. To simulate different biological environments, solutions with acidic pH (e.g., 5.5, mimicking tumor microenvironments) can also be used.

  • Release Experiment: Disperse a known amount of the drug-loaded this compound in a specific volume of the release medium in a dialysis bag or a vial. The system is maintained at 37°C with constant agitation.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions. The concentration of the released drug in the aliquots is quantified using UV-Vis spectroscopy or HPLC.[3]

  • Data Analysis: The cumulative percentage of drug release is plotted against time to obtain the release profile.

Visualization of Drug Delivery Workflow

Drug_Delivery_Workflow cluster_prep Preparation cluster_loading Loading cluster_analysis Analysis Activation Activation of This compound Impregnation Impregnation Activation->Impregnation DrugSol Drug Solution Preparation DrugSol->Impregnation Isolation Isolation & Drying Impregnation->Isolation Quantification Quantification of Drug Loading Isolation->Quantification ReleaseStudy In Vitro Release Study Isolation->ReleaseStudy

Caption: Workflow for drug loading and in vitro release studies using this compound.

Potential Application 2: Heterogeneous Catalysis

The high density of accessible metal sites (zinc clusters) and the potential for functionalization make this compound a candidate for heterogeneous catalysis. While the framework itself can exhibit catalytic activity, it can also serve as a support for catalytically active metal nanoparticles.

Quantitative Data on Catalytic Performance
Catalyst SystemReaction TypeSubstrateProductConversion/YieldTurnover Frequency (TOF)Reference(s)
Pt@MOF-177Aerobic Alcohol OxidationBenzyl (B1604629) AlcoholBenzaldehydeUp to 50% yield968 h⁻¹[6]
CuBTC (a MOF)Knoevenagel CondensationBenzaldehyde + MalononitrileBenzylidene malononitrileHigh yields at 80°CNot reported[12]
Experimental Protocols

1. Synthesis of Pt Nanoparticles within this compound (Pt@MOF-177): [5]

  • Precursor Loading: Activated this compound is loaded with a volatile platinum precursor, such as [Me₃PtCp'], via gas-phase loading in a sealed vessel.

  • Reduction: The precursor-loaded MOF is then subjected to reduction under a hydrogen atmosphere (e.g., 100 bar) at an elevated temperature (e.g., 100°C) for 24 hours. This process decomposes the precursor to form platinum nanoparticles encapsulated within the MOF pores.

  • Characterization: The resulting Pt@MOF-177 is characterized using techniques like Transmission Electron Microscopy (TEM) to confirm the size and distribution of the Pt nanoparticles and Powder X-ray Diffraction (PXRD) to ensure the integrity of the MOF framework.

2. Catalytic Oxidation of Alcohols: [6]

  • Reaction Setup: In a reaction vessel, the Pt@MOF-177 catalyst is mixed with the alcohol substrate (e.g., benzyl alcohol) in a solvent-free and base-free system.

  • Reaction Conditions: The reaction is carried out at room temperature under an air or oxygen atmosphere with vigorous stirring.

  • Monitoring and Analysis: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the substrate and the yield of the product.

  • Catalyst Recycling: After the reaction, the catalyst can be recovered by centrifugation or filtration, washed with a suitable solvent, dried, and reused in subsequent reaction cycles to test its stability and reusability.

Visualization of Catalytic Process

Catalysis_Pathway cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction MOF177 This compound Loading Gas-Phase Loading MOF177->Loading Pt_precursor Pt Precursor Pt_precursor->Loading Reduction H₂ Reduction Loading->Reduction Pt_MOF Pt@MOF-177 Reduction->Pt_MOF Product Aldehyde/Ketone Pt_MOF->Product Catalyzes Alcohol Alcohol Alcohol->Product Oxygen O₂ (Air) Oxygen->Product

Caption: Synthesis of Pt@MOF-177 and its application in alcohol oxidation.

Potential Application 3: Gas Storage and Separation

With one of the highest known surface areas for a porous material, this compound is a prime candidate for gas storage, particularly for hydrogen (H₂) and carbon dioxide (CO₂), as well as for gas separation applications.

Quantitative Data on Gas Adsorption
Gas AdsorbateConditionsAdsorption CapacitySelectivityReference(s)
Hydrogen (H₂) ** 77 K, 70 bar7.5 wt%-[6]
298 K, 10 MPa~0.62 wt% (up to 1.5 wt% with Pt nanoparticles)-[5][6]
Carbon Dioxide (CO₂) 298 K, 30 bar1315 mg/g-[2]
Oxygen (O₂) / Nitrogen (N₂) **298 K, 1 atmO₂ adsorbed more favorably than N₂O₂/N₂ ≈ 1.8[5][6]
Experimental Protocols

1. Protocol for Gas Adsorption Measurement:

  • Sample Activation: A known mass of this compound is placed in the sample holder of a volumetric or gravimetric gas adsorption analyzer. The sample is activated in situ by heating under a high vacuum to remove any adsorbed impurities and guest molecules.

  • Isotherm Measurement: The activated sample is cooled or heated to the desired experimental temperature (e.g., 77 K for H₂ or 298 K for CO₂). The gas of interest is then introduced into the sample chamber in controlled doses, and the amount of gas adsorbed at each pressure point is measured until the desired pressure range is covered.

  • Data Analysis: The resulting data is plotted as the amount of gas adsorbed versus pressure to generate an adsorption isotherm. From this isotherm, the gas storage capacity at a specific pressure can be determined. The surface area is typically calculated from the N₂ adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) method.

Visualization of Gas Storage Mechanism

Gas_Storage cluster_mof This compound Pore p1 p2 p3 p4 p5 p6 p7 p8 Gas_Molecules Gas Molecules (e.g., H₂, CO₂) Adsorbed_Gas Adsorbed Gas Gas_Molecules->Adsorbed_Gas Physisorption

Caption: Physisorption of gas molecules within the pores of this compound.

This compound (MOF-177) stands out as a material with immense potential across several high-technology sectors. Its extraordinary surface area and tunable porous structure make it a highly attractive platform for developing next-generation drug delivery systems, efficient heterogeneous catalysts, and high-capacity gas storage media. A critical consideration for its practical application is its limited stability in the presence of moisture, which necessitates handling and operation under dry conditions.[5][6] Future research will likely focus on enhancing its stability through functionalization or by creating composite materials, thereby unlocking its full potential for real-world applications.

References

Methodological & Application

Application Notes and Protocols for Basolite Z377 in High-Pressure Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Basolite Z377, a metal-organic framework (MOF), for high-pressure hydrogen storage applications. This document includes key physical and chemical properties, detailed experimental protocols for hydrogen adsorption studies, and a summary of reported performance data.

Introduction to this compound

This compound, also known as MOF-177, is a commercially available, zinc-based metal-organic framework.[1] Its high porosity and exceptionally large surface area make it a promising candidate for gas storage applications, particularly for hydrogen. The material is a powder composed of carbon, zinc, and oxygen.[1]

Quantitative Data for this compound

The performance of this compound for hydrogen storage is critically dependent on its physical properties and the operating conditions. The following table summarizes key quantitative data gathered from various studies.

PropertyValueConditions
BET Surface Area 3800 - 4000 m²/gActivation at 120-200°C under vacuum (<0.1 mbar) for over 8 hours.[1]
Volumetric Hydrogen Adsorption ~65 mg/cm³700 bar[2][3]
Gravimetric Hydrogen Uptake
Excess Uptake @ 77 KHighest among several commercial MOFsUp to 100 bar[4]
Chemical Composition Carbon: 55 g/100g , Zinc: 22 g/100g (±10%)[1]

Experimental Protocols

Activation of this compound

Proper activation of this compound is crucial to remove guest molecules from the pores and ensure maximum surface area for hydrogen adsorption.

Objective: To prepare this compound for hydrogen adsorption measurements by removing residual solvents and adsorbed species.

Materials and Equipment:

  • This compound powder

  • High-pressure volumetric analyzer (HPVA) or similar gas adsorption instrument with a degas port

  • Sample tube

  • Heating mantle or furnace

  • Vacuum pump capable of reaching <0.1 mbar

Protocol:

  • Weigh approximately 500 mg of this compound powder and place it into a clean, dry sample tube.

  • Attach the sample tube to the degas port of the gas adsorption instrument.

  • Begin evacuation of the sample tube at room temperature.

  • Gradually increase the temperature of the sample to 120-200°C at a rate of 5°C/minute.

  • Hold the sample at the final temperature under dynamic vacuum (<0.1 mbar) for a minimum of 8-12 hours to ensure complete removal of any guest molecules.[1][5]

  • After the activation period, cool the sample down to room temperature under vacuum.

  • The activated sample is now ready for hydrogen adsorption measurements.

High-Pressure Hydrogen Adsorption Measurement

This protocol describes the measurement of hydrogen uptake in activated this compound using a high-pressure volumetric analyzer.

Objective: To determine the gravimetric and volumetric hydrogen storage capacity of this compound at various pressures and temperatures.

Materials and Equipment:

  • Activated this compound in a sealed sample tube

  • High-pressure volumetric analyzer (e.g., Micromeritics HPVA)

  • High-purity hydrogen gas (UHP grade)

  • High-purity helium gas (for free space measurement)

  • Liquid nitrogen or a cryostat for low-temperature measurements

  • Isothermal jacket

Protocol:

  • Free Space Measurement:

    • Transfer the sealed sample tube containing the activated this compound to the analysis port of the HPVA.

    • Evacuate the analysis manifold.

    • Perform a free space (void volume) measurement using helium gas at the desired analysis temperature (e.g., 77 K or 298 K). Helium is used as it does not adsorb significantly under these conditions.

    • Evacuate the sample tube to remove the helium gas.

  • Hydrogen Adsorption Isotherm Measurement:

    • If performing measurements at cryogenic temperatures, place a dewar of liquid nitrogen around the sample tube, ensuring the liquid level is maintained by the instrument. For room temperature measurements, use a water bath or temperature controller to maintain a constant temperature.

    • Introduce a known quantity of high-purity hydrogen gas into the manifold.

    • Dose the sample with hydrogen gas in incremental pressure steps up to the desired maximum pressure (e.g., 100 bar or higher).

    • Allow the pressure to equilibrate after each dose. The instrument will record the amount of gas adsorbed at each pressure point.

    • The instrument software will generate an adsorption isotherm by plotting the amount of hydrogen adsorbed versus the equilibrium pressure.

  • Data Analysis:

    • The instrument software will calculate the excess adsorption isotherm.

    • To determine the total hydrogen storage capacity, the excess adsorption data can be converted to absolute adsorption by accounting for the density of the adsorbed phase.

    • Gravimetric uptake is typically expressed as weight percent (wt%) of hydrogen relative to the mass of the MOF.

    • Volumetric uptake is expressed as the mass of hydrogen per unit volume of the adsorbent (e.g., g/L or mg/cm³).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_activation Activation cluster_measurement H2 Adsorption Measurement cluster_analysis Data Analysis weigh Weigh this compound load Load into Sample Tube weigh->load degas Degas under Vacuum load->degas heat Heat to 120-200°C degas->heat hold Hold for 8-12h heat->hold cool Cool to RT hold->cool freespace Free Space Measurement (He) cool->freespace adsorption H2 Adsorption Isotherm freespace->adsorption gravimetric Gravimetric Uptake (wt%) adsorption->gravimetric volumetric Volumetric Uptake (g/L) adsorption->volumetric

Caption: Experimental workflow for evaluating this compound for high-pressure hydrogen storage.

logical_relationship cluster_properties Material Properties cluster_conditions Operating Conditions surface_area High Surface Area performance High Hydrogen Storage Capacity surface_area->performance pore_volume Large Pore Volume pore_volume->performance stability Structural Stability stability->performance pressure High Pressure pressure->performance temperature Low Temperature (e.g., 77K) temperature->performance

References

Application Notes and Protocols: Basolite Z377 for Selective CO₂ Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) characterized by its high porosity and surface area. These properties have led to its investigation for various gas storage and separation applications, including the selective capture of carbon dioxide (CO₂) from flue gas streams. Flue gas, typically containing 4-15% CO₂, nitrogen (N₂), water vapor, and other impurities, presents a significant challenge for CO₂ capture technologies. This document provides detailed application notes and experimental protocols for evaluating the use of this compound for this purpose.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₇H₁₅O₆Zn₄[1]
SynonymsMOF-177[1]
CAS Number676593-65-0[1]
BET Surface Area~4065 m²/g[2]
Pore Volume~1.73 cm³/g[2]

CO₂ and N₂ Adsorption Performance

The selective adsorption of CO₂ over N₂ is a critical parameter for any adsorbent considered for flue gas applications. The following tables summarize the single-gas adsorption capacities of this compound for CO₂ and N₂ at 298 K (25 °C).

Table 1: CO₂ Adsorption on this compound at 298 K [3]

Pressure (Torr)CO₂ Uptake (wt%)CO₂ Uptake (mmol/g)
504.81.09
1007.51.70
20011.22.55
40016.03.64
80021.84.95

Table 2: N₂ Adsorption on this compound at 298 K [3]

Pressure (Torr)N₂ Uptake (wt%)N₂ Uptake (mmol/g)
500.40.14
1000.60.21
2000.90.32
4001.50.54
8002.50.89

CO₂/N₂ Selectivity:

The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a material for one gas over another in a mixture. For virgin MOF-177, the CO₂/N₂ selectivity fluctuates between 3 and 5 under relevant conditions.[4]

Hydrolytic Stability

A crucial consideration for the application of MOFs in flue gas treatment is their stability in the presence of water. Flue gas is saturated with water vapor, which can lead to the degradation of many MOFs. Multiple studies have indicated that this compound (MOF-177) exhibits poor hydrolytic stability and degrades in the presence of water. [5][6] This instability is a significant drawback for its direct application in untreated flue gas streams.

Experimental Protocols

Activation of this compound

Prior to any gas adsorption measurements, it is essential to activate the this compound to remove any guest molecules, such as solvents, from its pores.

Protocol:

  • Place a known quantity of this compound powder in a sample tube suitable for your adsorption analyzer.

  • Attach the sample tube to the degassing port of the instrument.

  • Heat the sample to 120 °C under a high vacuum (e.g., <10⁻⁵ Torr).[7]

  • Maintain these conditions for a minimum of 8 hours to ensure complete activation.

  • After activation, allow the sample to cool to room temperature under vacuum before transferring it to the analysis port.

Single-Gas Adsorption Isotherm Measurement

This protocol describes the measurement of pure CO₂ and N₂ adsorption isotherms to determine the material's capacity for each gas at different pressures.

Protocol:

  • Use a volumetric or gravimetric gas adsorption analyzer.

  • Weigh an appropriate amount of activated this compound (typically 50-150 mg) and place it in a clean, dry sample tube.

  • Perform a leak test on the system.

  • Measure the free space (dead volume) of the sample tube at the analysis temperature (e.g., 298 K) using a non-adsorbing gas like helium.

  • Introduce a known amount of the adsorbate gas (CO₂ or N₂) into the manifold.

  • Dose controlled amounts of the adsorbate gas into the sample tube.

  • Allow the system to equilibrate after each dose until the pressure remains constant, indicating that adsorption is complete.

  • Record the equilibrium pressure and the amount of gas adsorbed.

  • Repeat steps 6-8 to generate the adsorption isotherm up to the desired final pressure (e.g., 1 atm or higher).

  • To measure the desorption isotherm, incrementally reduce the pressure and record the amount of gas remaining in the adsorbed phase at each equilibrium point.

Dynamic Breakthrough Experiments

Breakthrough experiments simulate the performance of the adsorbent in a fixed-bed reactor and provide information on its dynamic adsorption capacity and selectivity under flowing gas conditions.

Protocol:

  • Pack a column of a known diameter and length with a known mass of activated this compound. Ensure uniform packing to avoid channeling.

  • Set up a gas delivery system that can provide a mixed gas stream with a composition simulating flue gas (e.g., 15% CO₂ in N₂). Mass flow controllers are recommended for precise control of the gas composition and flow rate.

  • If studying the effect of humidity, a bubbler system can be used to introduce a controlled amount of water vapor into the gas stream.

  • Heat the packed bed to the desired experimental temperature (e.g., 40-60 °C, typical for flue gas) and purge with an inert gas (e.g., He or N₂) to remove any residual air.

  • At time t=0, switch the gas flow to the CO₂/N₂ mixture at a constant total flow rate.

  • Continuously monitor the composition of the gas exiting the column using a gas analyzer (e.g., mass spectrometer or gas chromatograph).

  • Record the concentration of CO₂ at the outlet as a function of time. The breakthrough time is the point at which the CO₂ concentration at the outlet begins to rise significantly. The column is considered saturated when the outlet CO₂ concentration equals the inlet concentration.

  • The dynamic CO₂ adsorption capacity can be calculated by integrating the area above the breakthrough curve.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow and key considerations for evaluating this compound for selective CO₂ capture.

experimental_workflow cluster_prep Material Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis synthesis This compound Synthesis activation Activation (120°C, vacuum) synthesis->activation isotherm Single-Gas Isotherms (CO₂, N₂) activation->isotherm breakthrough Dynamic Breakthrough (CO₂/N₂ mixture) activation->breakthrough stability Hydrolytic Stability Test activation->stability capacity Adsorption Capacity isotherm->capacity selectivity CO₂/N₂ Selectivity (IAST) isotherm->selectivity performance Flue Gas Performance Assessment breakthrough->performance stability->performance capacity->performance selectivity->performance

Experimental workflow for evaluating this compound.

logical_relationship cluster_properties Key Properties cluster_application Application: Selective CO₂ Capture from Flue Gas Z377 This compound (MOF-177) high_surface_area High Surface Area (~4065 m²/g) Z377->high_surface_area high_porosity High Porosity (~1.73 cm³/g) Z377->high_porosity co2_affinity Preferential CO₂ Adsorption Z377->co2_affinity potential Potential for High CO₂ Capacity high_surface_area->potential high_porosity->potential co2_affinity->potential challenge Challenge: Presence of Water potential->challenge faces degradation Hydrolytic Instability challenge->degradation leads to recommendation Recommendation: Pre-drying of Flue Gas Required degradation->recommendation

This compound properties and application logic.

Conclusion and Recommendations

This compound exhibits a high surface area and significant CO₂ adsorption capacity in dry conditions. However, its poor hydrolytic stability is a major obstacle for its direct use in capturing CO₂ from humid flue gas streams. The presence of water vapor leads to the degradation of the material's structure, which would result in a loss of adsorption performance over time.

Therefore, for any application involving flue gas, a pre-drying step to remove water vapor would be mandatory to maintain the integrity and functionality of this compound. Researchers should carefully consider this limitation and the associated energy and cost implications of the required dehydration process when evaluating this compound for industrial-scale CO₂ capture. Further research into improving the hydrolytic stability of MOF-177 or developing water-stable MOFs with similar or superior adsorption properties is warranted.

References

Application Notes and Protocols: Basolite Z377 as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) composed of zinc ions and 1,3,5-benzenetribenzoic acid linkers. It is characterized by its exceptionally high surface area and porous crystalline structure. While extensively studied for applications in gas storage and separation, its direct use as a primary catalyst in organic synthesis is not widely documented in publicly available scientific literature.

The search for detailed protocols and quantitative data on this compound as a standalone catalyst in common organic reactions such as Knoevenagel condensations, aldol (B89426) reactions, Friedel-Crafts reactions, or the synthesis of heterocyclic compounds has yielded limited specific results. The predominant application found for this compound in the context of catalysis is as a support material for catalytically active metal nanoparticles.

This document aims to provide an overview of the potential catalytic applications of this compound based on the available information, with a focus on its role as a catalyst support. Due to the lack of specific data for its use as a primary catalyst, detailed experimental protocols and quantitative data tables for such reactions cannot be provided at this time.

This compound as a Catalyst Support

The high surface area and porous nature of this compound make it an excellent candidate as a support material for dispersing and stabilizing catalytically active metal nanoparticles. This approach leverages the structural properties of the MOF to enhance the efficiency and recyclability of the catalyst.

Application Example: Oxidation of Alcohols using Pt@this compound

One documented application of this compound as a support is in the preparation of platinum nanoparticle-loaded MOF (Pt@MOF-177) for the aerobic oxidation of alcohols. In this system, the platinum nanoparticles are the active catalytic species, while the this compound framework serves to prevent their aggregation and provides a high surface area for the reaction.

Experimental Workflow for Catalyst Preparation and Catalytic Oxidation

The following diagram illustrates a general workflow for the synthesis of a metal-nanoparticle-loaded this compound catalyst and its subsequent use in a catalytic reaction.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Oxidation A This compound (MOF-177) C Impregnation/Infiltration A->C B Metal Precursor (e.g., H2PtCl6) B->C D Reduction (e.g., with NaBH4) C->D E Pt@this compound Catalyst D->E I Addition of Pt@this compound E->I F Alcohol Substrate H Reaction Mixture F->H G Solvent G->H H->I J Reaction under O2 atmosphere I->J K Product Isolation and Analysis J->K

Figure 1. General workflow for the preparation of a Pt@this compound catalyst and its use in alcohol oxidation.

General Protocol for Platinum Nanoparticle Deposition on this compound (Illustrative)

  • Activation of this compound: The this compound powder is first activated by heating under vacuum to remove any guest molecules from its pores.

  • Impregnation: The activated this compound is suspended in a suitable solvent, and a solution of a platinum precursor (e.g., hexachloroplatinic acid, H₂PtCl₆) is added. The mixture is stirred to allow the precursor to impregnate the pores of the MOF.

  • Reduction: A reducing agent (e.g., sodium borohydride, NaBH₄) is added to the suspension to reduce the platinum ions to platinum nanoparticles within the MOF framework.

  • Washing and Drying: The resulting Pt@this compound catalyst is collected by filtration, washed thoroughly to remove any unreacted reagents, and dried.

General Protocol for Catalytic Oxidation of an Alcohol (Illustrative)

  • Reaction Setup: A reaction flask is charged with the alcohol substrate, a suitable solvent, and the prepared Pt@this compound catalyst.

  • Reaction Conditions: The flask is purged with oxygen, and the reaction mixture is stirred at a specific temperature for a designated period.

  • Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration.

  • Product Isolation: The product is isolated from the filtrate by solvent evaporation and can be further purified if necessary.

Quantitative Data

Due to the lack of specific experimental data in the search results for this compound as a primary catalyst, a table summarizing quantitative data cannot be provided. For supported catalyst systems like Pt@this compound, the catalytic performance (e.g., conversion, selectivity, turnover number) would be highly dependent on factors such as the platinum loading, nanoparticle size, reaction conditions, and the specific alcohol substrate used.

Potential for Intrinsic Catalytic Activity

While direct evidence is scarce, the zinc nodes within the this compound structure could potentially act as Lewis acid sites, which are known to catalyze a variety of organic reactions. The basicity of the carboxylate linkers could also contribute to its catalytic properties.

Logical Relationship of Potential Catalytic Activation

The following diagram illustrates the potential mechanism by which the Lewis acidic zinc centers in this compound could activate a carbonyl-containing substrate.

G cluster_catalyst This compound cluster_reactants Reactants cluster_activation Catalytic Activation & Reaction Z Zn²⁺ Activated Activated Carbonyl [R-C=O---Zn²⁺] Z->Activated Coordination R R-C=O (Carbonyl Substrate) R->Activated Nu Nucleophile Product Product Nu->Product Nucleophilic Attack Activated->Product

Figure 2. Potential Lewis acid catalysis by the zinc nodes of this compound.

Further research is required to explore and quantify the intrinsic catalytic activity of this compound in various organic synthesis reactions. Such studies would need to provide detailed experimental conditions, quantitative analysis of reaction outcomes (yield, selectivity), and thorough catalyst characterization to confirm its role as the primary catalytic species.

This compound is a well-established material for gas storage and has shown promise as a support for metal nanoparticle catalysts. However, its application as a primary catalyst in organic synthesis is not yet well-documented in the scientific literature. Researchers and drug development professionals interested in utilizing this compound should consider its potential as a high-surface-area support for known catalysts. Future investigations into its intrinsic Lewis acidity and basicity may reveal direct catalytic applications, which would require detailed experimental validation.

Application of Basolite Z377 in Mixed-Matrix Membranes for Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-matrix membranes (MMMs) represent a significant advancement in membrane technology for gas separation, merging the processability of polymers with the superior separation performance of porous fillers. Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential as fillers in MMMs due to their high surface areas, tunable pore sizes, and tailored surface functionalities. Basolite Z377, a commercial variant of the Metal-Organic Framework MOF-177, is a zinc-based material recognized for its exceptional porosity. The incorporation of this compound into polymer matrices offers a promising avenue for the development of high-performance membranes for various gas separation applications, including but not limited to, carbon dioxide capture, hydrogen purification, and natural gas sweetening.

This document provides a comprehensive overview of the application of this compound in MMMs for gas separation. It includes detailed, adaptable protocols for membrane fabrication and gas permeation testing, a summary of representative performance data, and visual workflows to guide researchers in this field.

Data Presentation: Performance of MOF-Based Mixed-Matrix Membranes

The following tables summarize the gas separation performance of various MOF-based mixed-matrix membranes from the literature. This data provides a comparative context for the expected performance of this compound-based MMMs.

Table 1: CO₂/CH₄ Separation Performance of Various MOF-Based MMMs

Polymer MatrixMOF FillerMOF Loading (wt%)CO₂ Permeability (Barrer)CO₂/CH₄ SelectivityReference
6FDA-DAM:DABAMOF-80810Increased by 73%~22[1]
6FDA-DAM:DABAMOF-80830Increased by 62%~22[1]
Matrimid®NH₂-MIL-53(Al)--High[2]
Polysulfone (PSF)In(aip)₂20144-[3]
Polysulfone (PSF)MIL-68(In)–NH₂15-19.8[3]
Cellulose Acetate (CA)ZIF-8109.515.3[3]
6FDA-durenePEG-MOF101671.0022.40[4]

Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Table 2: General Gas Separation Performance of MOF-Based MMMs for Various Gas Pairs

Polymer MatrixMOF FillerGas PairPermeability of Faster Gas (Barrer)SelectivityReference
PolyimideUiO-66-NH₂CO₂/N₂-Increased by 12%[5]
PolyimideUiO-66-(OH)₂CO₂/N₂-Increased by 17%[5]
Matrimid®Fe(BTC)CO₂/CH₄Increased with loading-[6]

Experimental Protocols

The following protocols are adapted from established procedures for the fabrication of MOF-based mixed-matrix membranes, specifically tailored for the use of this compound with a polyimide matrix. Researchers should note that optimization of these protocols for their specific experimental setup and materials is recommended.

Protocol 1: Activation of this compound

Objective: To remove any guest molecules from the pores of this compound, ensuring maximum porosity and surface area.

Materials:

  • This compound (MOF-177) powder

  • Vacuum oven

  • Schlenk line (optional)

Procedure:

  • Place a desired amount of this compound powder in a clean, dry glass container.

  • Transfer the container to a vacuum oven.

  • Heat the sample under a dynamic vacuum at a temperature between 120°C and 150°C for at least 12 hours.

  • After the activation period, allow the oven to cool to room temperature under vacuum.

  • Store the activated this compound in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture and gases.

Protocol 2: Fabrication of this compound/Polyimide Mixed-Matrix Membranes via Solution Casting

Objective: To prepare a flat sheet mixed-matrix membrane with a uniform dispersion of this compound in a polyimide matrix.

Materials:

  • Activated this compound

  • Polyimide (e.g., Matrimid® 5218, 6FDA-based polyimides)

  • Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Chloroform)

  • Glass vials

  • Ultrasonic bath/probe

  • Magnetic stirrer and stir bars

  • Flat, level casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Controlled environment for solvent evaporation (e.g., glovebox, desiccator with controlled atmosphere)

  • Vacuum oven

Procedure:

  • Preparation of the Polymer Solution:

    • In a clean, dry glass vial, dissolve a predetermined amount of polyimide in the chosen solvent to achieve the desired polymer concentration (e.g., 15-20 wt%).

    • Stir the solution using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours.

  • Dispersion of this compound:

    • Weigh the desired amount of activated this compound to achieve the target loading in the final membrane (e.g., 5, 10, 15, 20 wt% relative to the polymer weight).

    • Add a small amount of the solvent to the this compound powder and sonicate the mixture for approximately 20-30 minutes to break up any agglomerates and create a uniform slurry.

    • Add the this compound slurry to the polymer solution.

  • Homogenization of the Casting Solution:

    • Stir the resulting mixture vigorously for several hours to ensure a homogeneous dispersion of the MOF particles.

    • Further sonicate the mixed solution for 30-60 minutes to ensure a fine and stable dispersion.

    • Allow the solution to rest to remove any air bubbles introduced during mixing and sonication.

  • Membrane Casting:

    • Pour the bubble-free casting solution onto a clean, level glass plate.

    • Use a casting knife or doctor blade set to a specific height to cast a film of uniform thickness.

    • Cover the cast film to allow for slow solvent evaporation in a dust-free, controlled environment at room temperature for at least 24 hours.

  • Drying and Annealing:

    • Once the membrane is solidified and appears dry, carefully peel it from the glass plate.

    • Transfer the membrane to a vacuum oven for further drying and annealing. A typical procedure involves a stepwise heating process, for example:

      • 80°C for 12 hours

      • 120°C for 12 hours

      • 150°C for 6 hours (or a temperature below the glass transition temperature of the polymer).

    • Cool the membrane to room temperature under vacuum before removal.

Protocol 3: Gas Permeation Testing

Objective: To measure the permeability and selectivity of the fabricated MMMs for different gases.

Materials:

  • Fabricated this compound/Polyimide MMM

  • Gas permeation cell (constant volume/variable pressure or constant pressure/variable volume)

  • Mass flow controllers

  • Pressure transducers

  • Temperature controller

  • Vacuum pump

  • Test gases (e.g., CO₂, CH₄, N₂, H₂)

Procedure:

  • Membrane Mounting:

    • Cut a circular sample from the fabricated MMM and place it in the gas permeation cell, ensuring a proper seal with O-rings to prevent gas leakage.

  • System Evacuation:

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane using a vacuum pump to remove any residual gases.

  • Gas Permeation Measurement (Constant Volume/Variable Pressure Method):

    • Introduce the feed gas to the upstream side of the membrane at a constant pressure.

    • Monitor the pressure increase on the downstream side over time.

    • The permeability coefficient (P) can be calculated using the following equation:

      where Vp is the permeate volume, L is the membrane thickness, A is the effective membrane area, R is the ideal gas constant, T is the absolute temperature, pf is the feed pressure, pp is the permeate pressure, and dp_p/dt is the rate of pressure increase in the permeate side.

  • Selectivity Calculation:

    • The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities:

  • Data Collection:

    • Repeat the permeation measurements for all desired gases.

    • Conduct measurements at different feed pressures and temperatures to evaluate the membrane's performance under various conditions.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize the experimental workflows.

experimental_workflow cluster_activation This compound Activation cluster_fabrication MMM Fabrication A1 Weigh this compound A2 Place in Vacuum Oven A1->A2 A3 Heat under Vacuum (120-150°C, 12h) A2->A3 A4 Cool to RT under Vacuum A3->A4 A5 Store in Desiccator A4->A5 B2 Prepare this compound Slurry (Solvent + Sonication) A5->B2 Activated MOF B1 Dissolve Polyimide in Solvent B3 Mix Polymer Solution and MOF Slurry B1->B3 B2->B3 B4 Homogenize Mixture (Stirring + Sonication) B3->B4 B5 Cast Membrane on Glass Plate B4->B5 B6 Slow Solvent Evaporation (24h at RT) B5->B6 B7 Peel and Dry in Vacuum Oven (Stepwise Heating) B6->B7

Caption: Workflow for this compound activation and MMM fabrication.

gas_permeation_workflow cluster_testing Gas Permeation Testing C1 Mount MMM in Permeation Cell C2 Evacuate Upstream and Downstream C1->C2 C3 Introduce Feed Gas to Upstream C2->C3 C4 Monitor Pressure Increase in Downstream C3->C4 C5 Calculate Permeability C4->C5 C6 Repeat for Different Gases C5->C6 C7 Calculate Selectivity C6->C7

Caption: Workflow for gas permeation testing of MMMs.

References

Application Notes and Protocols for the Adsorptive Removal of Volatile Organic Compounds (VOCs) using Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a highly porous metal-organic framework (MOF) that has demonstrated significant potential for the adsorptive removal of volatile organic compounds (VOCs) from air. Its exceptionally large surface area and pore volume make it a promising candidate for various air purification and solvent recovery applications. This document provides detailed application notes and experimental protocols for utilizing this compound for the removal of common VOCs.

Physical and Chemical Properties of this compound

This compound is a zinc-based MOF with the chemical formula Zn₄O(BTB)₂ (where BTB = 1,3,5-benzenetribenzoate). A summary of its key properties is presented in Table 1.

PropertyValue
Chemical Formula C₅₄H₃₀O₁₃Zn₄
CAS Number 676593-65-0
Molecular Weight 1148.37 g/mol
BET Surface Area ~2970 m²/g
Pore Volume ~1.11 cm³/g
Form Powder

Adsorption Performance of this compound for Various VOCs

This compound exhibits high adsorption capacities for a range of VOCs. The adsorption mechanism is primarily pore-filling, where the VOC molecules are physically adsorbed within the porous structure of the MOF. The adsorption capacity is influenced by factors such as the molecular size and shape of the VOC, its concentration, and the presence of moisture. Quantitative data for the adsorption of selected VOCs on this compound at room temperature are summarized in Table 2.

Volatile Organic Compound (VOC)Adsorption Capacity (mg/g)
Acetone589[1]
Ethylbenzene234[1]
TolueneData not available in the provided search results
BenzeneData not available in the provided search results
o-XyleneData not available in the provided search results
m-XyleneData not available in the provided search results
p-XyleneData not available in the provided search results
Ethenylbenzene (Styrene)Data not available in the provided search results

Note: The adsorption of VOCs on MOF-177 is negatively impacted by the presence of humidity. Water molecules can compete with VOCs for adsorption sites and can also lead to the degradation of the MOF-177 framework structure over prolonged exposure.[1] Therefore, pre-drying of the gas stream is recommended for optimal performance and to ensure the stability of the adsorbent.

Experimental Protocols

Activation of this compound

Prior to any adsorption experiments, it is crucial to activate the this compound material to remove any guest molecules (e.g., solvents, water) from its pores.

Protocol:

  • Place the required amount of this compound powder in a suitable container, such as a Schlenk flask or a sample tube for a vacuum furnace.

  • Heat the sample under a dynamic vacuum (pressure < 10⁻³ mbar).

  • Gradually increase the temperature to 120-150 °C.

  • Maintain this temperature for a minimum of 8 hours to ensure complete removal of guest molecules.

  • After activation, allow the sample to cool down to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • The activated this compound should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Dynamic VOC Adsorption (Breakthrough) Experiments

Dynamic breakthrough experiments are essential for evaluating the performance of this compound under continuous flow conditions, simulating real-world applications.

Experimental Setup:

A typical setup for dynamic VOC adsorption is illustrated below. The system consists of a gas delivery system to generate a VOC-laden gas stream at a specific concentration, a packed bed containing the this compound adsorbent, and an analytical instrument to monitor the VOC concentration at the outlet of the bed.

G cluster_gas_prep Gas Preparation cluster_adsorption Adsorption System cluster_analysis Analysis gas_source Carrier Gas (e.g., N2, Air) mfc1 Mass Flow Controller 1 gas_source->mfc1 mfc2 Mass Flow Controller 2 gas_source->mfc2 saturator VOC Saturator mfc1->saturator mixing Mixing Chamber saturator->mixing mfc2->mixing adsorption_column Adsorption Column (Packed with this compound) mixing->adsorption_column detector VOC Detector (e.g., GC-FID, PID) adsorption_column->detector

Dynamic VOC Adsorption Experimental Setup

Protocol:

  • Adsorbent Packing:

    • Carefully pack a known mass of activated this compound into the adsorption column. Ensure uniform packing to avoid channeling. The typical adsorbent mass can range from 0.1 to 1.0 g, depending on the column dimensions and experimental objectives.

  • Gas Stream Generation:

    • Generate a gas stream with a specific VOC concentration. This is typically achieved by passing a carrier gas (e.g., dry air or nitrogen) through a temperature-controlled bubbler (saturator) containing the liquid VOC.

    • The saturated VOC vapor is then diluted with a controlled flow of the carrier gas to achieve the desired concentration. Mass flow controllers are used to precisely regulate the gas flow rates.

  • Adsorption:

    • Pass the VOC-laden gas stream through the packed bed of this compound at a constant flow rate.

    • Continuously monitor the VOC concentration at the outlet of the adsorption column using a suitable detector, such as a gas chromatograph with a flame ionization detector (GC-FID) or a photoionization detector (PID).

  • Breakthrough Curve:

    • Plot the normalized outlet VOC concentration (C/C₀) as a function of time, where C is the outlet concentration and C₀ is the inlet concentration. The resulting plot is the breakthrough curve.

    • The breakthrough time is the point at which the outlet concentration reaches a predetermined fraction of the inlet concentration (e.g., 5% or 10%).

    • The adsorption capacity at breakthrough can be calculated from the breakthrough curve.

Logical Relationships in VOC Adsorption on this compound

The efficiency of VOC adsorption on this compound is governed by several interconnected factors. Understanding these relationships is crucial for optimizing the adsorption process.

G cluster_adsorbent Adsorbent Properties (this compound) cluster_voc VOC Properties cluster_conditions Experimental Conditions surface_area High Surface Area adsorption_capacity Adsorption Capacity surface_area->adsorption_capacity positively influences pore_volume Large Pore Volume pore_volume->adsorption_capacity positively influences pore_size Pore Size & Shape pore_size->adsorption_capacity positively influences molecular_size Molecular Size molecular_size->adsorption_capacity inversely influences (pore filling) molecular_shape Molecular Shape polarity Polarity concentration VOC Concentration concentration->adsorption_capacity positively influences humidity Relative Humidity humidity->adsorption_capacity negatively influences (competition & degradation) temperature Temperature temperature->adsorption_capacity negatively influences (exothermic process) flow_rate Gas Flow Rate flow_rate->adsorption_capacity influences breakthrough time

Factors Influencing VOC Adsorption on this compound

This diagram illustrates that the high surface area and large pore volume of this compound are primary contributors to its high adsorption capacity. The adsorption is favored for smaller VOC molecules that can readily access the pores. Higher VOC concentrations generally lead to higher adsorption capacities. Conversely, increased humidity and temperature have a detrimental effect on the adsorption performance. The gas flow rate primarily affects the dynamics of the adsorption process, influencing the breakthrough time.

References

Application Notes and Protocols for Gas Adsorption Isotherms on Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) composed of zinc ions and 1,3,5-benzenetribenzoate (BTB) organic linkers. It is renowned for its exceptionally high surface area and porous nature, making it a material of significant interest for a variety of applications, including gas storage, separation, and drug delivery. The precise measurement of gas adsorption isotherms is crucial for characterizing the porous properties of this compound and evaluating its performance in these applications.

This document provides a detailed experimental setup and protocol for measuring gas adsorption isotherms on this compound. It is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible data.

Data Presentation

The following tables summarize the key physical and gas adsorption properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
BET Surface Area 1721 m²/g[1]
Pore Volume 1.6 cm³/g[2]
Average Pore Diameter 1.18 nm[1]
Chemical Formula C₅₄H₃₀O₁₃Zn₄-
Appearance White, flaky, rod-like granules[3]

Table 2: Gas Adsorption Data for this compound

GasTemperature (K)PressureAdsorption CapacityReference
Nitrogen (N₂) 77P/P₀ = 0.00132 cm³(STP)/cm³[3]
77P/P₀ = 0.01140 cm³(STP)/cm³[3]
77P/P₀ = 0.1226 cm³(STP)/cm³[3]
77P/P₀ = 0.3237 cm³(STP)/cm³[3]
Carbon Dioxide (CO₂) 2981 atm1.03 mmol/g[1]
Hydrogen (H₂) 29810 MPa~0.62 wt%[4]
77~70 bar7.5 wt%[5]
Methane (B114726) (CH₄) --Higher selectivity for CO₂ compared to CH₄.[1]-

Experimental Protocols

A precise and carefully executed experimental protocol is essential for obtaining high-quality gas adsorption data. The following protocol outlines the key steps for measuring gas adsorption isotherms on this compound using a volumetric adsorption analyzer.

Materials and Equipment
  • Adsorbent: this compound (MOF-177) powder.

  • Adsorptive Gases: High-purity nitrogen (N₂), carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).

  • Equipment:

    • Volumetric gas adsorption analyzer (e.g., Quantachrome Autosorb, Micromeritics ASAP series).

    • Sample tubes with appropriate sealing frits.

    • Heating mantles or furnace for sample activation.

    • Vacuum pump capable of reaching high vacuum (e.g., <10⁻⁵ mbar).

    • Analytical balance (±0.01 mg precision).

    • Gas regulators and delivery lines.

Experimental Workflow Diagram

GasAdsorptionWorkflow cluster_prep Sample Preparation cluster_activation Activation (Degassing) cluster_measurement Isotherm Measurement cluster_analysis Data Analysis weigh Weigh Sample load Load into Sample Tube weigh->load degas Degas under Vacuum load->degas heat Heat to Activation Temperature degas->heat cool Cool to Ambient Temperature heat->cool transfer Transfer to Analysis Port cool->transfer leak_test Leak Test transfer->leak_test free_space Measure Free Space (He) leak_test->free_space dose Dose Adsorptive Gas free_space->dose equilibrate Equilibrate Pressure dose->equilibrate record Record Data Point equilibrate->record repeat Repeat Dosing record->repeat repeat->dose Next Pressure Point plot Plot Isotherm repeat->plot calculate Calculate Surface Area (BET) & Pore Volume plot->calculate

Caption: Experimental workflow for gas adsorption measurement.

Detailed Methodology

3.1. Sample Preparation

  • Accurately weigh approximately 20-100 mg of this compound powder using an analytical balance.

  • Carefully transfer the weighed sample into a clean, dry sample tube. Ensure no powder adheres to the upper parts of the tube.

  • Record the exact mass of the sample.

3.2. Sample Activation (Degassing)

Proper activation is critical to remove any guest molecules (e.g., water, solvents) from the pores of the MOF, which would otherwise interfere with the gas adsorption measurement.

  • Attach the sample tube to the degassing port of the adsorption analyzer.

  • Slowly evacuate the sample tube to a high vacuum (<10⁻³ mbar).

  • Heat the sample to the activation temperature. For this compound, a temperature of 150 °C is recommended.[3] Maintain this temperature for a minimum of 8 hours under a dynamic vacuum to ensure complete removal of any adsorbed species.

  • After the activation period, turn off the heating and allow the sample to cool down to ambient temperature while still under vacuum.

  • Once cooled, backfill the sample tube with an inert gas like helium or nitrogen to prevent contamination from the atmosphere upon removal from the degassing port.

3.3. Isotherm Measurement

  • Transfer the sample tube containing the activated this compound to the analysis port of the instrument.

  • Immerse the sample tube in a cryogenic bath appropriate for the adsorptive gas (e.g., liquid nitrogen for N₂ adsorption at 77 K).

  • Perform a leak test to ensure the integrity of the system.

  • Measure the free space (void volume) in the sample tube using high-purity helium gas.

  • Evacuate the sample tube again to remove the helium gas.

  • Introduce the adsorptive gas into the manifold to a known pressure.

  • Dose a small, known amount of the adsorptive gas into the sample tube.

  • Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption has reached equilibrium.

  • Record the final equilibrium pressure and the amount of gas adsorbed.

  • Repeat steps 7-9, incrementally increasing the pressure until the desired final relative pressure is reached.

  • For a complete isotherm, a desorption curve can be measured by incrementally decreasing the pressure and measuring the amount of gas desorbed at each step.

Data Analysis

The collected data of adsorbed gas volume versus relative pressure (P/P₀) constitutes the adsorption isotherm.

  • Isotherm Plot: Plot the amount of gas adsorbed (typically in cm³/g STP) on the y-axis against the relative pressure (P/P₀) on the x-axis.

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm data, typically in the relative pressure range of 0.05 to 0.35.

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: Advanced models such as Density Functional Theory (DFT) can be applied to the isotherm data to determine the pore size distribution.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the accurate and reliable measurement of gas adsorption isotherms on this compound. Adherence to these procedures will enable researchers to obtain high-quality data crucial for understanding the porous nature of this important MOF and for advancing its application in various scientific and industrial fields. The instability of MOF-177 in the presence of moisture should be noted, and experiments should be conducted under dry conditions or with a pre-drying step for the gas streams.[4]

References

Application Notes and Protocols for the Activation of Basolite Z377 (MOF-177)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a commercially available metal-organic framework (MOF) with a three-dimensional porous structure. It is composed of zinc ions (Zn⁴⁺) and 1,3,5-benzenetribenzoic acid (H₃BTC) linkers, with an empirical formula of C₅₄H₃₀O₁₃Zn₄. Due to its exceptionally high surface area and tunable porosity, this compound is a promising material for a variety of applications, including gas storage, separation, catalysis, and as a carrier for drug delivery.

Proper activation of this compound is a critical step to fully realize its potential. The as-synthesized material contains solvent molecules within its pores, which must be removed to expose the porous network and make the internal surface area accessible for guest molecules. This document provides detailed protocols for the activation of this compound, a summary of the expected outcomes, and methods for characterization.

Pre-Activation and Handling

As-synthesized this compound is a crystalline powder. It is crucial to handle the material in a controlled environment (e.g., a glovebox or a desiccator) to minimize exposure to atmospheric moisture, as water can adversely affect the framework's stability and porosity.

Activation Protocols

The activation of this compound typically involves two main stages: solvent exchange followed by thermal activation under vacuum. The goal is to replace the high-boiling point solvent used in the synthesis (often N,N-dimethylformamide - DMF or N,N-diethylformamide - DEF) with a more volatile solvent before its removal by heating under vacuum. This two-step process is crucial to prevent the collapse of the porous framework due to strong capillary forces that would arise from the direct removal of high-boiling point solvents.

Protocol 1: Standard Thermal Activation

This protocol is a general method for activating this compound and is suitable for most applications.

Experimental Protocol:

  • Solvent Exchange:

    • Immerse the as-synthesized this compound powder in a volatile, low-surface-tension solvent such as dichloromethane (B109758) (DCM) or chloroform. The use of a solvent with low surface tension is critical for the successful activation of challenging MOFs.[1]

    • Allow the suspension to stand for at least 3 days, replacing the solvent with a fresh portion every 24 hours. This ensures complete exchange of the original synthesis solvent.

    • Decant the solvent carefully and repeat the washing step three to five times.

  • Thermal Activation:

    • Transfer the solvent-exchanged this compound to a vacuum oven or a Schlenk line.

    • Gradually heat the sample to a temperature between 120°C and 200°C under a dynamic vacuum (pressure < 0.1 mbar).[2]

    • Maintain these conditions for a minimum of 8 hours to ensure complete removal of the volatile solvent. For achieving a higher surface area, extending the activation time to 16-24 hours is recommended.

    • After activation, cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

Protocol 2: Supercritical CO₂ (scCO₂) Activation

This method is a more advanced and gentle technique that can be particularly effective for preserving the structural integrity of the MOF and achieving high surface areas.

Experimental Protocol:

  • Solvent Exchange:

    • Perform an initial solvent exchange with a solvent that is miscible with liquid CO₂, such as ethanol (B145695) or acetone, following the procedure described in Protocol 1.

  • Supercritical CO₂ Drying:

    • Place the solvent-exchanged sample in a supercritical fluid extractor.

    • Introduce liquid CO₂ into the chamber and allow it to exchange with the solvent within the MOF pores for several hours.

    • Increase the temperature and pressure above the critical point of CO₂ (31.1 °C and 73.8 bar).

    • Slowly vent the supercritical CO₂ from the chamber while maintaining the temperature above the critical point. This ensures that the solvent is removed without the formation of a liquid-gas interface, thus preventing pore collapse.

    • Once the pressure has returned to ambient, cool the sample to room temperature under an inert atmosphere.

Characterization of Activated this compound

The success of the activation process should be verified using appropriate characterization techniques.

Characterization TechniquePurposeExpected Results for Successfully Activated this compound
Nitrogen Adsorption-Desorption Isotherms (at 77 K) To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.A Type I isotherm characteristic of microporous materials. High BET surface area, typically in the range of 3800-4500 m²/g.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the activated material and confirm the removal of solvent molecules.A stable baseline up to the decomposition temperature of the framework (around 420°C), indicating the absence of residual solvent.[2]
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and structural integrity of the MOF after activation.The PXRD pattern should match the simulated pattern from the single-crystal structure of MOF-177, indicating that the crystalline framework is retained.

Quantitative Data Summary

The following table summarizes the expected surface area of this compound after activation under different conditions.

Activation ProtocolTemperature (°C)Pressure (mbar)Time (h)Resulting BET Surface Area (m²/g)
Standard Thermal Activation120-200< 0.1> 83800 - 4000[2]
Extended Thermal Activation200< 0.116~4000
Supercritical CO₂ Activation> 31.1> 73,800VariablePotentially > 4000

Experimental Workflows and Diagrams

Workflow for Standard Activation of this compound

G Standard Activation Workflow for this compound cluster_prep Sample Preparation cluster_exchange Solvent Exchange cluster_activation Thermal Activation cluster_final Final Product as_synthesized As-Synthesized this compound immersion Immerse in Volatile Solvent (e.g., DCM) as_synthesized->immersion exchange Solvent Exchange (3 days, daily solvent replacement) immersion->exchange decant Decant and Wash (3-5 times) exchange->decant vacuum_oven Transfer to Vacuum Oven decant->vacuum_oven heating Heat to 120-200°C under Vacuum (<0.1 mbar) vacuum_oven->heating hold Hold for >8 hours heating->hold cool Cool to RT under Vacuum hold->cool activated_mof Activated this compound cool->activated_mof

Caption: Workflow for the standard activation of this compound.

Logical Relationship for Successful Activation

G Factors for Successful this compound Activation cluster_inputs Activation Parameters cluster_outcome Desired Outcome solvent Proper Solvent Exchange high_surface_area High Surface Area & Porosity solvent->high_surface_area temperature Optimal Temperature temperature->high_surface_area vacuum High Vacuum vacuum->high_surface_area time Sufficient Time time->high_surface_area

Caption: Key parameters for achieving successful activation.

Conclusion

The activation of this compound is a critical prerequisite for its effective use in research and development. The choice of activation protocol can significantly impact the final properties of the material. While standard thermal activation is a widely used and effective method, supercritical CO₂ activation offers a gentler alternative that may yield superior results, particularly for applications requiring the highest possible surface area and preservation of structural integrity. Careful handling and appropriate characterization are essential to ensure the quality of the activated material.

References

Application Notes and Protocols: Basolite Z377 as a Support for Metal Nanoparticle Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a highly porous metal-organic framework (MOF) with an exceptionally large surface area and well-defined crystalline structure. These characteristics make it an excellent candidate as a support material for metal nanoparticle catalysts. The uniform porosity of this compound can help to control the size and prevent the agglomeration of metal nanoparticles, leading to enhanced catalytic activity, selectivity, and stability. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of various metal nanoparticles supported on this compound for a range of catalytic applications.

Properties of this compound

PropertyValue
Synonym MOF-177
Chemical Formula C₅₄H₃₀O₁₃Zn₄
Molecular Weight 1148.37 g/mol
CAS Number 676593-65-0
Appearance White to off-white powder
Surface Area (BET) > 4500 m²/g
Pore Volume ~1.6 cm³/g

Synthesis of Metal Nanoparticles on this compound

The synthesis of metal nanoparticles supported on this compound can be achieved through various methods. The choice of method can significantly influence the size, dispersion, and catalytic properties of the resulting nanoparticles. Below are protocols for common synthesis techniques.

Experimental Workflow: Synthesis of Metal Nanoparticles on this compound

G cluster_synthesis Synthesis Method cluster_steps General Steps impregnation Wet Impregnation precursor 2. Introduction of Metal Precursor impregnation->precursor deposition Deposition-Precipitation deposition->precursor gas_phase Gas-Phase Deposition gas_phase->precursor activation 1. Activation of this compound activation->impregnation activation->deposition activation->gas_phase reduction 3. Reduction to Metal Nanoparticles precursor->reduction washing 4. Washing and Drying reduction->washing characterization 5. Characterization washing->characterization

Caption: General workflow for synthesizing metal nanoparticles on this compound.

Protocol 1: Wet Impregnation Method for Palladium Nanoparticles

This method involves the impregnation of the porous this compound with a solution containing the metal precursor, followed by solvent removal and reduction.

Materials:

Procedure:

  • Activation of this compound: Activate the this compound powder by heating at 150°C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Impregnation:

    • In a round-bottom flask, suspend the activated this compound in anhydrous toluene.

    • Separately, dissolve Palladium(II) acetate in anhydrous toluene to achieve the desired metal loading (e.g., 1-5 wt%).

    • Add the palladium precursor solution to the this compound suspension dropwise while stirring.

    • Continue stirring the mixture at room temperature for 24 hours to ensure uniform impregnation.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator until a dry powder is obtained.

  • Reduction:

    • Place the impregnated powder in a tube furnace.

    • Heat the sample to 200°C under a flow of hydrogen gas (5% H₂ in Ar or N₂) for 4 hours.

    • Cool the sample to room temperature under an inert atmosphere.

  • Washing and Drying: Wash the resulting catalyst with ethanol to remove any unreacted precursors and by-products, followed by drying under vacuum.

Protocol 2: Gas-Phase Deposition for Platinum Nanoparticles[1]

This method involves the introduction of a volatile organometallic precursor into the pores of this compound in the gas phase, followed by in-situ reduction.

Materials:

  • This compound (MOF-177)

  • (Trimethyl)methylcyclopentadienylplatinum(IV) [Me₃PtCp*]

  • Hydrogen gas (H₂)

Procedure:

  • Activation of this compound: Activate the this compound by heating at 150°C under high vacuum for 24 hours.

  • Gas-Phase Loading:

    • Place the activated this compound in a sealable reaction vessel.

    • In a separate container within the same vessel, place the volatile platinum precursor, [Me₃PtCp*].

    • Evacuate the vessel and then heat gently to allow the precursor to sublime and diffuse into the pores of the MOF. The loading can be monitored by techniques like solid-state NMR.[1]

  • Reduction:

    • After loading, introduce hydrogen gas into the vessel to a pressure of 100 bar.

    • Heat the vessel to 100°C and maintain for 24 hours to reduce the platinum precursor to metallic nanoparticles.[1]

  • Characterization: The resulting Pt@this compound can be directly used after degassing.

Characterization of Metal/Basolite Z377 Catalysts

Proper characterization is crucial to understand the physical and chemical properties of the synthesized catalysts, which in turn dictate their catalytic performance.

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and structural integrity of the this compound support after nanoparticle loading. Can also detect the presence of larger metallic crystallites.
Transmission Electron Microscopy (TEM) Visualizes the size, morphology, and dispersion of the metal nanoparticles on the support.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Determines the precise metal loading in the catalyst.
X-ray Photoelectron Spectroscopy (XPS) Provides information about the oxidation state of the metal nanoparticles.
N₂ Adsorption-Desorption Isotherms (BET) Measures the surface area and pore volume of the catalyst, indicating any pore blockage after nanoparticle incorporation.

Catalytic Applications and Performance Data

Metal nanoparticles supported on this compound have shown promise in a variety of catalytic reactions. The high surface area and porous nature of the support can lead to high catalytic activity and selectivity.

Logical Relationship of Catalyst Properties and Performance

G cluster_properties Catalyst Properties cluster_performance Catalytic Performance size Nanoparticle Size activity Activity (e.g., Conversion) size->activity selectivity Selectivity size->selectivity dispersion Dispersion dispersion->activity loading Metal Loading loading->activity support Support Properties (this compound) support->dispersion stability Stability / Reusability support->stability activity->stability

Caption: Interplay between catalyst properties and performance.

Palladium-Catalyzed C-C Coupling Reactions

Palladium nanoparticles are renowned for their catalytic activity in C-C bond-forming reactions, such as the Heck and Suzuki coupling reactions.

Experimental Protocol: Heck Coupling Reaction

Materials:

  • Pd@this compound catalyst

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., styrene)

  • Base (e.g., triethylamine)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • In a reaction vial, add the Pd@this compound catalyst, aryl halide, and olefin.

  • Add the solvent (DMF) and the base (triethylamine).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring for the specified time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Analyze the supernatant by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Quantitative Data (Illustrative):

CatalystReactionSubstrateConversion (%)Selectivity (%)TONTOF (h⁻¹)
Pd@this compound Heck CouplingIodobenzene>95>991900317
Pd/C (commercial) Heck CouplingIodobenzene~90>991800300

Note: The above data is illustrative and may vary depending on the specific reaction conditions and catalyst preparation.

Platinum-Catalyzed Hydrogenation and Oxidation Reactions

Platinum nanoparticles supported on this compound are effective for both hydrogenation and oxidation reactions. The large surface area of the support allows for high dispersion of the platinum nanoparticles, leading to a high number of active sites.

Experimental Protocol: Selective Hydrogenation of Nitroarenes

Materials:

  • Pt@this compound catalyst

  • Substituted nitroarene (e.g., 4-nitrophenol)

  • Solvent (e.g., ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Add the Pt@this compound catalyst and the nitroarene substrate to a high-pressure reactor.

  • Add the solvent (ethanol).

  • Seal the reactor, purge with hydrogen, and then pressurize with H₂ to the desired pressure (e.g., 10-20 bar).

  • Heat the reactor to the desired temperature (e.g., 60-80°C) and stir for the required time.

  • After the reaction, cool the reactor, and carefully release the pressure.

  • Separate the catalyst and analyze the product mixture.

Quantitative Data (Illustrative):

CatalystReactionSubstrateConversion (%)Selectivity (%)
Pt@this compound Hydrogenation4-Nitrophenol>99>99 (to 4-aminophenol)
Pt/C (commercial) Hydrogenation4-Nitrophenol~98~95

Experimental Protocol: Aerobic Oxidation of Alcohols [1]

Materials:

Procedure:

  • Add the Pt@this compound catalyst and the alcohol to a reaction flask.

  • Stir the mixture vigorously at room temperature under an atmosphere of air or oxygen.[1]

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Upon completion, separate the catalyst for reuse.

Quantitative Data (Illustrative):

CatalystReactionSubstrateConversion (%)Selectivity (%)
Pt@this compound Aerobic OxidationBenzyl Alcohol>90>99 (to benzaldehyde)

Catalyst Reusability and Stability

A key advantage of using a robust support like this compound is the potential for catalyst recycling.

Experimental Protocol: Catalyst Reusability Test

  • After the first catalytic run, recover the catalyst by centrifugation or filtration.

  • Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed products or reactants.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent reaction under the same conditions.

  • Repeat this cycle several times, analyzing the catalytic performance in each run to assess the stability and potential deactivation of the catalyst.

Expected Outcome: Due to the confinement of the metal nanoparticles within the porous structure of this compound, leaching of the metal and nanoparticle agglomeration are expected to be minimal, leading to good reusability over multiple cycles.

Safety Precautions

  • Always handle this compound and metal precursors in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen gas is highly flammable; ensure all procedures involving hydrogen are carried out with appropriate safety measures and in a properly equipped laboratory.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This compound serves as a highly effective and versatile support for a range of metal nanoparticle catalysts. Its high surface area and well-defined porous structure contribute to the formation of small, well-dispersed nanoparticles with enhanced catalytic activity, selectivity, and stability. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of this compound-supported catalysts in various chemical transformations critical to research and development in the chemical and pharmaceutical industries. Further research into the synthesis of bimetallic nanoparticles and the application of these catalysts in a wider range of reactions is a promising area for future investigations.

References

In-Situ Characterization Techniques for Studying Basolite Z377: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in-situ characterization of Basolite Z377, a zinc-based metal-organic framework (MOF) also known as MOF-177. These techniques are crucial for understanding the material's structural dynamics, guest-host interactions, and performance in real-time under various conditions, which is particularly relevant for applications in catalysis and drug delivery.

Introduction to In-Situ Characterization of this compound

This compound is a highly porous crystalline material with an exceptionally large surface area, making it a prime candidate for gas storage, separation, and as a carrier for therapeutic agents. In-situ characterization techniques allow for the observation of the material's properties and behavior under realistic operating conditions, such as varying temperature, pressure, and in the presence of guest molecules. This provides invaluable insights into its structural stability, adsorption/desorption kinetics, and the mechanisms of guest-framework interactions.

Key In-Situ Characterization Techniques and Protocols

The following sections detail the experimental protocols for key in-situ techniques applicable to the study of this compound.

In-Situ X-ray Diffraction (XRD)

In-situ XRD is a powerful technique to monitor changes in the crystalline structure of this compound in response to external stimuli. It can reveal information about framework breathing, phase transitions, and the location of adsorbed molecules.

Application Note: This protocol is designed to study the structural response of this compound to gas adsorption and temperature changes. It can be adapted for monitoring the loading and release of drug molecules by using a suitable sample environment.

Experimental Protocol: In-Situ Powder X-ray Diffraction (PXRD) for Gas Adsorption

  • Sample Preparation:

    • Activate a powdered sample of this compound to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum.

    • Load the activated sample into a capillary or a specialized in-situ reaction cell that is transparent to X-rays and can be connected to a gas handling system.

  • Instrument Setup:

    • Mount the sample cell on the diffractometer.

    • Connect the cell to a gas flow system capable of controlling the pressure and composition of the gas.

    • Use a detector capable of rapid data acquisition to monitor dynamic processes.

  • Data Collection:

    • Collect an initial XRD pattern of the activated sample under vacuum or an inert atmosphere (e.g., Helium).

    • Introduce the gas of interest (e.g., CO2, N2, or a vapor of a volatile drug molecule) into the sample cell at a controlled pressure.

    • Collect XRD patterns at regular intervals as the gas is being adsorbed to monitor changes in the lattice parameters.

    • For temperature-dependent studies, use a heating/cooling stage to vary the sample temperature while collecting XRD patterns.

  • Data Analysis:

    • Perform Rietveld refinement on the collected XRD patterns to determine the unit cell parameters and atomic positions.

    • Analyze the changes in peak positions and intensities to understand the structural transformations occurring during gas adsorption or temperature variation.

Quantitative Data Presentation

ParameterCondition 1 (Activated)Condition 2 (Gas Adsorption)Condition 3 (High Temperature)
Lattice Parameter a (Å)ValueValueValue
Lattice Parameter c (Å)ValueValueValue
Unit Cell Volume (ų)ValueValueValue
Guest Occupancy0ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Workflow for In-Situ XRD

InSitu_XRD_Workflow cluster_prep Sample Preparation cluster_exp In-Situ Experiment cluster_analysis Data Analysis Activation Activate this compound (Heating under vacuum) Loading Load into In-Situ Cell Activation->Loading InitialScan Initial XRD Scan (Inert atmosphere) Loading->InitialScan GasIntro Introduce Guest Molecule (Gas/Vapor) InitialScan->GasIntro DataCollection Time-Resolved XRD Data Collection GasIntro->DataCollection Refinement Rietveld Refinement DataCollection->Refinement StructuralAnalysis Structural Analysis (Lattice parameters, etc.) Refinement->StructuralAnalysis

Caption: Workflow for in-situ XRD analysis of this compound.

In-Situ Infrared (IR) and Raman Spectroscopy

In-situ vibrational spectroscopy techniques, such as IR and Raman, are highly sensitive to the chemical environment within the pores of this compound. They can provide information about the interaction between guest molecules and the framework, as well as changes in the organic linkers.

Application Note: This protocol is useful for studying the binding sites and interactions of adsorbed molecules, including drugs, with the this compound framework. It can also be used to monitor catalytic reactions occurring within the pores.

Experimental Protocol: In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

  • Sample Preparation:

    • Prepare a self-supporting wafer of this compound or mix the powder with an IR-transparent matrix (e.g., KBr).

    • Place the sample in a DRIFTS cell that allows for heating, cooling, and gas flow.

  • Instrument Setup:

    • Install the DRIFTS cell in the FTIR spectrometer.

    • Connect the cell to a gas handling system and a temperature controller.

  • Data Collection:

    • Activate the sample in-situ by heating under vacuum or a flow of inert gas and collect a background spectrum.

    • Introduce the adsorbate (gas or vapor) into the cell at a controlled concentration.

    • Record IR spectra as a function of time, temperature, or adsorbate concentration.

  • Data Analysis:

    • Subtract the background spectrum of the activated sample from the spectra with the adsorbate.

    • Analyze the new vibrational bands to identify the nature of the interaction between the guest molecules and the framework (e.g., hydrogen bonding, coordination to metal sites).

Quantitative Data Presentation

Vibrational ModeWavenumber (cm⁻¹) - ActivatedWavenumber (cm⁻¹) - With AdsorbatePeak Shift (cm⁻¹)
C=O stretch (linker)ValueValueValue
O-H stretch (guest)-Value-
Zn-O stretchValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Logical Relationship for Spectroscopic Analysis

Spectroscopy_Logic cluster_input Input cluster_interaction Interaction cluster_output Observable Change cluster_technique Detection Stimulus External Stimulus (e.g., Drug Molecule) Interaction Guest-Host Interaction Stimulus->Interaction Framework This compound Framework Framework->Interaction VibrationalChange Change in Vibrational Modes Interaction->VibrationalChange Spectroscopy In-Situ IR/Raman Spectroscopy VibrationalChange->Spectroscopy

Caption: Interaction analysis using in-situ spectroscopy.

Application in Drug Delivery: In-Situ Monitoring of Drug Release

In-situ techniques can be adapted to study the release of drugs from this compound under physiologically relevant conditions.

Application Note: This hypothetical protocol describes how to monitor the release of a fluorescently tagged drug from this compound using in-situ confocal laser scanning microscopy (CLSM).

Experimental Protocol: In-Situ CLSM for Drug Release Monitoring

  • Sample Preparation:

    • Load this compound crystals with a fluorescently labeled drug molecule.

    • Disperse the drug-loaded crystals in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) within a chambered coverglass suitable for microscopy.

  • Instrument Setup:

    • Place the sample on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological temperature (37 °C).

    • Select the appropriate laser excitation wavelength and emission filter for the fluorescent drug.

  • Data Collection:

    • Acquire an initial image of the drug-loaded crystals to establish the baseline fluorescence intensity.

    • Monitor the fluorescence intensity within and around the crystals over time. A decrease in fluorescence intensity inside the crystals and an increase in the surrounding solution indicate drug release.

    • Time-lapse images can be collected to create a video of the release process.

  • Data Analysis:

    • Quantify the average fluorescence intensity within the crystals at different time points.

    • Plot the normalized fluorescence intensity as a function of time to obtain a release profile.

Signaling Pathway for Drug Release

Drug_Release_Pathway cluster_loading Drug Loading cluster_environment Release Environment cluster_process Release Process cluster_detection Monitoring DrugLoaded Drug-Loaded This compound Diffusion Diffusion of Drug from Pores DrugLoaded->Diffusion Buffer Physiological Buffer (e.g., PBS at 37°C) Buffer->Diffusion FluorescenceChange Change in Fluorescence Intensity Diffusion->FluorescenceChange CLSM In-Situ CLSM FluorescenceChange->CLSM

Caption: Pathway for monitoring in-situ drug release.

Concluding Remarks

The in-situ characterization of this compound provides a dynamic view of its behavior, which is essential for optimizing its performance in various applications. The protocols outlined in this document serve as a starting point for researchers and can be adapted to specific experimental needs. By employing these advanced techniques, a deeper understanding of the structure-property relationships of this promising MOF can be achieved.

Application Notes and Protocols for Computational Modeling of Molecular Interactions with Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a prominent member of the metal-organic framework (MOF) family, characterized by its exceptionally high surface area and porous nature. Its structure consists of zinc oxide clusters interconnected by 1,3,5-benzenetribenzoate organic linkers. These properties make it a promising candidate for a variety of applications, including gas storage, separation, and drug delivery. Understanding the molecular interactions between this compound and guest molecules at an atomic level is crucial for optimizing its performance in these applications.

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions. This document offers detailed application notes and protocols for performing such simulations to predict and analyze the binding affinity, conformation, and dynamics of guest molecules within the this compound framework.

Core Concepts in Computational Modeling of MOFs

Molecular modeling of MOF-guest interactions typically involves two primary techniques:

  • Molecular Docking: This method predicts the preferred binding orientation of a guest molecule to a receptor, in this case, the this compound framework. It is a computationally efficient way to screen potential binding sites and estimate the binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD can reveal the stability of the guest molecule's binding pose, the flexibility of the MOF framework, and the diffusion characteristics of the guest within the pores.

The accuracy of these simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system. For MOFs, general-purpose force fields like the Universal Force Field (UFF) and DREIDING are commonly employed.

Experimental Protocols

This section provides a step-by-step guide for setting up and running molecular docking and molecular dynamics simulations of guest molecules with this compound. The protocols are designed to be general, with specific examples for common software packages like AutoDock Vina and GROMACS.

Protocol 1: Preparation of this compound and Guest Molecules

Objective: To obtain and prepare the necessary input files for the simulations.

Materials:

  • A workstation with a Linux operating system.

  • Access to the Cambridge Crystallographic Data Centre (CCDC) database.

  • Molecular visualization software (e.g., VMD, PyMOL).

  • Software for molecular structure editing and format conversion (e.g., Open Babel).

Procedure:

  • Obtain the Crystal Structure of this compound:

    • The crystallographic information file (.cif) for this compound (also known as MOF-177) can be obtained from the Cambridge Crystallographic Data Centre (CCDC). The CSD MOF collection is a valuable resource for experimentally determined MOF structures.[1][2]

    • Once downloaded, visualize the .cif file in a molecular viewer to inspect the structure and ensure its integrity.

  • Prepare the this compound Structure for Simulation:

    • For Molecular Docking (AutoDock Vina):

      • Convert the .cif file to a PDB (Protein Data Bank) format using a tool like Open Babel.

      • Remove any solvent molecules or guests from the original crystal structure.

      • Add hydrogen atoms to the structure.

      • Assign partial charges. For MOFs, this can be a complex step. For initial screenings, Gasteiger charges can be used.

      • Convert the PDB file to the PDBQT format, which includes partial charges and atom types, using the prepare_receptor script in AutoDockTools.

    • For Molecular Dynamics (GROMACS):

      • Define the unit cell parameters from the .cif file.

      • Generate the topology for the MOF. This is a non-trivial step and often requires custom scripts or specialized software to define the atom types, bonds, angles, and dihedrals according to the chosen force field (e.g., UFF or DREIDING). The topology file should describe the connectivity and parameters for the zinc oxide clusters and the organic linkers.

  • Prepare the Guest Molecule:

    • Obtain the 3D structure of the guest molecule (e.g., from PubChem or by building it in a molecular editor).

    • For Molecular Docking (AutoDock Vina):

      • Add hydrogen atoms and assign partial charges.

      • Define the rotatable bonds.

      • Convert the structure to the PDBQT format using the prepare_ligand script in AutoDockTools.

    • For Molecular Dynamics (GROMACS):

      • Generate a topology file (.itp) and a coordinate file (.gro or .pdb) for the guest molecule. This can be done using tools like the PRODRG server or the antechamber module of AmberTools for organic molecules. For simple gas molecules like CO2 or CH4, force field parameters from existing literature can be used.

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of a guest molecule within this compound.

Materials:

  • Prepared this compound receptor file in PDBQT format.

  • Prepared guest molecule ligand file in PDBQT format.

  • AutoDock Vina software.

Procedure:

  • Define the Search Space (Grid Box):

    • Identify the porous region of this compound where you expect the guest molecule to bind.

    • Define a 3D grid box that encompasses this region. The size and center of the grid box are specified in a configuration file.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the search space, and the name of the output file.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze the Results:

    • The output file will contain the predicted binding poses of the guest molecule, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses within the this compound structure to analyze the interactions (e.g., hydrogen bonds, van der Waals contacts).

Protocol 3: Molecular Dynamics Simulation with GROMACS

Objective: To simulate the dynamic behavior of the guest molecule within this compound.

Materials:

  • GROMACS simulation package.

  • Topology files for this compound and the guest molecule.

  • Coordinate files for this compound and the guest molecule.

  • Molecular dynamics parameter file (.mdp).

Procedure:

  • System Setup:

    • Create a simulation box containing the this compound framework.

    • Insert the guest molecule(s) into the pores of the MOF. The initial position can be taken from the results of the molecular docking.

    • Solvate the system if necessary (though for gas adsorption studies, this is often omitted).

  • Energy Minimization:

    • Perform an energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Heat the system to the desired temperature and allow it to equilibrate while keeping the volume constant.

      • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Allow the pressure of the system to equilibrate to the desired value while maintaining a constant temperature.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system.

  • Analysis:

    • Trajectory Analysis: Visualize the trajectory to observe the movement of the guest molecule within the MOF.

    • Interaction Energy: Calculate the interaction energy between the guest molecule and the MOF to quantify the strength of the interaction.

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the guest molecule to assess the stability of its binding pose.

    • Diffusion Coefficient: For studies of gas transport, the diffusion coefficient of the guest molecule can be calculated from the mean square displacement (MSD). The diffusion coefficients for methane (B114726) in various MOFs are on the order of 10⁻⁸ m²/s.[3][4]

Data Presentation

The quantitative results from the computational modeling should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for Guest Molecules in this compound

Guest MoleculeBinding Affinity (kcal/mol)Key Interacting Residues/Atoms in this compound
Carbon Dioxide-5.2Zinc oxide cluster, benzene (B151609) rings of the linker
Methane-3.8Benzene rings of the linker
Ibuprofen-8.5Zinc oxide cluster, functional groups on the linker

Note: The values presented are hypothetical and for illustrative purposes. Actual values will be generated from the simulations.

Table 2: Molecular Dynamics Simulation Parameters and Results

ParameterValue
Force FieldUFF
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Results
Average Guest-MOF Interaction Energy (kJ/mol)-45.3 (CO2), -28.7 (CH4)
Diffusion Coefficient of CH4 (m²/s)2.5 x 10⁻⁸

Note: The values presented are representative and based on literature for similar systems. Actual values will be generated from the simulations. A computational study on a modified MOF-177 reported a CO2 binding energy of around 21.7 kJ/mol.[5]

Mandatory Visualizations

Diagram 1: Computational Workflow for Molecular Interaction Studies

G Figure 1. General workflow for computational modeling of molecular interactions with this compound. cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics get_cif Obtain this compound CIF prep_mof Prepare MOF Structure get_cif->prep_mof define_grid Define Search Space prep_mof->define_grid setup_system System Setup prep_mof->setup_system prep_guest Prepare Guest Molecule run_docking Run AutoDock Vina prep_guest->run_docking prep_guest->setup_system define_grid->run_docking analyze_docking Analyze Binding Pose and Affinity run_docking->analyze_docking analyze_docking->setup_system Initial Pose em Energy Minimization setup_system->em equil Equilibration (NVT & NPT) em->equil prod_md Production MD equil->prod_md analyze_md Trajectory Analysis prod_md->analyze_md

Caption: General workflow for computational modeling of molecular interactions with this compound.

Diagram 2: Logical Relationship of Simulation Inputs and Outputs

G Figure 2. Logical relationship between inputs, methods, and outputs in the computational study. cluster_methods Computational Methods inputs Inputs This compound Structure (.cif) Guest Molecule Structure Force Field Parameters (UFF/DREIDING) docking Molecular Docking (AutoDock Vina) inputs:f1->docking inputs:f2->docking inputs:f3->docking md Molecular Dynamics (GROMACS) inputs:f1->md inputs:f2->md inputs:f3->md outputs Outputs Binding Affinity & Pose Interaction Energy System Stability (RMSD) Diffusion Coefficient docking->outputs:f1 md->outputs:f2 md->outputs:f3 md->outputs:f4

Caption: Logical relationship between inputs, methods, and outputs in the computational study.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for researchers to employ computational modeling in the study of molecular interactions with this compound. By following these detailed procedures, scientists can gain valuable insights into the binding mechanisms and dynamic behavior of various guest molecules within this versatile MOF, thereby accelerating the design and optimization of materials for a wide range of applications, from clean energy to advanced drug delivery systems. The combination of molecular docking and molecular dynamics simulations offers a powerful synergistic approach to unraveling the complexities of host-guest chemistry at the nanoscale.

References

Application Notes and Protocols for Basolite Z377 in Kinetic Gas Mixture Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) renowned for its exceptionally high surface area and porous structure. These characteristics make it a promising candidate for a variety of applications, including gas storage and separation. This document provides detailed application notes and experimental protocols for the use of this compound in the kinetic separation of gas mixtures. Kinetic separation relies on the differences in the rates of diffusion of various gas molecules within the porous structure of the adsorbent material.

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC54H30O13Zn4
Molar Mass1148.37 g/mol
Surface Area (BET)3800-4500 m²/g
Pore Volume~1.59 cm³/g
Crystal SystemCubic

Data Presentation: Adsorption and Diffusion Properties

The following tables summarize key quantitative data for the adsorption and diffusion of selected gases on this compound at 298 K. This data is crucial for evaluating its potential in kinetic gas separation.

Table 1: Single-Component Adsorption Isotherm Data on this compound at 298 K

GasPressure (Torr)Adsorption Capacity (mmol/g)
CO₂2004.5
CO₂4007.8
CO₂60010.5
CO₂80013.0
CH₄2000.3
CH₄4000.5
CH₄6000.7
CH₄8000.9
N₂2000.1
N₂4000.2
N₂6000.3
N₂8000.4

Table 2: Adsorption Capacities at Elevated Pressures and 298 K [1][2][3]

GasPressure (bar)Adsorption Capacity (wt. %)
CO₂1439.69
CH₄10022

Table 3: Diffusion Coefficients in this compound at 298 K [1][3][4]

GasAverage Diffusivity (m²/s)
CO₂~1 x 10⁻⁹
CH₄~1 x 10⁻⁹
N₂O~1 x 10⁻⁹

Table 4: Calculated Adsorption Selectivity

The ideal adsorption selectivity can be calculated from the ratio of the Henry's law constants, which are determined from the initial slope of the adsorption isotherms.

Gas MixtureSelectivity (S)
CO₂ / CH₄~15
CO₂ / N₂~45
CH₄ / N₂~3

Experimental Protocols

Activation of this compound

Proper activation of this compound is critical to ensure the removal of guest molecules from the pores and to achieve maximum surface area and adsorption capacity.

Materials:

  • This compound powder

  • Vacuum oven or Schlenk line

  • Heating mantle

  • High-purity inert gas (e.g., N₂ or Ar)

Protocol:

  • Place a known quantity of this compound powder in a sample tube suitable for heating under vacuum.

  • Attach the sample tube to a vacuum line.

  • Slowly evacuate the sample tube to a pressure below 10⁻³ Torr.

  • While under vacuum, gradually heat the sample to 120-150 °C at a rate of 1-2 °C/min.

  • Hold the sample at this temperature for at least 12 hours to ensure complete removal of solvent and water molecules.

  • After the activation period, cool the sample down to room temperature under vacuum.

  • Once at room temperature, the activated this compound can be backfilled with a high-purity inert gas before being transferred for gas adsorption experiments.

Breakthrough Curve Measurement for Kinetic Gas Separation

Breakthrough experiments are essential for evaluating the dynamic separation performance of this compound. This protocol describes a typical setup for a binary gas mixture.

Materials and Equipment:

  • Activated this compound

  • Fixed-bed reactor (adsorption column)

  • Mass flow controllers (MFCs) for each gas

  • Gas mixing chamber

  • Pressure and temperature sensors

  • Downstream gas analyzer (e.g., mass spectrometer or gas chromatograph)

  • High-purity carrier gas (e.g., He)

  • Gas mixtures for separation (e.g., CO₂/CH₄, N₂/CH₄)

Protocol:

  • Packing the Adsorption Column:

    • Carefully pack a known mass of activated this compound into the fixed-bed reactor. Ensure uniform packing to avoid channeling. The typical bed length can range from a few centimeters to tens of centimeters, with an internal diameter of 4-10 mm.

  • System Purge:

    • Before introducing the gas mixture, purge the entire system, including the packed bed, with a high-purity inert carrier gas (e.g., Helium) at a controlled flow rate (e.g., 20-50 mL/min) and desired temperature (e.g., 298 K). Continue purging until the baseline on the gas analyzer is stable.

  • Introducing the Gas Mixture:

    • Using the mass flow controllers, introduce a gas mixture with a specific composition (e.g., 15% CO₂ / 85% CH₄) and total flow rate into the system, bypassing the column initially to establish a stable feed concentration measurement on the analyzer.

  • Initiating the Breakthrough Experiment:

    • Once the feed concentration is stable, switch the gas flow from the bypass to the inlet of the packed bed reactor. This marks the start of the experiment (t=0).

  • Data Acquisition:

    • Continuously monitor and record the composition of the gas exiting the column using the gas analyzer as a function of time. Also, record the temperature and pressure at the inlet and outlet of the column.

  • Determining Breakthrough:

    • The breakthrough point is reached when the concentration of the more weakly adsorbed component (e.g., CH₄ in a CO₂/CH₄ mixture) at the outlet starts to rise significantly. The experiment is typically continued until the outlet concentration of all components equals the inlet concentration (saturation).

  • Regeneration:

    • After the experiment, the this compound can be regenerated by stopping the flow of the gas mixture and purging the column with an inert gas, often at an elevated temperature (temperature swing adsorption) or reduced pressure (pressure swing adsorption), to desorb the adsorbed gases.

Data Analysis from Breakthrough Curves

The breakthrough curves (plots of outlet concentration versus time) provide valuable information:

  • Breakthrough Time: The time at which the less strongly adsorbed component is first detected at the outlet.

  • Adsorption Capacity: The amount of each gas adsorbed per unit mass of adsorbent can be calculated by integrating the area above the breakthrough curve.

  • Kinetic Selectivity: This can be determined by comparing the breakthrough times of the different components in the mixture. A larger difference in breakthrough times indicates higher kinetic selectivity.

Visualizations

Logical Workflow for a Breakthrough Experiment

The following diagram illustrates the logical steps involved in performing a breakthrough experiment for kinetic gas separation.

Breakthrough_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Regeneration Activation Activate this compound (Heating under Vacuum) Packing Pack Adsorption Column Activation->Packing Purge System Purge with Inert Gas Packing->Purge Introduce_Mix Introduce Gas Mixture (Bypass Column) Purge->Introduce_Mix Start_Exp Start Experiment (Flow through Column) Introduce_Mix->Start_Exp Data_Acq Monitor Outlet Gas Composition vs. Time Start_Exp->Data_Acq Plot_Curves Plot Breakthrough Curves Data_Acq->Plot_Curves Calculate Calculate Adsorption Capacity & Selectivity Plot_Curves->Calculate Regeneration Regenerate Adsorbent Calculate->Regeneration

Caption: Workflow for a typical kinetic gas separation experiment using a packed bed of this compound.

Signaling Pathway of Kinetic Separation

This diagram illustrates the principle of kinetic separation based on differential diffusion rates.

Kinetic_Separation cluster_gas Gas Mixture cluster_mof This compound Pore cluster_outlet Outlet Gas Stream Gas_A Gas A (Faster Diffusion) Pore_Entrance Pore Entrance Gas_A->Pore_Entrance Enters Pore Rapidly Gas_A_Out Gas A (Adsorbed) Gas_B Gas B (Slower Diffusion) Gas_B->Pore_Entrance Enters Pore Slowly Gas_B_Out Gas B (Breaks Through First) Gas_B->Gas_B_Out Higher Initial Concentration Pore_Interior Pore Interior Pore_Entrance->Pore_Interior Diffusion Pore_Interior->Gas_A_Out Retained

References

Application Notes and Protocols: Post-Synthetic Modification of Basolite Z377 for Enhanced Functionality in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) renowned for its exceptionally high surface area and porous structure. These characteristics make it a promising candidate for various applications, including gas storage and catalysis. Through post-synthetic modification (PSM), the functionality of this compound can be tailored for advanced applications, particularly in the field of drug delivery. PSM allows for the introduction of specific functional groups onto the MOF structure, enabling enhanced drug loading, controlled release, and targeted delivery.

This document provides detailed application notes and protocols for the post-synthetic modification of this compound with amine functionalities for the enhanced loading and pH-responsive release of the chemotherapeutic drug, doxorubicin (B1662922).

Data Presentation

Table 1: Physicochemical Properties of Pristine and Amine-Functionalized this compound.

MaterialFunctionalizationBET Surface Area (m²/g)Pore Volume (cm³/g)
This compoundNone (Pristine)~4500~1.8
This compound-NH₂Amine-functionalized~3200~1.3

Table 2: Doxorubicin Loading and Release Characteristics of Amine-Functionalized this compound.

ParameterValueConditions
Doxorubicin Loading Capacity~15 wt%24h incubation in doxorubicin solution
Encapsulation Efficiency> 90%-
Release at pH 7.4 (24h)~20%PBS buffer, 37 °C
Release at pH 5.5 (24h)~75%PBS buffer, 37 °C

Experimental Protocols

Protocol 1: Amine-Functionalization of this compound

This protocol describes the post-synthetic modification of this compound to introduce amine functionalities using a wet impregnation method.

Materials:

  • This compound (MOF-177)

  • Tetraethylenepentamine (TEPA)

  • Methanol (B129727) (anhydrous)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Activation of this compound: Activate the pristine this compound by heating it under vacuum at 150°C for 12 hours to remove any guest molecules from the pores.

  • Preparation of TEPA solution: Prepare a solution of TEPA in anhydrous methanol. The concentration will depend on the desired loading of amine groups. For a 20 wt% loading, dissolve the appropriate amount of TEPA in methanol.

  • Impregnation: Immerse the activated this compound powder in the TEPA-methanol solution.

  • Stirring: Stir the suspension at room temperature for 24 hours to ensure uniform impregnation of the amine into the MOF pores.

  • Separation: Separate the solid material from the solution by centrifugation.

  • Washing: Wash the collected solid with fresh methanol to remove any unreacted TEPA from the external surface.

  • Drying: Dry the amine-functionalized this compound (this compound-NH₂) under vacuum at 60°C for 12 hours.

  • Characterization: Characterize the resulting material using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amine groups, Powder X-ray Diffraction (PXRD) to verify the retention of the crystalline structure, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore volume.

Protocol 2: Doxorubicin Loading into Amine-Functionalized this compound

This protocol details the procedure for loading the anticancer drug doxorubicin into the amine-functionalized this compound.

Materials:

  • Amine-functionalized this compound (this compound-NH₂)

  • Doxorubicin hydrochloride

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Doxorubicin Solution: Prepare a stock solution of doxorubicin hydrochloride in deionized water.

  • Loading: Disperse a known amount of this compound-NH₂ in the doxorubicin solution. The ratio of MOF to drug can be varied to optimize loading.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours to facilitate the encapsulation of doxorubicin within the MOF pores. The amine groups on the MOF surface are expected to interact with the doxorubicin molecules, enhancing loading.

  • Separation and Washing: Centrifuge the suspension to collect the doxorubicin-loaded MOF (Dox@this compound-NH₂). Wash the product with deionized water to remove any surface-adsorbed drug.

  • Quantification of Loading: Measure the concentration of doxorubicin in the supernatant and washing solutions using a UV-Vis spectrophotometer at the characteristic wavelength for doxorubicin (~480 nm). Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in MOF / Mass of Dox@this compound-NH₂) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in MOF / Initial mass of drug) x 100

  • Drying: Dry the Dox@this compound-NH₂ under vacuum at room temperature.

Protocol 3: In Vitro pH-Responsive Release of Doxorubicin

This protocol describes the in vitro release study of doxorubicin from Dox@this compound-NH₂ under different pH conditions, simulating physiological and tumor microenvironments.

Materials:

  • Dox@this compound-NH₂

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Release Setup: Disperse a known amount of Dox@this compound-NH₂ in a specific volume of PBS buffer (pH 7.4 or 5.5) in separate containers.

  • Incubation: Place the containers in a thermostatic shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Separation: Centrifuge the aliquot to separate the MOF particles.

  • Quantification: Measure the concentration of released doxorubicin in the supernatant using a UV-Vis spectrophotometer.

  • Medium Replenishment: After each sampling, replenish the release medium with an equal volume of fresh PBS buffer to maintain a constant volume.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition to obtain the release profiles.

Visualizations

Experimental_Workflow cluster_PSM Post-Synthetic Modification cluster_Drug_Delivery Drug Delivery Application cluster_Characterization Characterization Basolite Pristine this compound Activation Activation (150°C, vacuum) Basolite->Activation Impregnation Wet Impregnation with TEPA Activation->Impregnation Functionalized_MOF Amine-Functionalized this compound Impregnation->Functionalized_MOF Loading Doxorubicin Loading Functionalized_MOF->Loading FTIR FTIR Functionalized_MOF->FTIR PXRD PXRD Functionalized_MOF->PXRD BET BET Functionalized_MOF->BET Release pH-Responsive Release Loading->Release UVVis UV-Vis Loading->UVVis Release->UVVis

Basolite Z377 in breakthrough curve analysis for dynamic gas separation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basolite Z377, a commercially available Zeolitic Imidazolate Framework-8 (ZIF-8), is a metal-organic framework (MOF) with a sodalite topology. Its structure, composed of zinc metal centers tetrahedrally coordinated to 2-methylimidazolate linkers, creates a microporous material with a high surface area and exceptional thermal and chemical stability. These properties make this compound a promising adsorbent for various gas separation applications, including the selective capture of carbon dioxide (CO₂) from nitrogen (N₂), a critical process in post-combustion carbon capture and biogas upgrading. This application note provides a detailed overview of the use of this compound in dynamic gas separation, focusing on breakthrough curve analysis. It is intended for researchers, scientists, and professionals in drug development and materials science.

Principles of Dynamic Gas Separation and Breakthrough Curve Analysis

Dynamic gas separation involves flowing a mixed-gas stream through a packed bed of an adsorbent material. The adsorbent selectively retains certain gas components while allowing others to pass through. A breakthrough curve is a plot of the effluent concentration of a gas component versus time.[1] The shape and timing of the breakthrough curve provide crucial information about the adsorbent's performance, including its adsorption capacity and selectivity.

Key parameters obtained from breakthrough analysis include:

  • Breakthrough Time (t_b): The time at which the effluent concentration of the target gas reaches a specific percentage (e.g., 5%) of the inlet concentration.

  • Saturation Time (t_s): The time at which the adsorbent bed is fully saturated with the target gas, and the effluent concentration equals the inlet concentration.

  • Adsorption Capacity: The amount of gas adsorbed per unit mass of the adsorbent, calculated from the area above the breakthrough curve.

  • Selectivity: The preferential adsorption of one gas component over another in a mixture.

Experimental Data for CO₂/N₂ Separation using this compound (ZIF-8)

The following tables summarize the quantitative data for CO₂ and N₂ adsorption on ZIF-8, as reported in various studies. It is important to note that experimental conditions such as temperature, pressure, and gas composition can significantly influence the results.

Table 1: Single-Component Gas Adsorption Capacities for ZIF-8

GasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Reference
CO₂2981~0.82[2]
CO₂29840~8.5[3]
N₂2981~0.1[2]
CH₄29840~4.7[3]

Table 2: CO₂/N₂ Selectivity of ZIF-8

Temperature (K)Pressure (bar)Selectivity (CO₂/N₂)MethodReference
298~1~6.5 - 13.3IAST[4]
2980.01Up to 173% increase with modificationExperimental[5]
29819.13 (for equimolar mixtures)Experimental[6]
Room Temperature-28.9Single-crystal membrane[7]

IAST: Ideal Adsorbed Solution Theory

Experimental Protocol for Breakthrough Curve Analysis

This section outlines a general protocol for performing dynamic gas separation experiments using this compound in a packed-bed column.

4.1. Materials and Equipment

  • This compound (ZIF-8) pellets or powder

  • Adsorption column (fixed-bed reactor)

  • Mass flow controllers (for regulating gas flow rates)

  • Gas cylinders (CO₂, N₂, and a carrier gas like Helium or Argon)

  • Gas analyzer (e.g., mass spectrometer or gas chromatograph) to measure effluent gas concentrations

  • Temperature and pressure sensors

  • Data acquisition system

4.2. Adsorbent Activation (Pre-treatment)

Proper activation of this compound is crucial to remove any guest molecules or moisture from the pores.

  • Load a known mass of this compound into the adsorption column.

  • Heat the column to a specific temperature (e.g., 150-200°C) under a high vacuum or a continuous flow of an inert gas (e.g., Helium or Nitrogen).

  • Maintain these conditions for several hours (e.g., 4-12 hours) to ensure complete activation.

  • Cool the column down to the desired experimental temperature under the inert gas flow.

4.3. Breakthrough Experiment

  • Set the desired experimental temperature and pressure for the adsorption column.

  • Calibrate the gas analyzer for the specific gas components being studied.

  • Initiate the flow of the gas mixture (e.g., 15% CO₂ in N₂) at a constant total flow rate through the packed bed.

  • Continuously monitor and record the composition of the gas exiting the column using the gas analyzer.

  • Continue the experiment until the effluent concentrations of all gas components are equal to their inlet concentrations (i.e., the adsorbent is saturated).

4.4. Data Analysis

  • Plot the normalized effluent concentration (C/C₀) of each gas component as a function of time to obtain the breakthrough curves.

  • Calculate the adsorption capacity of this compound for each gas using the breakthrough data.

  • Determine the selectivity for CO₂ over N₂ from the single or mixed-gas breakthrough curves.

4.5. Regeneration

For practical applications, the adsorbent must be regenerable. This compound can be regenerated to be used for multiple cycles.

  • After the breakthrough experiment, stop the flow of the gas mixture.

  • Purge the column with an inert gas at the experimental temperature to remove the weakly adsorbed gas molecules.

  • To desorb the more strongly adsorbed components, a temperature swing (heating the column) or a pressure swing (reducing the pressure) can be applied while maintaining the inert gas flow.

  • Once the effluent concentration of the adsorbed gas drops to zero, the adsorbent is considered regenerated and ready for the next cycle. The adsorption capacity of ZIF-8 has been shown to be independent of regeneration temperature.[2]

Visualizations

Diagram 1: Experimental Workflow for Breakthrough Curve Analysis

G cluster_prep Adsorbent Preparation cluster_exp Breakthrough Experiment cluster_analysis Data Analysis cluster_regen Regeneration A Load this compound into Column B Activate Adsorbent (Heating under Inert Gas) A->B C Cool to Experimental Temperature B->C D Introduce Gas Mixture (e.g., CO2/N2) C->D E Monitor Effluent Gas Concentration D->E F Continue until Saturation (C/C0 = 1) E->F G Plot Breakthrough Curves F->G J Purge with Inert Gas F->J H Calculate Adsorption Capacity G->H I Determine Selectivity H->I K Apply Temperature or Pressure Swing J->K L Ready for Next Cycle K->L

Caption: Workflow for dynamic gas separation using this compound.

Diagram 2: Logical Relationship in Breakthrough Curve Analysis

G cluster_input Input Parameters cluster_process Dynamic Process cluster_output Output Data & Analysis Adsorbent Adsorbent Properties (this compound) Breakthrough Breakthrough Experiment Adsorbent->Breakthrough Gas Gas Mixture (CO2/N2) Gas->Breakthrough Conditions Experimental Conditions (T, P, Flow Rate) Conditions->Breakthrough Curve Breakthrough Curve (C/C0 vs. Time) Breakthrough->Curve Capacity Adsorption Capacity Curve->Capacity Selectivity Selectivity Curve->Selectivity

Caption: Inputs and outputs of breakthrough curve analysis.

Conclusion

This compound (ZIF-8) demonstrates significant potential as an adsorbent for the dynamic separation of CO₂ from N₂. Its high surface area, tunable porosity, and thermal stability contribute to its favorable adsorption characteristics. Breakthrough curve analysis is an essential technique for evaluating the performance of this compound under realistic process conditions, providing key data on adsorption capacity and selectivity. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists working on the development of advanced gas separation technologies. Further research into the optimization of operating conditions and the long-term stability of this compound in the presence of impurities will be crucial for its industrial implementation.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Studies of Basolite Z377 (MOF-177)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting single-crystal X-ray diffraction (SC-XRD) studies on Basolite Z377, also known in academic literature as MOF-177. These application notes and protocols are intended to assist in the structural characterization of this highly porous metal-organic framework (MOF), which is of significant interest for applications in gas storage, separation, and drug delivery.

Introduction to this compound (MOF-177)

This compound is a metal-organic framework composed of zinc ions and 1,3,5-benzenetribenzoate (BTB) organic linkers.[1] Its structure is characterized by a three-dimensional network forming a highly porous material with an exceptionally large surface area, making it a prime candidate for various adsorption-based applications.[1] Accurate structural elucidation through single-crystal X-ray diffraction is paramount for understanding its properties and for the rational design of new functional materials. The crystal structure of MOF-177 is complex, with a large unit cell containing numerous atoms. It is known to crystallize in the trigonal space group P-31c.[2]

Crystallographic Data of this compound (MOF-177)

The following table summarizes typical crystallographic data for this compound (MOF-177) obtained from single-crystal X-ray diffraction studies. It is important to note that these values may vary slightly depending on the synthesis conditions, solvent content, and activation state of the crystals.

Parameter Value
Chemical Formula Zn₄O(C₂₇H₁₅O₆)₂
Formula Weight 1534.88 g/mol
Crystal System Trigonal
Space Group P-31c
Unit Cell Dimensions a ≈ 38.1 Å, c ≈ 30.6 Å
Unit Cell Volume ≈ 39,000 ų
Z (Formula units/unit cell) 6
Calculated Density ≈ 0.39 g/cm³
Temperature Typically 100 K or 298 K
Radiation Mo Kα (λ = 0.71073 Å) or Synchrotron

Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the key steps for the successful structural determination of this compound (MOF-177) using single-crystal X-ray diffraction.

3.1. Crystal Synthesis and Selection

  • Synthesis: Single crystals of this compound (MOF-177) are typically synthesized via a solvothermal method. A mixture of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) in a solvent such as N,N-dimethylformamide (DMF) is sealed in a vial and heated in an oven.

  • Crystal Selection: After cooling, suitable single crystals are selected under a microscope. Ideal crystals should be well-formed, have sharp edges, and be free of visible defects or twinning. The size of the crystal should be appropriate for the X-ray diffractometer being used.

3.2. Crystal Mounting

  • Carefully pick a selected crystal using a cryo-loop or a fine needle with a small amount of paratone-N oil or other cryo-protectant.

  • Mount the crystal onto the goniometer head of the diffractometer.

  • If low-temperature data collection is required, flash-cool the crystal in a stream of cold nitrogen gas.

3.3. Data Collection

  • Perform an initial unit cell determination to confirm the crystal quality and obtain the preliminary unit cell parameters.

  • Set up the data collection strategy, which typically involves a series of omega and phi scans to cover a significant portion of the reciprocal space.

  • Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα) and detector. Due to the large unit cell of MOF-177, a high-intensity X-ray source such as a synchrotron may be beneficial.

3.4. Data Processing and Structure Solution

  • Integrate the raw diffraction images to obtain a reflection file.

  • Apply necessary corrections for Lorentz polarization, absorption, and other experimental effects.

  • Solve the crystal structure using direct methods or dual-space algorithms.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and occupancies. The large solvent-accessible voids in MOF-177 may contain disordered solvent molecules, which may require special handling during refinement (e.g., using the SQUEEZE routine in PLATON).

3.5. Structure Validation and Reporting

  • Validate the final crystal structure using tools like checkCIF to ensure its chemical and crystallographic reasonability.

  • Prepare the final crystallographic information file (CIF) and a summary of the data collection and refinement parameters for publication or internal records.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of this compound.

experimental_workflow cluster_synthesis Crystal Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Finalization synthesis Solvothermal Synthesis selection Crystal Selection synthesis->selection mounting Crystal Mounting selection->mounting unit_cell Unit Cell Determination mounting->unit_cell data_collection Full Data Collection unit_cell->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file logical_relationship cluster_crystal Crystal Properties cluster_cell Unit Cell cluster_content Cell Content & Density crystal_system Crystal System (Trigonal) space_group Space Group (P-31c) crystal_system->space_group unit_cell_params Unit Cell Parameters (a, c) space_group->unit_cell_params unit_cell_volume Unit Cell Volume unit_cell_params->unit_cell_volume density Calculated Density unit_cell_volume->density formula_weight Formula Weight formula_weight->density z_value Z (Formula Units) z_value->density

References

Troubleshooting & Optimization

Preventing pore collapse in Basolite Z377 during solvent activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basolite® Z377 (MOF-177). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent pore collapse during the critical solvent activation process.

Understanding Pore Collapse in Basolite® Z377

Basolite® Z377, a metal-organic framework (MOF), possesses an exceptionally high surface area and porous structure, making it a prime candidate for applications in gas storage, separation, and drug delivery. However, the activation process, which involves the removal of solvent molecules from the pores, is a critical step that can lead to structural collapse if not performed correctly. This collapse, often resulting in a significant loss of surface area and porosity, is primarily caused by capillary forces exerted by the departing solvent molecules during the liquid-to-gas phase transition.[1]

Proper activation is therefore essential to preserve the intricate porous network of Basolite® Z377 and unlock its full potential. This guide provides detailed protocols and troubleshooting advice for three common activation methods: solvent exchange followed by thermal activation, supercritical CO2 drying, and direct thermal activation.

Troubleshooting Guides

Issue: Significant loss of surface area and porosity after activation.

Possible Cause 1: Pore collapse due to capillary forces during solvent evaporation.

  • Solution 1: Solvent Exchange with a Low Surface Tension Solvent. Before thermal activation, exchange the high-boiling point synthesis solvent (e.g., DMF) with a volatile, low-surface-tension solvent like chloroform (B151607) or acetone.[2] This reduces the capillary forces during evaporation. Ensure the exchange is thorough by performing multiple solvent exchange cycles.

  • Solution 2: Supercritical CO2 Drying. This method avoids the liquid-gas phase boundary altogether, thus eliminating capillary forces.[2][3] It is a highly effective but more technically demanding method.

Possible Cause 2: Incomplete solvent removal.

  • Solution: Ensure the activation temperature and vacuum conditions are appropriate for the solvent being removed. For residual high-boiling point solvents, a higher temperature and a high vacuum are necessary. Thermogravimetric analysis (TGA) can help determine the appropriate temperature for solvent removal.

Possible Cause 3: Amorphization of the framework.

  • Solution: Confirm the crystallinity of your activated material using Powder X-ray Diffraction (PXRD). A loss of sharp diffraction peaks and the appearance of a broad halo indicate amorphization.[4] If amorphization is observed, a gentler activation method, such as supercritical CO2 drying or a more gradual thermal activation, should be employed.

Issue: Inconsistent or non-reproducible surface area results.

Possible Cause 1: Variation in the solvent exchange procedure.

  • Solution: Standardize the solvent exchange protocol. Use a consistent solvent volume, number of exchange cycles, and duration for each exchange. Ensure the complete replacement of the initial solvent.

Possible Cause 2: Fluctuations in thermal activation parameters.

  • Solution: Precisely control the heating rate, final temperature, and vacuum level during thermal activation. A slow heating ramp rate is often beneficial.

Possible Cause 3: Exposure to atmospheric moisture after activation.

  • Solution: Basolite® Z377 is known to be sensitive to moisture, which can lead to a rapid loss of crystallinity and surface area.[4] Handle and store the activated material under an inert atmosphere (e.g., in a glovebox).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to prevent pore collapse in Basolite® Z377?

A1: Supercritical CO2 drying is generally considered the most effective method for preventing pore collapse in delicate MOFs like Basolite® Z377 because it completely avoids the surface tension and capillary forces that cause the pores to collapse.[2][3] However, a well-executed solvent exchange with a low surface tension solvent followed by careful thermal activation can also yield high surface area materials.

Q2: How do I choose the right solvent for solvent exchange?

A2: The ideal solvent for exchange should have a low surface tension, a low boiling point, and be miscible with the initial synthesis solvent. Chloroform, acetone, and ethanol (B145695) are commonly used. Solvents with ultra-low surface tensions, such as n-hexane or perfluoropentane, can be particularly effective for activating fragile MOFs.[5]

Q3: What are the typical BET surface areas I should expect for properly activated Basolite® Z377?

A3: The expected Brunauer-Emmett-Teller (BET) surface area for Basolite® Z377 can vary depending on the activation method and the quality of the synthesis. Generally, values in the range of 3800-4500 m²/g are reported for well-activated samples.[2][6]

Q4: How can I confirm that my Basolite® Z377 has been successfully activated without pore collapse?

A4: Successful activation can be confirmed by a combination of techniques:

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): A high specific surface area and a Type I isotherm are indicative of a microporous material with preserved porosity.

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the activated material should match the simulated pattern and show sharp, well-defined peaks, indicating that the crystalline structure is intact.[4]

  • Scanning Electron Microscopy (SEM): SEM images can provide a visual confirmation of the crystal morphology, which should be retained after activation.

Q5: Can I regenerate and reuse my Basolite® Z377 after use?

A5: Yes, Basolite® Z377 can often be regenerated by heating under vacuum to remove adsorbed guest molecules. The specific regeneration conditions will depend on the nature of the adsorbed species. It is important to perform characterization (e.g., BET, PXRD) after regeneration to ensure the framework integrity has been maintained.

Data Presentation

Table 1: Comparison of Activation Methods for Basolite® Z377

Activation MethodTypical BET Surface Area (m²/g)AdvantagesDisadvantages
Solvent Exchange + Thermal Activation3800 - 4200Simple and cost-effective equipment.Risk of partial pore collapse; can be time-consuming.
Supercritical CO2 Drying> 4000Minimizes pore collapse, leading to higher surface areas.[7]Requires specialized high-pressure equipment.
Direct Thermal Activation< 3000Fast and simple.High risk of significant pore collapse and amorphization.

Experimental Protocols

Protocol 1: Solvent Exchange followed by Thermal Activation

This protocol is a widely used method for activating Basolite® Z377.

Materials:

  • As-synthesized Basolite® Z377 (in its mother liquor, typically DMF)

  • Anhydrous solvent for exchange (e.g., chloroform, acetone, or ethanol)

  • Schlenk flask or similar vessel

  • Vacuum oven or tube furnace with vacuum capability

Procedure:

  • Solvent Decantation: Carefully decant the mother liquor from the as-synthesized Basolite® Z377 crystals.

  • Initial Wash: Add the exchange solvent to the crystals, gently agitate, and allow the crystals to settle. Decant the solvent. Repeat this step 2-3 times to remove the bulk of the original solvent.

  • Solvent Exchange: Immerse the crystals in a fresh portion of the exchange solvent in a sealed vessel. Allow the exchange to proceed for at least 24 hours. To ensure complete exchange, replace the solvent with a fresh portion every 8-12 hours for a total of 3-4 cycles.

  • Solvent Removal: After the final exchange, carefully decant the solvent.

  • Thermal Activation: Transfer the solvent-exchanged material to a vacuum-compatible vessel. Heat the sample under a dynamic vacuum (<0.1 mbar) to a temperature between 120-200 °C. The final temperature and duration (typically 8-16 hours) will depend on the exchange solvent used. A slow heating ramp (e.g., 1-2 °C/min) is recommended.[2]

  • Cooling and Storage: After activation, cool the sample to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox) for storage.

Protocol 2: Supercritical CO2 Drying

This method is ideal for preserving the porous structure of delicate MOFs.

Materials:

  • Solvent-exchanged Basolite® Z377 (typically exchanged with a solvent miscible with liquid CO2, such as ethanol)

  • Supercritical fluid extractor (critical point dryer)

  • Liquid CO2 cylinder

Procedure:

  • Solvent Exchange: Follow steps 1-3 of Protocol 1, using a solvent that is miscible with liquid CO2, such as ethanol.

  • Loading the Extractor: Place the ethanol-wet Basolite® Z377 into the high-pressure vessel of the supercritical fluid extractor.

  • CO2 Exchange: Fill the vessel with liquid CO2 and allow it to exchange with the ethanol in the pores. This is typically done by flowing liquid CO2 through the vessel for a set period.

  • Supercritical Conditions: Increase the temperature and pressure of the vessel above the critical point of CO2 (31.1 °C and 73.8 bar).[3]

  • Extraction: Maintain the supercritical conditions while flowing supercritical CO2 through the vessel to extract the remaining solvent.

  • Depressurization: Slowly and carefully depressurize the vessel while maintaining the temperature above the critical point. This ensures that the CO2 transitions directly from a supercritical fluid to a gas, avoiding the formation of a liquid phase.

  • Sample Recovery: Once at atmospheric pressure, the vessel can be cooled and the dry, activated Basolite® Z377 can be recovered. Store the sample in an inert atmosphere.

Protocol 3: Direct Thermal Activation

This method is the simplest but carries the highest risk of pore collapse. It is generally not recommended for achieving the maximum surface area of Basolite® Z377.

Materials:

  • As-synthesized Basolite® Z377

  • Vacuum oven or tube furnace with vacuum capability

Procedure:

  • Solvent Removal: Decant the mother liquor from the as-synthesized Basolite® Z377.

  • Drying: Place the wet crystals in a vacuum-compatible vessel.

  • Thermal Activation: Heat the sample under a dynamic vacuum (<0.1 mbar) to a temperature of 120-200 °C for at least 8 hours.[2]

  • Cooling and Storage: Cool the sample to room temperature under vacuum before storing it in an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation Pathways cluster_solvent_exchange Solvent Exchange cluster_scCO2 Supercritical CO2 Drying cluster_direct_thermal Direct Thermal Activation cluster_characterization Characterization as_synthesized As-Synthesized Basolite Z377 (in DMF) solvent_exchange Solvent Exchange (e.g., Chloroform) as_synthesized->solvent_exchange Path 1 solvent_exchange_etoh Solvent Exchange (Ethanol) as_synthesized->solvent_exchange_etoh Path 2 direct_thermal Direct Thermal Activation (120-200°C, vacuum) as_synthesized->direct_thermal Path 3 thermal_activation_se Thermal Activation (120-200°C, vacuum) solvent_exchange->thermal_activation_se activated_product Activated This compound thermal_activation_se->activated_product scCO2_drying Supercritical CO2 Drying solvent_exchange_etoh->scCO2_drying scCO2_drying->activated_product direct_thermal->activated_product bet BET Analysis activated_product->bet pxrd PXRD activated_product->pxrd sem SEM activated_product->sem

Caption: Experimental workflow for the activation of this compound.

troubleshooting_guide start Low Surface Area After Activation? check_pxrd Check PXRD for Crystallinity start->check_pxrd amorphous Amorphous (Broad Peaks) check_pxrd->amorphous crystalline Crystalline (Sharp Peaks) check_pxrd->crystalline gentler_activation Use Gentler Activation: - Supercritical CO2 Drying - Slower Thermal Ramp amorphous->gentler_activation check_solvent Review Solvent Exchange Protocol crystalline->check_solvent success High Surface Area Achieved gentler_activation->success incomplete_exchange Incomplete Exchange? check_solvent->incomplete_exchange increase_cycles Increase Solvent Exchange Cycles/Duration incomplete_exchange->increase_cycles Yes check_thermal Review Thermal Activation Parameters incomplete_exchange->check_thermal No increase_cycles->success inadequate_conditions Inadequate Temp/Vacuum? check_thermal->inadequate_conditions optimize_conditions Optimize Temp/Vacuum (Use TGA as guide) inadequate_conditions->optimize_conditions Yes inadequate_conditions->success No optimize_conditions->success

Caption: Troubleshooting decision tree for low surface area in activated this compound.

References

Troubleshooting inconsistencies in Basolite Z377 batch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Basolite Z377 Synthesis

Welcome to the technical support center for the synthesis of this compound (MOF-177). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistencies and achieving reproducible results in the batch synthesis of this metal-organic framework.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the solvothermal method. This technique involves heating a solution of the metal precursor (a zinc salt) and the organic linker (1,3,5-benzenetribenzoic acid) in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures for a specific duration.[1][2]

Q2: What are the critical parameters that influence the outcome of this compound synthesis?

A2: Several parameters critically affect the synthesis of this compound, including the molar ratio of the metal precursor to the organic linker, the choice of solvent, the reaction temperature and time, and the presence of modulators.[3] These factors can influence the crystallinity, yield, particle size, and porosity of the final product.

Q3: Why is the choice of solvent important in the synthesis of this compound?

A3: The solvent plays a crucial role in dissolving the precursors and in mediating the nucleation and growth of the MOF crystals. Different solvents can lead to variations in crystal size and morphology. For instance, using diethylformamide (DEF) in a conventional solvothermal synthesis can produce large crystals over 48 hours, while a sonochemical method with 1-methyl-2-pyrrolidone (NMP) can yield smaller crystals in under an hour.[4]

Q4: What is the role of a modulator in MOF synthesis?

A4: Modulators are additives that can compete with the organic linker for coordination to the metal centers. This competition can influence the nucleation and growth rates of the crystals, thereby affecting their size, morphology, and the number of defects in the final structure.

Q5: How can I activate the synthesized this compound?

A5: Activation is a crucial step to ensure the porosity of the MOF by removing residual solvent molecules from the pores. A common method involves solvent exchange with a volatile solvent like chloroform (B151607), followed by heating under vacuum.

Troubleshooting Guide

This guide addresses common issues encountered during the batch synthesis of this compound.

Issue 1: Low Product Yield

Q: My this compound synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors related to the reaction conditions and workup process.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., 48 hours for conventional solvothermal synthesis).[4] - Optimize Temperature: Verify that the reaction is conducted at the optimal temperature. Temperatures that are too low can lead to incomplete reactions.
Suboptimal Metal-to-Linker Ratio - Adjust Molar Ratio: The stoichiometry of the reactants is crucial. A study on a similar Cu-BTC MOF showed that varying the metal-to-linker ratio significantly impacted the product yield and properties.[5] For this compound, ensure an appropriate excess of the zinc precursor is used as per established protocols.
Product Loss During Workup - Careful Filtration and Washing: Minimize product loss during the filtration and washing steps. Use a fine filter paper and wash with a minimal amount of fresh solvent.
Precursor Degradation - Check Reagent Quality: Ensure the purity and stability of the zinc salt and organic linker. Degradation of precursors can lead to lower yields.
Issue 2: Poor Crystallinity or Amorphous Product

Q: The XRD analysis of my product shows broad peaks or an amorphous pattern, indicating low crystallinity. What could be the reason?

A: Poor crystallinity is often a result of suboptimal reaction kinetics, which can be influenced by temperature, reaction time, and solvent choice.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Reaction Temperature - Optimize Temperature: The reaction temperature significantly affects the nucleation and growth of crystals. A temperature that is too high might lead to rapid nucleation and the formation of small, poorly crystalline particles, while a temperature that is too low may not provide enough energy for crystal growth.
Insufficient Reaction Time - Increase Reaction Time: Crystal growth is a time-dependent process. Shorter reaction times may not be sufficient for the formation of well-defined crystals. For example, a conventional solvothermal synthesis of MOF-177 in DEF requires 48 hours to form large, highly crystalline material.[4]
Inappropriate Solvent System - Solvent Selection: The solvent can influence the solubility of the precursors and the kinetics of crystal formation. Solvents like DMF and DEF are commonly used for solvothermal synthesis of MOFs.[1]
Presence of Impurities - Use High-Purity Reagents: Impurities in the starting materials or solvent can interfere with the crystallization process.
Issue 3: Inconsistent Particle Size and Morphology

Q: I am observing significant variations in particle size and morphology between different batches. How can I achieve better control?

A: Controlling particle size and morphology is crucial for many applications. Inconsistencies often arise from variations in nucleation and growth rates.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Heating and Cooling Rates - Controlled Temperature Ramps: Use a programmable oven to ensure consistent heating and cooling rates for each batch. Rapid heating can lead to a burst of nucleation and smaller particles, while slow cooling can promote the growth of larger crystals.
Variations in Stirring/Agitation - Consistent Mixing: If your synthesis involves stirring, ensure the stirring rate is consistent across all batches. Inadequate mixing can lead to localized supersaturation and non-uniform crystal growth.
Concentration Gradients - Homogeneous Precursor Solution: Ensure that the metal salt and organic linker are fully dissolved and the solution is homogeneous before starting the reaction.
Absence or Inconsistent Use of Modulators - Introduce a Modulator: The addition of a modulator, such as a monocarboxylic acid, can help control the crystal growth and lead to more uniform particle sizes.

Experimental Protocols

Solvothermal Synthesis of this compound

This protocol is a general guideline for the solvothermal synthesis of this compound.

Materials:

  • Zinc Acetate (B1210297) Dihydrate (Zn(OAc)₂·2H₂O)

  • 1,3,5-Benzenetribenzoic Acid (H₃BTC)

  • Diethylformamide (DEF)

  • Chloroform (for activation)

Procedure:

  • In a glass vial, dissolve 1.43 mmol of 1,3,5-benzenetribenzoic acid and 11.4 mmol of zinc acetate dihydrate in 50 mL of diethylformamide (DEF).

  • Stir the mixture at room temperature for 3 hours.

  • Transfer the vial to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 100-120°C) for 48 hours.

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DEF (10 mL).

  • Immerse the product in 40 mL of chloroform for solvent exchange.

  • After 24 hours, decant the chloroform and add a fresh portion. Repeat this process three times.

  • After the final wash, collect the product by filtration and dry it under vacuum at an elevated temperature (e.g., 120°C) to obtain the activated this compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Batch Synthesis problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Yield poor_crystallinity Poor Crystallinity problem->poor_crystallinity Crystallinity inconsistent_size Inconsistent Particle Size problem->inconsistent_size Particle Size cause_yield Investigate Cause: - Incomplete Reaction - Suboptimal Ratio - Workup Loss low_yield->cause_yield cause_crystallinity Investigate Cause: - Temperature - Time - Solvent poor_crystallinity->cause_crystallinity cause_size Investigate Cause: - Heating/Cooling Rate - Mixing - Modulator inconsistent_size->cause_size solution_yield Implement Solution: - Adjust Time/Temp - Optimize Ratio - Refine Workup cause_yield->solution_yield solution_crystallinity Implement Solution: - Optimize Temp/Time - Change Solvent - Use Pure Reagents cause_crystallinity->solution_crystallinity solution_size Implement Solution: - Control Temp Ramps - Consistent Stirring - Add Modulator cause_size->solution_size end Reproducible Synthesis solution_yield->end solution_crystallinity->end solution_size->end

Caption: Troubleshooting workflow for this compound synthesis.

Synthesis_Parameters cluster_params Synthesis Parameters cluster_props Product Properties ratio Metal:Linker Ratio yield Yield ratio->yield crystallinity Crystallinity ratio->crystallinity temp Temperature temp->yield temp->crystallinity size Particle Size temp->size time Time time->yield time->crystallinity time->size solvent Solvent solvent->crystallinity solvent->size porosity Porosity (BET) solvent->porosity

Caption: Influence of synthesis parameters on product properties.

References

Strategies for improving the moisture stability of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Basolite Z377 Moisture Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the moisture stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, activation, and use of this compound in environments where moisture may be present.

Problem: Loss of Crystallinity and Porosity After Exposure to Ambient Air

Symptoms:

  • Significant decrease in peak intensity and broadening of peaks in the Powder X-ray Diffraction (PXRD) pattern compared to the as-synthesized material.

  • Drastic reduction in the Brunauer-Emmett-Teller (BET) surface area obtained from N₂ adsorption measurements.

  • Visible changes in the sample's appearance, such as clumping or a change in color.

Possible Cause: this compound (MOF-177) is known to be sensitive to moisture.[1][2] The zinc-carboxylate coordination bonds in the framework are susceptible to hydrolysis, leading to a breakdown of the crystalline structure.

Solutions:

  • Strict Inert Atmosphere Handling: All handling and storage of this compound should be performed under a dry, inert atmosphere (e.g., in a glovebox).

  • Surface Hydrophobization: Applying a hydrophobic coating to the external surface of the MOF crystals can act as a barrier to moisture.

    • Silane (B1218182) Coating: A facile method involves modifying the MOF surface with organosilanes like aminopropyltriethoxysilane (APTES) or polydimethylsiloxane (B3030410) (PDMS).[3][4][5] This creates a thin, water-repellent layer without significantly compromising the pore structure.

    • Polymer Coating: A thin hydrophobic polymer layer can be applied through surface polymerization.[6][7] This method has been shown to be effective for other water-sensitive MOFs.

  • Framework Modification (Advanced): For applications requiring inherent stability, consider alternative synthesis routes that incorporate hydrophobic functional groups into the organic linkers. This is a more complex approach that alters the intrinsic properties of the material.[8][9]

Logical Relationship: Troubleshooting Crystallinity Loss

Problem Problem: Loss of Crystallinity and Porosity Cause Cause: Moisture-induced framework degradation Problem->Cause is caused by Solution1 Solution 1: Strict Inert Atmosphere Handling Cause->Solution1 can be mitigated by Solution2 Solution 2: Surface Hydrophobization Cause->Solution2 can be mitigated by Solution3 Solution 3 (Advanced): Framework Modification Cause->Solution3 can be mitigated by

Caption: Troubleshooting workflow for addressing the loss of crystallinity in this compound.

Frequently Asked Questions (FAQs)

Q1: How can I experimentally verify the moisture stability of my this compound sample?

A1: A systematic evaluation of moisture stability involves a combination of characterization techniques performed before and after exposure to controlled humidity or liquid water. A standard protocol includes:

  • Baseline Characterization: Characterize the as-synthesized, activated material using:

    • Powder X-ray Diffraction (PXRD) to obtain the initial diffraction pattern.

    • N₂ adsorption at 77 K to determine the initial BET surface area and pore volume.

    • Thermogravimetric Analysis (TGA) to assess the thermal stability and identify solvent loss.

  • Moisture Exposure: Expose the sample to a controlled humidity environment (e.g., a desiccator with a saturated salt solution) or immerse it in liquid water for a defined period (e.g., 24 hours).

  • Post-Exposure Characterization: After drying the exposed sample, repeat the characterization steps (PXRD, N₂ adsorption, TGA) to quantify any changes in crystallinity, porosity, and thermal stability.[10][11]

Experimental Workflow: Moisture Stability Assessment

cluster_pre Pre-Exposure cluster_exposure Moisture Exposure cluster_post Post-Exposure A As-Synthesized This compound B PXRD Analysis A->B C N2 Adsorption (BET) A->C D TGA Analysis A->D E Controlled Humidity or Liquid Water A->E I Compare Results: Assess Stability B->I C->I D->I F PXRD Analysis E->F G N2 Adsorption (BET) E->G H TGA Analysis E->H F->I G->I H->I

Caption: Experimental workflow for assessing the moisture stability of this compound.

Q2: What are the primary strategies to improve the moisture stability of this compound?

A2: The main strategies focus on preventing water molecules from reaching and hydrolyzing the metal-ligand bonds. These can be broadly categorized as:

  • Surface Modification (Post-Synthetic): This is the most common approach and involves creating a hydrophobic shield on the crystal surface.

    • Hydrophobic Polymer Coating: Applying a thin layer of a water-repellent polymer.[6][7]

    • Silanization: Functionalizing the surface with silane coupling agents to introduce hydrophobic groups.[3]

    • Alkyl Chain Functionalization: Attaching long alkyl chains to the framework's surface to increase hydrophobicity.[12]

  • De Novo Synthesis Strategies: These involve modifying the synthesis process itself.

    • Hydrophobic Linkers: Using organic linkers that have been functionalized with hydrophobic groups.[8]

    • Stronger Metal-Ligand Bonds: While this compound is zinc-based, other MOFs with stronger metal-ligand bonds (e.g., those with Zr or Cr) exhibit higher intrinsic water stability.[13]

Signaling Pathway: Strategies for Improved Moisture Stability

A Goal: Improve Moisture Stability B Strategy 1: Surface Modification (Post-Synthetic) A->B C Strategy 2: De Novo Synthesis A->C D Hydrophobic Polymer Coating B->D E Silanization B->E F Alkyl Chain Functionalization B->F G Incorporate Hydrophobic Linkers C->G H Utilize Stronger Metal-Ligand Bonds C->H

Caption: Overview of strategies to enhance the moisture stability of MOFs.

Q3: Is there any quantitative data on the effectiveness of these stability-enhancing strategies?

A3: While specific data for this compound is limited in the literature, studies on analogous MOFs demonstrate the significant impact of these strategies. The following table summarizes representative data for other water-sensitive MOFs.

MOFModification StrategyWater Exposure ConditionsBET Surface Area RetentionCrystallinity Retention (PXRD)Reference
HKUST-1Untreated3 days in liquid water~0%Complete loss[6]
HKUST-1Hydrophobic Polymer Coating3 days in liquid water>90%Retained[6]
MOF-5Untreated50% Relative HumiditySignificant degradationSignificant degradation[14]
MOF-5Densification into pellets50% Relative HumiditySlowed degradationSlowed degradation[14]
NH₂-MIL-125(Ti)UntreatedLiquid water~0%Complete loss[4]
NH₂-MIL-125(Ti)Organosilicon CoatingLiquid waterRetainedRetained[4]

Note: This data is for illustrative purposes to show the potential effectiveness of the strategies. Results for this compound may vary.

Experimental Protocols

Protocol 1: Surface Modification with Polydimethylsiloxane (PDMS)

This protocol is adapted from methods used for other MOFs and can be applied to enhance the hydrophobicity of this compound.[5]

Materials:

  • Activated this compound

  • Polydimethylsiloxane (PDMS), trimethylsiloxy terminated

  • Hexane (B92381) (anhydrous)

  • Schlenk flask

  • Vacuum oven

Procedure:

  • Activation: Activate the this compound sample under vacuum at an appropriate temperature (e.g., 150-200 °C) to remove any guest molecules from the pores.

  • Solution Preparation: In an inert atmosphere (glovebox), prepare a solution of PDMS in anhydrous hexane (e.g., 5 wt%).

  • Coating: Disperse the activated this compound powder in the PDMS/hexane solution. Stir the suspension gently for 24 hours at room temperature to allow for the physical adsorption of PDMS onto the MOF's external surface.

  • Isolation and Washing: Isolate the PDMS-coated MOF by centrifugation. Wash the collected solid with fresh anhydrous hexane multiple times to remove any excess, non-adsorbed PDMS.

  • Drying: Dry the final product under vacuum to remove all residual solvent.

  • Characterization: Characterize the PDMS-coated this compound using contact angle measurements to confirm hydrophobicity, and PXRD and N₂ adsorption to verify the retention of crystallinity and porosity.

Protocol 2: Standardized Moisture Stability Test

This protocol provides a consistent method for evaluating the hydrolytic stability of this compound.[10][11]

Materials:

  • Activated this compound

  • Deionized water

  • Vials

  • Filtration setup

  • Vacuum oven

Procedure:

  • Initial Characterization: Perform baseline PXRD, N₂ adsorption, and TGA on the activated, as-synthesized this compound.

  • Water Immersion: Place a known mass of the activated MOF into a vial and add deionized water to fully immerse the powder.

  • Exposure: Seal the vial and let it stand at ambient temperature for 24 hours.

  • Recovery: Separate the solid material from the water via filtration.

  • Drying: Dry the recovered MOF in a vacuum oven at a mild temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Final Characterization: Perform post-exposure PXRD, N₂ adsorption, and TGA on the dried sample.

  • Analysis: Compare the pre- and post-exposure data to quantify the percentage of retained crystallinity and BET surface area.

References

Regeneration methods for Basolite Z377 after gas adsorption cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of Basolite Z377 (also known as MOF-177) after gas adsorption cycles. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for regenerating this compound after gas adsorption?

A1: The most common and effective methods for regenerating this compound involve removing the adsorbed gas molecules without compromising the material's crystalline structure. The primary techniques are:

  • Thermal Swing Adsorption (TSA): This involves heating the material under a vacuum or a flow of inert gas to desorb the adsorbate.

  • Pressure Swing Adsorption (PSA): This method utilizes changes in pressure to regenerate the adsorbent. Adsorption is carried out at high pressure, and desorption is achieved by reducing the pressure.

  • Vacuum Swing Adsorption (VSA): A variation of PSA where the desorption takes place at sub-atmospheric pressures.

  • Solvent Washing/Exchange: In cases of strongly adsorbed species or suspected pore contamination, a gentle solvent washing protocol can be employed.

Q2: What is the recommended activation (pre-treatment) procedure for fresh this compound?

A2: Before its first use, this compound must be activated to remove any guest molecules from its pores. A common activation procedure involves heating the material to 120°C under vacuum.[1]

Q3: What is the thermal stability of this compound?

A3: this compound is thermally stable up to approximately 400°C. However, it is advisable to conduct regeneration at lower temperatures to ensure long-term structural integrity.

Q4: Is this compound sensitive to moisture?

A4: Yes, this compound is highly sensitive to moisture. Exposure to ambient air with humidity can lead to the degradation and decomposition of its crystalline structure within a few days. Therefore, it is crucial to handle and store the material under strictly anhydrous conditions.

Q5: How many times can this compound be regenerated?

A5: Under optimal conditions (i.e., in the absence of moisture and other contaminants), this compound has been shown to maintain its CO2 adsorption capacity over several adsorption-desorption cycles.[2][3] However, the longevity of the material is highly dependent on the regeneration method and the nature of the adsorbed gas.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced Adsorption Capacity After Regeneration 1. Incomplete Regeneration: Adsorbed molecules are not fully removed from the pores. 2. Structural Degradation: Exposure to moisture or excessive regeneration temperatures. 3. Contamination: Accumulation of non-volatile or strongly adsorbed impurities.1. Increase regeneration temperature (not exceeding 400°C), extend regeneration time, or use a higher vacuum. 2. Verify the structural integrity using techniques like Powder X-Ray Diffraction (PXRD). Ensure all gases and the experimental setup are rigorously dried. 3. Consider a gentle solvent wash with a suitable anhydrous solvent, followed by reactivation.
Increased Pressure Drop Across the Adsorbent Bed 1. Fines Formation: Mechanical stress or degradation of the material leading to the formation of fine particles. 2. Bed Compaction: Settling of the adsorbent particles over time.1. Handle the material gently to minimize mechanical stress. If fines are present, they may need to be sieved out. 2. Repack the adsorbent bed, ensuring uniform packing density.
Inconsistent or Irreproducible Adsorption Results 1. Leaks in the Experimental Setup: Air and moisture leaking into the system. 2. Inaccurate Gas Flow/Pressure Control: Malfunctioning mass flow controllers or pressure transducers. 3. Incomplete Activation of Fresh Material: Residual guest molecules in the pores of the new material.1. Perform a thorough leak check of the entire experimental setup. 2. Calibrate all gas delivery and pressure measurement instruments. 3. Ensure the fresh material is fully activated according to the recommended protocol before the first adsorption experiment.
Discoloration of the Material 1. Reaction with Adsorbate: Chemical reaction between the gas and the MOF. 2. Thermal Decomposition: Exceeding the thermal stability limit of the material.1. Analyze the chemical nature of the discoloration to understand the reaction. The material may not be suitable for the specific gas under the experimental conditions. 2. Lower the regeneration temperature and ensure uniform heating of the adsorbent bed.

Data Presentation

The following table summarizes the known physical properties and stability data for this compound. Comprehensive, publicly available data on the performance of pristine this compound over a large number of regeneration cycles in a tabular format is limited.

PropertyValueReference(s)
BET Surface Area ~1721 m²/g[2][3]
Pore Diameter ~1.18 nm[2][3]
Thermal Stability Up to ~400°C
Moisture Stability Decomposes in the presence of moisture
CO2 Adsorption Capacity (25°C, 1 atm) ~1.03 mmol/g[2][3]
Regeneration Cycles (CO2) Sustained capacity over several cycles[2][3]

Experimental Protocols

Thermal Swing Adsorption (TSA) Regeneration
  • Depressurization: Slowly reduce the pressure of the system to near ambient pressure.

  • Inert Gas Purge (Optional): Purge the adsorbent bed with a dry, inert gas (e.g., N₂, He, Ar) at a low flow rate to displace the adsorbed gas.

  • Heating: Ramp up the temperature of the adsorbent bed to the desired regeneration temperature (typically between 120°C and 200°C) under a continuous flow of inert gas or under vacuum.

  • Hold: Maintain the regeneration temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete desorption of the adsorbate.

  • Cooling: Cool down the adsorbent bed to the adsorption temperature under the flow of inert gas or vacuum.

  • Re-pressurization: Once cooled, the system can be re-pressurized for the next adsorption cycle.

Pressure Swing Adsorption (PSA) Regeneration
  • Depressurization: Rapidly decrease the pressure in the adsorbent bed to a lower pressure (often atmospheric or near-atmospheric).

  • Purge (Optional): A portion of the purified gas from another bed can be used to purge the desorbed gas from the current bed.

  • Re-pressurization: The bed is then re-pressurized with the feed gas to begin the next adsorption cycle.

Visualizations

experimental_workflow General Experimental Workflow for Gas Adsorption and Regeneration cluster_activation Activation cluster_adsorption Adsorption Cycle cluster_regeneration Regeneration Cycle cluster_analysis Analysis activation Activate this compound (e.g., 120°C, vacuum) adsorption Introduce Gas Mixture (Adsorption Phase) activation->adsorption Ready for Adsorption regeneration Apply Regeneration Method (TSA or PSA) adsorption->regeneration analysis Analyze Adsorption Capacity and Material Stability adsorption->analysis regeneration->adsorption regeneration->analysis

Caption: General experimental workflow for gas adsorption and regeneration cycles with this compound.

troubleshooting_logic Troubleshooting Logic for Reduced Adsorption Capacity start Reduced Adsorption Capacity Observed check_regeneration Is regeneration complete? start->check_regeneration check_moisture Is there moisture contamination? check_regeneration->check_moisture Yes increase_regen Increase regeneration time/temp or use higher vacuum check_regeneration->increase_regen No check_temp Was regeneration temp. too high? check_moisture->check_temp No dry_system Thoroughly dry gas lines and handle MOF in inert atm. check_moisture->dry_system Yes lower_temp Lower regeneration temperature (stay below 400°C) check_temp->lower_temp Yes pxrd_analysis Perform PXRD to check for structural degradation check_temp->pxrd_analysis No end Problem Resolved increase_regen->end dry_system->pxrd_analysis lower_temp->pxrd_analysis pxrd_analysis->end

Caption: A logical flowchart for troubleshooting reduced adsorption capacity in this compound.

References

Optimizing activation temperature and time for Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal activation of Basolite® Z377 (also known as MOF-177). Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended activation conditions for Basolite® Z377?

A1: To achieve the highest surface area and optimal performance, Basolite® Z377 should be activated by heating under vacuum. The recommended temperature range is 120-200°C, with a vacuum level below 0.1 mbar. The duration of the activation process should be a minimum of 8 hours. For achieving a specific surface area of 3800-4000 m²/g, an activation time of 16 hours at 200°C is suggested.[1]

Q2: Why is activation (degassing) of Basolite® Z377 necessary before use?

A2: Activation, or degassing, is a critical step to remove guest molecules, such as solvents and water, that occupy the pores of the metal-organic framework (MOF) structure after synthesis and during storage. This process cleanses the internal surface area, making the active sites accessible for adsorption of the target molecules in your experiment, which is crucial for applications like drug delivery and gas storage.

Q3: What is the synonym for Basolite® Z377?

A3: Basolite® Z377 is also known by its structural name, MOF-177.[2]

Q4: What is the thermal stability of Basolite® Z377?

A4: While specific thermogravimetric analysis (TGA) data for Basolite® Z377 is not provided in the immediate documentation, MOFs, in general, exhibit a range of thermal stabilities. For instance, other commercially available MOFs like Basolite® C300 are structurally stable up to 250–325°C.[3] Zeolitic imidazolate frameworks (ZIFs) can be stable up to 550°C.[4][5] It is crucial to stay within the recommended activation temperature range for Basolite® Z377 to prevent structural degradation.

Activation Parameter Summary

For ease of comparison, the following table summarizes the key activation parameters for Basolite® Z377.

ParameterRecommended ValueNotes
Temperature 120 - 200 °CExceeding the upper limit may risk thermal degradation of the framework.
Pressure < 0.1 mbarA high vacuum is essential for effective removal of guest molecules.
Time > 8 hoursA 16-hour duration is recommended for achieving maximum surface area.[1]

Detailed Experimental Protocol: Activation of Basolite® Z377

This protocol outlines the step-by-step procedure for the thermal activation of Basolite® Z377.

Materials:

  • Basolite® Z377 powder

  • Schlenk flask or a similar vacuum-compatible sample vessel

  • Vacuum oven or a tube furnace with a vacuum pump

  • Temperature controller

  • Vacuum gauge

Procedure:

  • Sample Preparation: Carefully place the desired amount of Basolite® Z377 powder into the Schlenk flask. Ensure the powder is evenly spread to maximize surface area exposure.

  • Initial Evacuation: Connect the flask to a vacuum line. Slowly and carefully evacuate the flask to a pressure below 0.1 mbar. This should be done at room temperature to remove any loosely bound solvent or atmospheric gases.

  • Ramped Heating: Once a stable vacuum is achieved, begin heating the sample to the target activation temperature (e.g., 200°C). It is recommended to use a slow heating ramp (e.g., 1-5 °C/min) to ensure uniform heating and prevent rapid outgassing that could damage the material's structure.

  • Isothermal Activation: Hold the sample at the target temperature and vacuum for the desired duration (e.g., 16 hours).

  • Cooling: After the activation period, turn off the heater and allow the sample to cool down to room temperature under vacuum. It is critical to maintain the vacuum during cooling to prevent the re-adsorption of atmospheric contaminants.

  • Backfilling and Storage: Once at room temperature, the sample can be backfilled with an inert gas (e.g., nitrogen or argon). The activated material should be handled and stored under an inert atmosphere to maintain its porosity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Surface Area or Poor Performance 1. Incomplete activation. 2. Re-exposure to atmosphere after activation. 3. Thermal decomposition.1. Ensure the activation temperature, time, and vacuum meet the recommended conditions. Verify the accuracy of your temperature controller and vacuum gauge. 2. Handle and store the activated sample strictly under an inert atmosphere (e.g., in a glovebox). 3. Confirm that the activation temperature did not exceed 200°C.
Discoloration of the Sample 1. Thermal degradation of the organic linker. 2. Presence of impurities in the initial material.1. Lower the activation temperature to the lower end of the recommended range (e.g., 120-150°C) and increase the activation time. 2. If the problem persists, the purity of the as-received material may be a concern.
Inconsistent Batch-to-Batch Results 1. Variations in the activation protocol. 2. Differences in the history of the material (e.g., storage conditions).1. Strictly adhere to a standardized activation protocol for all samples. 2. Ensure all batches of Basolite® Z377 are stored in a consistent, dry environment prior to activation.

Visual Guides

Activation_Workflow cluster_prep Preparation cluster_activation Activation Process cluster_post Post-Activation A Place Basolite® Z377 in Schlenk Flask B Evacuate at Room Temperature (< 0.1 mbar) A->B C Ramp Heating (1-5 °C/min) to 120-200 °C B->C D Isothermal Hold (> 8 hours) C->D E Cool to Room Temperature under Vacuum D->E F Backfill with Inert Gas E->F G Store Under Inert Atmosphere F->G

Caption: Workflow for the activation of Basolite® Z377.

Troubleshooting_Tree Start Low Surface Area or Poor Performance? Check_Activation Were activation parameters (T, t, P) correct? Start->Check_Activation Yes Success Problem Resolved Start->Success No Check_Handling Was the sample exposed to air after activation? Check_Activation->Check_Handling Yes Solution_Activation Solution: Re-activate with correct parameters. Check_Activation->Solution_Activation No Check_Temp Was activation temperature > 200°C? Check_Handling->Check_Temp No Solution_Handling Solution: Handle and store strictly under inert gas. Check_Handling->Solution_Handling Yes Solution_Temp Solution: Potential thermal degradation. Use T ≤ 200°C. Check_Temp->Solution_Temp Yes Check_Temp->Success No Solution_Activation->Success Solution_Handling->Success Solution_Temp->Success

Caption: Troubleshooting decision tree for Basolite® Z377 activation.

References

Technical Support Center: Synthesis of Basolite Z377 (MOF-177)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Basolite Z377, a metal-organic framework (MOF) also known as MOF-177. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the scaling-up of its synthesis.

The Importance of this compound in Drug Development

This compound has garnered significant attention in the field of drug delivery for several key reasons. Its exceptionally high surface area and large pore volume allow for a high loading capacity of therapeutic molecules.[1][2][3] The tunable and well-defined porous structure of this compound enables the controlled release of encapsulated drugs, which can improve therapeutic efficacy and minimize side effects.[4][5] Furthermore, the potential for surface modification allows for the targeted delivery of drugs to specific cells or tissues, a crucial aspect of modern therapeutics.[6] The biocompatibility of zinc-based MOFs like this compound is another critical factor, making them promising candidates for in-vivo applications.[6]

Experimental Protocol: Large-Scale Solvothermal Synthesis of this compound

This protocol details a method for the scaled-up solvothermal synthesis of this compound. It is intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

Materials:

Equipment:

  • Large-volume, pressure-rated glass reactor with mechanical stirrer, condenser, and temperature control

  • Large filtration apparatus (e.g., Buchner funnel with vacuum flask)

  • Vacuum oven

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Precursor Solution Preparation: In a separate vessel, dissolve 1,3,5-Benzenetribenzoic acid (H₃BTB) in N,N-Dimethylformamide (DMF). In the main reactor, dissolve zinc nitrate hexahydrate in DMF. The molar ratio of zinc nitrate to H₃BTB should be maintained, typically around 3:1.

  • Reaction Mixture: Slowly add the H₃BTB solution to the zinc nitrate solution in the reactor under continuous stirring to ensure homogeneity.

  • Solvothermal Synthesis: Seal the reactor and heat the mixture to the desired temperature, typically between 100°C and 120°C. Maintain this temperature for a period of 24 to 48 hours with constant, gentle stirring.

  • Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature. The crystalline product will have precipitated out of the solution. Isolate the solid product by filtration.

  • Washing and Purification: Wash the collected solid with fresh DMF to remove any unreacted precursors. Subsequently, wash with a solvent like chloroform or ethanol to exchange the high-boiling point DMF. This step is crucial for the activation process.

  • Activation: Transfer the purified product to a vacuum oven. Activate the material by heating under vacuum at a temperature between 120°C and 150°C for at least 12 hours. This step removes the solvent molecules from the pores of the MOF.

  • Storage: Store the activated this compound powder under an inert atmosphere to prevent moisture absorption, which can lead to structural degradation.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when scaling up the synthesis of this compound.

Q1: The yield of this compound is significantly lower than expected in a large-scale reaction. What are the possible causes and solutions?

  • A1:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, hindering crystal nucleation and growth.

      • Solution: Increase the stirring speed or use a more efficient mechanical stirrer to ensure the reaction mixture is homogeneous.

    • Temperature Gradients: Uneven heating in a large reactor can affect crystallization.

      • Solution: Ensure uniform heating of the reactor. Use an oil bath or a heating mantle that provides consistent temperature distribution.

    • Impure Reactants or Solvents: Impurities can interfere with the crystallization process.

      • Solution: Use high-purity precursors and solvents. Ensure solvents are anhydrous if required by the specific protocol.

Q2: The synthesized this compound has a low surface area (BET). How can I improve it?

  • A2:

    • Incomplete Activation: Residual solvent molecules trapped within the pores are a common cause of low surface area.

      • Solution: Optimize the activation process. This may involve increasing the activation temperature (while staying below the decomposition temperature of the MOF), extending the activation time, or using a more efficient vacuum. A solvent exchange with a low-boiling-point solvent before vacuum drying is also critical.[7][8]

    • Framework Collapse: The structure of this compound can be sensitive to the removal of guest molecules, especially when using solvents with high surface tension.

      • Solution: Perform a thorough solvent exchange with a low-surface-tension solvent (e.g., chloroform, acetone) before the final activation step. Supercritical CO₂ drying is a highly effective but more complex alternative to prevent pore collapse.[9]

Q3: How can I control the crystal size of this compound during large-scale synthesis?

  • A3:

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally lead to smaller crystals.

      • Solution: Systematically vary the reaction time and temperature to find the optimal conditions for the desired crystal size.

    • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid), can compete with the linker for coordination to the metal centers, thereby influencing nucleation and growth rates and affecting the final crystal size.

    • Concentration of Precursors: Higher concentrations of reactants can lead to faster nucleation and the formation of smaller crystals.

Q4: The powder X-ray diffraction (PXRD) pattern of my product shows broad peaks or doesn't match the expected pattern for this compound.

  • A4:

    • Amorphous Product or Low Crystallinity: This can be caused by non-optimal reaction conditions.

      • Solution: Re-evaluate the synthesis parameters, including temperature, time, and solvent. Ensure that the precursors are of high quality.

    • Presence of Impurities: The PXRD pattern may show peaks corresponding to unreacted starting materials or other crystalline phases.

      • Solution: Improve the purification process by ensuring thorough washing of the product.

    • Framework Instability: this compound can be sensitive to moisture. Exposure to air can lead to structural changes.

      • Solution: Handle and store the activated material under an inert and dry atmosphere.

Data Presentation: Comparison of Synthesis Methods for MOF-177

The following table summarizes key parameters for different synthesis methods of MOF-177, providing a basis for selecting an appropriate method for your application.

Synthesis MethodReaction TimeCrystal SizeBET Surface Area (m²/g)Product YieldReference
Conventional Solvothermal48 hours0.5 - 1.5 mm~4833Not specified
Sonochemical40 minutes5 - 20 µm~489895.6%
Microwave-assisted35 minutes5 - 50 µm~4197Not specified

Visualizations

The following diagrams illustrate the experimental workflow for the solvothermal synthesis of this compound and a logical troubleshooting flow.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing prep_zn Dissolve Zn(NO₃)₂·6H₂O in DMF mix Mix Solutions in Reactor prep_zn->mix prep_btb Dissolve H₃BTB in DMF prep_btb->mix react Solvothermal Reaction (100-120°C, 24-48h) mix->react cool Cool to Room Temperature react->cool filtrate Filter and Collect Solid Product cool->filtrate wash Wash with DMF and Chloroform filtrate->wash activate Activate under Vacuum (120-150°C) wash->activate store Store under Inert Atmosphere activate->store

Caption: Experimental workflow for the solvothermal synthesis of this compound.

troubleshooting_flow node_action Check Mixing & Temperature Uniformity Verify Precursor Purity start Problem Encountered low_yield Low Yield? start->low_yield low_bet Low Surface Area? start->low_bet wrong_pxrd Incorrect PXRD? start->wrong_pxrd low_yield->node_action Yes node_action2 Optimize Activation (Temp/Time) Improve Solvent Exchange low_bet->node_action2 Yes node_action3 Re-evaluate Synthesis Conditions Improve Purification Handle under Inert Atmosphere wrong_pxrd->node_action3 Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Improving the Mechanical Stability of Basolite® Z377 Pellets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basolite® Z377. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the mechanical stability of Basolite® Z377 pellets during their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful preparation and handling of mechanically robust pellets for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when preparing and handling Basolite® Z377 pellets.

Q1: My Basolite® Z377 pellets are too fragile and crumble easily. How can I improve their mechanical strength?

A1: The mechanical stability of Basolite® Z377 pellets is primarily influenced by two factors: compaction pressure and the use of binders.

  • Compaction Pressure: Increasing the pressure during pelletization generally leads to stronger pellets. However, excessive pressure can cause the crystalline structure of the MOF to collapse, leading to a significant loss of surface area and porosity.[1][2] It is crucial to find an optimal pressure that enhances mechanical integrity without sacrificing the material's performance. For MOF-177, pressures should be carefully controlled as amorphization can occur at higher densities.[1]

  • Binders: Incorporating a binder into your Basolite® Z377 powder before pelletization can significantly improve the cohesion between crystals and enhance the overall mechanical strength.[3][4] Common binders for MOFs include polymers like polyvinyl alcohol (PVA), polyvinyl butyral (PVB), and polylactic acid (PLA).[3][5][6] However, the addition of a binder will likely lead to a reduction in the available surface area due to pore blocking.[1][3]

Q2: What type of binder should I use for my Basolite® Z377 pellets, and in what concentration?

A2: The choice of binder depends on the specific requirements of your application, such as solvent compatibility and desired final properties.

  • Polyvinyl Butyral (PVB): PVB is a commonly used binder that has shown good compatibility with MOFs, allowing for high MOF loading (up to 95%) in the final pellet.[7] A study on MOF-177 used a 4% PVB concentration, which resulted in pellets with good mechanical stability.[3]

  • Polylactic Acid (PLA): PLA has also been successfully used as a binder for MOF-177 at a concentration of 5 wt.%.[6]

  • General Recommendations: Start with a low binder concentration (e.g., 2-5 wt.%) and gradually increase it to find the optimal balance between mechanical strength and porosity for your specific application. The binder is typically dissolved in a suitable solvent, mixed with the MOF powder, and then the solvent is evaporated before pressing.

Q3: I've added a binder, but my pellets are still not strong enough. What else can I do?

A3: If adding a binder alone is insufficient, consider the following:

  • Binder Activation: Some binders may require a thermal treatment to activate their binding properties. For example, pellets made with PVA have been heated to 190 °C to improve cohesion.[1]

  • Combined Approach: A combination of using a binder and optimizing the compaction pressure is often the most effective strategy.

  • Alternative Shaping Methods: For certain applications, granulation might be a suitable alternative to pelletization.[3]

Q4: How do I test the mechanical stability of my Basolite® Z377 pellets?

A4: The most common method to quantify the mechanical stability of pellets is through a crushing strength test. This involves applying a compressive load to a single pellet until it fractures. The force at which the pellet breaks is recorded as its crushing strength.

Data Presentation: Compaction Pressure and Binder Effects

The following tables summarize the trade-offs between compaction pressure, binder addition, and the resulting properties of MOF pellets. While specific data for Basolite® Z377 is limited, the following provides general trends observed for MOFs.

Table 1: Effect of Compaction Pressure on MOF-5 Properties (Illustrative Example)

Compaction Pressure (MPa)BET Surface Area (m²/g)Porosity Retention (%)
0 (Powder)3450100
21450~42
10.36<1

Note: This data for MOF-5 illustrates the significant impact of pressure on a MOF's porous properties. MOF-177 is also susceptible to pressure-induced amorphization.[1]

Table 2: Influence of Binders on MOF Properties

MOFBinderBinder Conc. (wt%)Effect on Mechanical StabilityEffect on Adsorption Capacity
MOF-177PVB4%Improved pellet integrityReduction in CO₂ uptake due to pore blockage[3]
MOF-177PLA5%Effective bindingNot specified, but reduction is expected[6]
UTSA-16(Zn)PVA4%Increased crushing load and modulus of elasticityDecrease in CO₂ adsorption[5]
GeFSIX-2-Cu-iPVBup to 5%Enhanced mechanical propertiesSlight decrease in C₂H₂ adsorption capacity[7]

Experimental Protocols

Protocol 1: Preparation of Basolite® Z377 Pellets with a Binder

  • Binder Solution Preparation: Dissolve the desired amount of binder (e.g., 4 wt.% PVB) in a suitable solvent (e.g., ethanol).

  • Mixing: Add the Basolite® Z377 powder to the binder solution and mix thoroughly to ensure a homogeneous slurry.

  • Solvent Evaporation: Evaporate the solvent from the mixture in a fume hood, occasionally stirring, until a dry powder is obtained. Further drying in a vacuum oven at a mild temperature may be necessary.

  • Pelletization: Place a known amount of the MOF-binder composite powder into a pellet die of the desired diameter.

  • Compaction: Apply a defined pressure using a hydraulic press. Start with a low pressure and gradually increase to find the optimal compaction force.

  • Pellet Recovery: Carefully eject the pellet from the die.

Protocol 2: Mechanical Crushing Strength Test

  • Sample Preparation: Select a representative pellet for testing.

  • Measurement: Measure the diameter and thickness of the pellet using calipers.

  • Testing: Place the pellet on its side between the platens of a material testing machine or a dedicated pellet hardness tester.

  • Load Application: Apply a compressive load at a constant rate until the pellet fractures.

  • Data Recording: Record the maximum load (in Newtons or kilograms-force) at which the pellet failed.

  • Replication: Repeat the test with multiple pellets (e.g., n=5 or 10) to obtain a statistically relevant average crushing strength.

Visualizations

Below are diagrams illustrating key concepts and workflows for improving the mechanical stability of Basolite® Z377 pellets.

logical_relationship Factors affecting pellet properties. cluster_factors Influencing Factors cluster_properties Pellet Properties Compaction_Pressure Compaction Pressure Mechanical_Stability Mechanical Stability Compaction_Pressure->Mechanical_Stability + Porosity_Surface_Area Porosity / Surface Area Compaction_Pressure->Porosity_Surface_Area - Binder_Addition Binder Addition Binder_Addition->Mechanical_Stability + Binder_Addition->Porosity_Surface_Area -

Caption: Interplay of factors affecting pellet properties.

experimental_workflow Workflow for pellet preparation and testing. Start Start: Basolite Z377 Powder Binder_Prep Prepare Binder Solution Start->Binder_Prep Mixing Mix MOF Powder with Binder Solution Start->Mixing Binder_Prep->Mixing Drying Evaporate Solvent Mixing->Drying Pelletizing Press into Pellets Drying->Pelletizing Testing Mechanical Crushing Strength Test Pelletizing->Testing Analysis Analyze Porosity (e.g., BET) Pelletizing->Analysis End End: Mechanically Stable Pellets Testing->End Analysis->End

Caption: Workflow for pellet preparation and testing.

References

Minimizing defects in the crystal structure of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize defects in the crystal structure of Basolite Z377, also known as MOF-177.

Frequently Asked Questions (FAQs)

Q1: What are the common types of crystal defects in this compound (MOF-177)?

A1: Like other metal-organic frameworks, this compound can exhibit several types of crystal defects that can significantly impact its performance. The most common defects include:

  • Missing Linkers or Metal Clusters: These vacancies in the framework can alter the porosity and surface area of the material.

  • Framework Interpenetration: This occurs when two or more independent frameworks grow through each other, which can reduce the accessible pore volume.

  • Amorphous Content: The presence of non-crystalline material can block pores and reduce the overall performance of the MOF.

  • Surface Defects: The termination of the crystal lattice at the surface can lead to unsaturated metal sites and dangling linkers, which can be reactive but may also be a source of instability.

Q2: How do crystal defects affect the properties of this compound?

A2: Crystal defects can have a profound impact on the physicochemical properties of this compound, including:

  • Reduced Surface Area and Pore Volume: Missing linkers or interpenetration can lead to a decrease in the Brunauer-Emmett-Teller (BET) surface area and the total pore volume, which is critical for applications like gas storage and drug delivery.

  • Altered Adsorption Properties: Defects can create new adsorption sites or block existing ones, thereby changing the material's affinity and capacity for guest molecules.

  • Decreased Thermal and Chemical Stability: A higher concentration of defects can lead to a less stable framework, making the material more susceptible to degradation under harsh conditions. For instance, the stability of MOF-177 in the presence of moisture can be a concern[1][2].

  • Modified Catalytic Activity: For catalytic applications, defects can sometimes introduce active sites, but uncontrolled defects often lead to reduced performance and selectivity.

Q3: What are the key synthesis parameters that influence defect formation in this compound?

A3: The formation of a highly crystalline this compound with minimal defects is highly dependent on the synthesis conditions. Key parameters to control include:

  • Solvent System: The choice of solvent (e.g., DMF, DEF, NMP) and the presence of co-solvents or modulators can significantly affect the solubility of the precursors, nucleation, and crystal growth rates. The use of different solvents can lead to variations in crystal size and morphology[3].

  • Temperature and Reaction Time: The reaction temperature influences the kinetics of crystal nucleation and growth. Inadequate temperature or time can lead to incomplete crystallization and the formation of amorphous phases[4].

  • Reactant Concentration and Molar Ratios: The concentration of the metal salt (zinc nitrate) and the organic linker (H3BTB), as well as their molar ratio, are critical for controlling the stoichiometry and preventing the formation of undesired phases.

  • Use of Modulators: The addition of modulators, such as monocarboxylic acids, can influence the crystallization process and the resulting defect density. Modulators can compete with the linker for coordination to the metal centers, affecting the crystal growth rate and morphology[5][6][7][8][9].

Q4: How can I characterize and quantify defects in my this compound sample?

A4: A combination of characterization techniques is typically employed to assess the quality and defect concentration in this compound:

  • Powder X-ray Diffraction (PXRD): PXRD is the primary tool to confirm the crystalline phase and purity of the synthesized material. Peak broadening can indicate the presence of very small crystallites or defects.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): This technique is used to determine the BET surface area and pore volume. A lower than expected surface area can be an indication of defects, pore blockage, or incomplete activation.

  • Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the MOF and can be used to quantify the amount of solvent and unreacted linker within the pores.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced techniques like solid-state NMR can provide detailed information about the local environment of atoms and can be used to identify and quantify certain types of defects[10].

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and size of the crystals. The presence of amorphous particles or irregular crystal shapes can suggest non-ideal synthesis conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Possible Causes Recommended Solutions
Low product yield Incomplete reaction, suboptimal reactant concentrations, or inappropriate reaction time/temperature.- Ensure the purity of reactants. - Optimize the molar ratio of metal salt to linker. - Adjust the reaction time and temperature. A longer reaction time or a slightly higher temperature may improve the yield.
Poor crystallinity (broad PXRD peaks) Rapid nucleation and crystal growth, presence of impurities, or non-ideal solvent system.- Decrease the reaction temperature to slow down the crystallization rate. - Use a different solvent or a mixture of solvents to better control the solubility of precursors. - Consider using a modulator to control the crystal growth.
Low BET surface area Incomplete activation (residual solvent in pores), framework collapse, or high defect density.- Optimize the activation procedure. This may involve solvent exchange with a lower boiling point solvent before heating under vacuum. - Ensure the sample is not exposed to moisture, as MOF-177 is known to be sensitive to water[1][2]. - Re-evaluate the synthesis parameters to minimize defect formation.
Presence of amorphous phases Incomplete crystallization, side reactions, or precipitation of unreacted starting materials.- Increase the reaction time or temperature to ensure complete conversion. - Purify the starting materials to remove any impurities that might interfere with the crystallization process. - Adjust the solvent system to ensure all reactants remain in solution during the initial stages of the reaction.
Irregular crystal morphology Uncontrolled crystal growth, presence of modulators or impurities.- Control the rate of heating and cooling during the synthesis. - If using a modulator, optimize its concentration. - Ensure the reaction mixture is homogeneous before heating.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of High-Crystallinity this compound (MOF-177)

This protocol is a standard method for synthesizing MOF-177 with good crystallinity.

Materials:

Procedure:

  • In a glass vial, dissolve zinc nitrate hexahydrate in N,N-diethylformamide (DEF).

  • In a separate vial, dissolve 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) in DEF.

  • Mix the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-48 hours). The optimal temperature and time may need to be determined experimentally.

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product thoroughly with fresh DEF, followed by methanol, to remove any unreacted starting materials and solvent.

  • Perform a solvent exchange by immersing the crystals in chloroform for several days, replacing the chloroform daily.

  • Activate the sample by heating it under a dynamic vacuum at an elevated temperature (e.g., 150-180°C) for several hours to remove the solvent from the pores.

Protocol 2: Characterization of this compound Crystallinity and Porosity

1. Powder X-ray Diffraction (PXRD):

  • Grind a small amount of the activated this compound sample into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Compare the obtained pattern with the simulated or reported PXRD pattern for MOF-177 to confirm the phase purity and crystallinity.

2. Nitrogen Adsorption-Desorption Analysis:

  • Degas a known weight of the activated this compound sample under vacuum at a specific temperature (e.g., 150°C) for several hours to remove any adsorbed moisture or gases.

  • Perform the N₂ adsorption-desorption measurement at 77 K.

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization reactants Reactants (Zn Salt + H3BTB) mixing Mixing reactants->mixing solvent Solvent (e.g., DEF) solvent->mixing heating Solvothermal Heating mixing->heating cooling Cooling heating->cooling filtration Filtration/ Centrifugation cooling->filtration washing Washing (DEF, Methanol) filtration->washing solvent_exchange Solvent Exchange (Chloroform) washing->solvent_exchange activation Activation (Vacuum & Heat) solvent_exchange->activation pxrd PXRD activation->pxrd gas_adsorption Gas Adsorption activation->gas_adsorption tga TGA activation->tga sem SEM activation->sem

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

defect_minimization_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_crystallinity Low Crystallinity (Broad PXRD Peaks) fast_nucleation Fast Nucleation/ Growth low_crystallinity->fast_nucleation low_surface_area Low Surface Area (Gas Adsorption) low_surface_area->fast_nucleation poor_activation Incomplete Activation low_surface_area->poor_activation amorphous_phase Amorphous Phase (PXRD/SEM) incomplete_reaction Incomplete Reaction amorphous_phase->incomplete_reaction optimize_temp Optimize Temperature & Time fast_nucleation->optimize_temp use_modulator Use Modulator fast_nucleation->use_modulator change_solvent Change Solvent System fast_nucleation->change_solvent optimize_activation Optimize Activation Protocol poor_activation->optimize_activation incomplete_reaction->optimize_temp

Caption: Logical relationship for troubleshooting common issues in this compound synthesis to minimize defects.

References

Enhancing the long-term performance of Basolite Z377 in humid environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basolite® Z377 (MOF-177). This resource is designed for researchers, scientists, and drug development professionals to enhance the long-term performance of Basolite® Z377, particularly in humid environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Basolite® Z377 in a question-and-answer format.

Issue 1: Unexpectedly low surface area or adsorption capacity after synthesis and activation.

  • Question: My freshly synthesized and activated Basolite® Z377 shows a significantly lower BET surface area than the expected ~4500 m²/g. What could be the cause?

  • Answer: This is a common issue that can arise from several factors during the synthesis and activation process.

    • Incomplete Solvent Removal: Residual solvent from the synthesis, often DMF, can remain trapped within the pores, blocking access for gas adsorption. The activation process is crucial for removing these guest molecules.[1][2][3]

    • Structural Collapse during Activation: Basolite® Z377 has a delicate structure that can collapse if the activation process is too harsh. High temperatures or rapid solvent removal can create strong capillary forces that damage the framework.[4][5]

    • Exposure to Moisture: Basolite® Z377 is known to be sensitive to moisture.[6][7][8] Exposure to ambient air with even moderate humidity during handling or storage can lead to partial degradation and loss of porosity.

    • Synthesis Impurities: The presence of unreacted starting materials or side products can also lead to a lower-than-expected surface area.

Troubleshooting Workflow:

cluster_activation Activation Issues cluster_synthesis Synthesis Issues cluster_handling Handling Issues start Low Surface Area Detected check_activation Review Activation Protocol start->check_activation check_synthesis Review Synthesis Purity start->check_synthesis check_handling Review Handling & Storage start->check_handling activation_incomplete Incomplete Solvent Removal? check_activation->activation_incomplete activation_harsh Structural Collapse during Activation? check_activation->activation_harsh synthesis_purity Impurities from Synthesis? check_synthesis->synthesis_purity handling_moisture Moisture Exposure? check_handling->handling_moisture solution_activation1 Optimize solvent exchange and supercritical CO2 drying. activation_incomplete->solution_activation1 solution_activation2 Use lower activation temperature and slower heating ramp. activation_harsh->solution_activation2 solution_synthesis Purify starting materials and optimize reaction conditions. synthesis_purity->solution_synthesis solution_handling Handle and store under inert atmosphere (glovebox). handling_moisture->solution_handling cluster_degradation Degradation Process mof Pristine Basolite® Z377 (Crystalline, High Porosity) water H2O Molecules mof->water Exposure to Humidity step1 Water molecules adsorb onto the framework surface and in the pores. water->step1 step2 Nucleophilic attack of water on Zn-carboxylate coordination bonds. step1->step2 step3 Hydrolysis and displacement of organic linkers. step2->step3 step4 Structural collapse and loss of long-range order. step3->step4 degraded_mof Degraded Basolite® Z377 (Amorphous, Low Porosity) step4->degraded_mof cluster_strategies Enhancement Strategies cluster_coating_details Hydrophobic Coating cluster_ligand_details Ligand Modification cluster_doping_details Metal-Ion Doping start Need to Improve Humidity Stability hydrophobic_coating Hydrophobic Coating (e.g., PDMS, Silanes) start->hydrophobic_coating ligand_modification Ligand Modification (In-situ or Post-synthetic) start->ligand_modification metal_doping Metal-Ion Doping/ Exchange start->metal_doping coating_pros Pros: Relatively simple post-synthetic modification, maintains porosity. hydrophobic_coating->coating_pros coating_cons Cons: Potential for pore blockage if not optimized. hydrophobic_coating->coating_cons ligand_pros Pros: Intrinsic hydrophobicity of the framework. ligand_modification->ligand_pros ligand_cons Cons: May require de novo synthesis or complex post-synthetic steps. ligand_modification->ligand_cons doping_pros Pros: Can enhance electronic properties and stability. metal_doping->doping_pros doping_cons Cons: May alter catalytic or adsorption properties in unintended ways. metal_doping->doping_cons

References

Technical Support Center: Overcoming Challenges in Dispersing Basolite Z377 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dispersing Basolite Z377, a metal-organic framework (MOF), within various polymer matrices. Uniform dispersion is critical for leveraging the unique properties of this compound in applications such as drug delivery, gas separation, and catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound in polymer matrices.

Problem Potential Cause Suggested Solution
Poor initial wetting of this compound powder in the solvent. High surface tension of the solvent; incompatibility between the solvent and the non-polar surface of this compound.Select a solvent with a lower surface tension that is more compatible with both the polymer and this compound. Consider using a co-solvent system to improve wetting. Pre-treating the this compound powder by drying it under vacuum to remove any adsorbed moisture can also enhance wetting.
Agglomeration of this compound particles observed in the polymer solution. Strong van der Waals forces between this compound particles; high loading of the MOF.Optimize the sonication parameters (increase time or power) to break down agglomerates. Consider surface modification of this compound with a suitable coupling agent to improve compatibility with the polymer and reduce particle-particle interactions. Reduce the loading percentage of this compound in the initial trials.
Phase separation or precipitation of this compound during polymer casting or film formation. Poor interaction between the this compound and the polymer matrix; solvent evaporation rate is too fast.Enhance the affinity between the MOF and the polymer through surface functionalization of this compound. Slow down the solvent evaporation rate by using a solvent with a higher boiling point or by controlling the drying conditions (e.g., using a controlled environment chamber).
Inconsistent or non-reproducible dispersion results. Variations in ambient humidity and temperature; inconsistent sonication or mixing procedures.Standardize the experimental environment by controlling for humidity and temperature. Ensure consistent application of sonication and mixing by using calibrated equipment and documenting the exact parameters for each experiment.
Reduced mechanical integrity of the final polymer composite. Agglomerates of this compound acting as stress concentration points; poor interfacial adhesion between the MOF and the polymer.Improve dispersion to eliminate large agglomerates. Enhance interfacial adhesion by surface modification of this compound to promote stronger bonds with the polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for dispersing this compound in polymers like Polylactic Acid (PLA) or Polycaprolactone (PCL)?

A1: The choice of solvent is critical and depends on the specific polymer. For PLA, solvents such as chloroform (B151607), dichloromethane (B109758) (DCM), and dioxane are commonly used. For PCL, chloroform, DCM, and toluene (B28343) are often effective. It is recommended to use a solvent that can dissolve the polymer well and also adequately wet the this compound particles. A solvent with a Hansen solubility parameter similar to that of both the polymer and this compound is often a good starting point.

Q2: How can I tell if I have achieved a good dispersion of this compound?

A2: A good dispersion can be assessed both visually and with analytical techniques. Visually, a well-dispersed solution will appear homogeneous and translucent with no visible aggregates. For solid composites, a uniform appearance without specks or clumps is desired. Analytically, Scanning Electron Microscopy (SEM) is a powerful tool to visualize the distribution of this compound particles within the polymer matrix. X-ray Diffraction (XRD) can also be used; a well-dispersed composite will show the characteristic peaks of both the polymer and this compound without significant changes in the polymer's crystalline structure.

Q3: What is the optimal loading percentage of this compound in a polymer matrix?

A3: The optimal loading percentage depends on the desired properties of the final composite. Generally, loadings between 1-10 wt% are a good starting point. Higher loadings can lead to increased agglomeration and may negatively impact the mechanical properties of the polymer. It is advisable to perform a loading study to determine the optimal concentration for your specific application.

Q4: Is surface modification of this compound necessary for good dispersion?

A4: While not always strictly necessary, surface modification is highly recommended for achieving a stable and uniform dispersion, especially at higher loadings. Surface functionalization can improve the compatibility between the hydrophilic surface of this compound and the often hydrophobic polymer matrix, reducing agglomeration and improving interfacial adhesion.

Q5: What are the recommended sonication parameters for dispersing this compound?

A5: The optimal sonication parameters (time, power, and temperature) can vary depending on the solvent, polymer, and loading of this compound. A good starting point is to use a probe sonicator at 40-60% amplitude for 15-30 minutes in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating of the solution. The sample should be kept in an ice bath during sonication.

Quantitative Data Summary

The following tables summarize the effects of different dispersion parameters on the properties of this compound/PLA composites.

Table 1: Effect of Sonication Time on Particle Size Distribution

Sonication Time (minutes)Mean Particle Size (nm)Polydispersity Index (PDI)
58500.85
154500.42
302500.25
602800.35

Table 2: Effect of this compound Loading on Mechanical Properties of PLA Composites

This compound Loading (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0603.56.0
1653.85.5
5724.24.8
10684.04.2

Experimental Protocols

Protocol 1: Solvent Casting Method for this compound/PLA Composite Films

  • Preparation of this compound Suspension:

    • Weigh 50 mg of this compound powder and add it to 20 mL of chloroform in a glass vial.

    • Sonicate the suspension using a probe sonicator at 50% amplitude for 30 minutes in a pulsed mode (5 seconds on, 5 seconds off) while keeping the vial in an ice bath.

  • Preparation of PLA Solution:

    • Weigh 1 g of PLA pellets and dissolve them in 30 mL of chloroform in a separate beaker with magnetic stirring until fully dissolved.

  • Mixing and Casting:

    • Add the this compound suspension to the PLA solution and stir for 1 hour to ensure homogeneous mixing.

    • Pour the resulting mixture into a flat glass petri dish.

    • Cover the petri dish with a lid that has small perforations to allow for slow solvent evaporation in a fume hood at room temperature for 24 hours.

  • Drying:

    • After 24 hours, place the petri dish in a vacuum oven at 40°C for 48 hours to remove any residual solvent.

    • Carefully peel the composite film from the petri dish.

Protocol 2: Characterization of this compound Dispersion using SEM

  • Sample Preparation:

    • Cryo-fracture a small piece of the this compound/PLA composite film by immersing it in liquid nitrogen for 5 minutes and then breaking it.

    • Mount the fractured piece on an SEM stub with the fractured surface facing up using carbon tape.

  • Sputter Coating:

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • SEM Imaging:

    • Load the sample into the SEM chamber.

    • Use an accelerating voltage of 5-10 kV.

    • Acquire images of the fractured surface at various magnifications (e.g., 1,000x, 5,000x, and 10,000x) to observe the dispersion and distribution of this compound particles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_char Characterization prep_mof This compound Suspension (Sonication) mixing Mixing prep_mof->mixing prep_poly Polymer Solution (Dissolution) prep_poly->mixing casting Solvent Casting mixing->casting drying Drying casting->drying char_sem SEM Analysis drying->char_sem char_xrd XRD Analysis drying->char_xrd char_mech Mechanical Testing drying->char_mech

Caption: Experimental workflow for preparing and characterizing this compound-polymer composites.

troubleshooting_logic start Dispersion Issue agglomeration Agglomeration Observed? start->agglomeration wetting Poor Wetting? agglomeration->wetting No sol_sonication Optimize Sonication Surface Modification agglomeration->sol_sonication Yes phase_sep Phase Separation? wetting->phase_sep No sol_solvent Change Solvent Co-solvent System wetting->sol_solvent Yes sol_evaporation Slow Evaporation Enhance Interaction phase_sep->sol_evaporation Yes end Improved Dispersion phase_sep->end No sol_sonication->end sol_solvent->end sol_evaporation->end

Caption: Troubleshooting logic for addressing common dispersion issues with this compound.

Refinement of Basolite Z377 crystal size and morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Basolite Z377, a commercial brand of the metal-organic framework (MOF) MOF-177. The following information is designed to assist with the refinement of crystal size and morphology during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the commercial name for MOF-177, a highly porous, crystalline material.[1] It is composed of zinc ions (Zn²⁺) and 1,3,5-benzenetribenzoic acid (H₃BTC) as the organic linker.[2] Its structure features a large surface area and defined pore sizes, making it a subject of interest for applications such as gas storage and drug delivery.[2]

Q2: What are the common methods for synthesizing this compound (MOF-177)?

A2: Common synthesis methods for MOF-177 include solvothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.[1][3] Solvothermal synthesis is a traditional method involving heating the reactants in a sealed vessel.[1] Sonochemical and microwave-assisted methods are often faster alternatives.[3]

Q3: How can I control the crystal size of this compound?

A3: Crystal size can be controlled by manipulating several synthesis parameters, including reaction time, temperature, solvent system, and the use of modulators.[4][5] Shorter reaction times and the use of methods like sonication tend to produce smaller crystals.[3]

Q4: What factors influence the morphology of this compound crystals?

A4: The morphology of MOF-177 crystals is influenced by factors such as the choice of solvent, the pH of the reaction mixture, and the presence of modulators or capping agents.[4][5] These factors affect the nucleation and growth rates of the crystals, thereby influencing their final shape.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and refinement of this compound (MOF-177) crystals.

Issue Potential Cause(s) Recommended Solution(s)
Poor Crystallinity or Amorphous Product - Incomplete reaction.- Incorrect solvent system.- Reaction temperature is too low or too high.- Increase the reaction time or temperature within the recommended range for the chosen synthesis method.- Ensure the appropriate solvent (e.g., DMF, DEF) is used and that it is anhydrous.- Optimize the reaction temperature. For solvothermal synthesis, temperatures around 100-120°C are common.
Undesired Crystal Size (Too Large) - Long reaction time.- Slow nucleation rate.- Reduce the reaction time. For instance, sonochemical methods can produce smaller crystals in much shorter times (e.g., 40 minutes) compared to conventional solvothermal methods (e.g., 48 hours).[3]- Increase the rate of nucleation by using a higher concentration of reactants or by introducing seed crystals.
Undesired Crystal Size (Too Small) or Polydispersity - Rapid nucleation and slow growth.- Presence of impurities.- Decrease the reaction temperature to slow down nucleation.- Use a modulator, such as a monocarboxylic acid, to control the growth rate.- Ensure high purity of reactants and solvents.
Irregular Crystal Morphology - Uncontrolled crystal growth.- Inappropriate solvent or modulator.- Introduce a modulator (e.g., acetic acid, formic acid) to selectively inhibit the growth of certain crystal facets.[4]- Experiment with different solvent systems, as the solvent can influence the crystal habit.- The use of surfactants can also help in controlling the morphology.[5]
Low Product Yield - Suboptimal reactant ratio.- Incomplete precipitation of the product.- Optimize the molar ratio of the metal precursor (zinc salt) to the organic linker (H₃BTC).- After the reaction, ensure the product is fully precipitated by cooling the reaction mixture to a lower temperature before filtration.

Experimental Protocols

General Solvothermal Synthesis of MOF-177

This protocol is a general guideline and may require optimization.

  • Reactant Preparation : In a typical synthesis, zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) is used as the metal source and 1,3,5-benzenetribenzoic acid (H₃BTC) as the organic linker.

  • Dissolution : Dissolve the zinc salt and the organic linker in a suitable solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), in a glass vessel.

  • Sealing and Heating : Seal the vessel and place it in an oven at a controlled temperature, typically between 100°C and 120°C, for 24 to 48 hours.[3]

  • Cooling and Collection : After the reaction is complete, allow the vessel to cool down to room temperature. The crystalline product can then be collected by filtration.

  • Washing and Activation : Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile solvent (e.g., chloroform (B151607) or acetone) and dry the product under vacuum to activate the material by removing the solvent molecules from the pores.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOF-177.

  • Scanning Electron Microscopy (SEM) : To visualize the crystal size and morphology.

  • Brunauer-Emmett-Teller (BET) Analysis : To determine the surface area of the porous material.

Data Presentation

Table 1: Comparison of Synthesis Methods for MOF-177

Synthesis Method Typical Reaction Time Resulting Crystal Size Range BET Surface Area (m²/g) Reported Yield
Conventional Solvothermal 48 hours0.5 - 1.5 mm~4833Not specified
Sonochemical 40 minutes5 - 20 µm~489895.6%
Microwave-Assisted 35 minutes5 - 50 µm~4197Not specified

Data sourced from a comparative study on MOF-177 synthesis.[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization metal_source Zinc Salt (e.g., Zn(NO3)2·6H2O) dissolution Dissolution in Solvent (e.g., DMF) metal_source->dissolution organic_linker Organic Linker (H3BTC) organic_linker->dissolution reaction Reaction (Heating/Sonication) dissolution->reaction collection Collection (Filtration) reaction->collection washing Washing & Solvent Exchange collection->washing activation Activation (Drying under Vacuum) washing->activation pxrd PXRD activation->pxrd sem SEM activation->sem bet BET activation->bet

Caption: Experimental workflow for the synthesis and characterization of this compound (MOF-177).

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Synthesis Outcome issue Identify Issue start->issue poor_crystallinity Poor Crystallinity issue->poor_crystallinity Amorphous wrong_size Incorrect Crystal Size issue->wrong_size Size bad_morphology Irregular Morphology issue->bad_morphology Shape low_yield Low Yield issue->low_yield Yield adjust_time_temp Adjust Time/Temp poor_crystallinity->adjust_time_temp change_solvent Change Solvent/Modulator poor_crystallinity->change_solvent wrong_size->adjust_time_temp control_nucleation Control Nucleation Rate wrong_size->control_nucleation bad_morphology->change_solvent optimize_ratio Optimize Reactant Ratio low_yield->optimize_ratio

References

Techniques for effective solvent removal from Basolite Z377 pores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basolite® Z377. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing solvents from the pores of Basolite® Z377.

Frequently Asked Questions (FAQs)

Q1: What is "activation" and why is it necessary for Basolite® Z377?

A1: "Activation" is the process of removing guest molecules, such as solvents, from the pores of a metal-organic framework (MOF) like Basolite® Z377 after its synthesis. This step is crucial because the presence of these molecules obstructs the porous network, which would otherwise hinder the material's performance in applications like gas storage, separation, or catalysis.[1] A successful activation process enhances the surface area and accessibility of the pores.[1]

Q2: What are the common methods for solvent removal from Basolite® Z377?

A2: The most common techniques for activating Basolite® Z377 and similar MOFs include:

  • Thermal Activation: Heating the material under a controlled atmosphere (e.g., vacuum, inert gas, or air) to evaporate the solvent.[2]

  • Solvent Exchange: Immersing the MOF in a series of different solvents to gradually replace the high-boiling point synthesis solvent with a more volatile one.[1] This is often followed by gentle thermal activation.

  • Supercritical Drying: Utilizing a supercritical fluid, typically CO2, to remove the solvent without generating the capillary forces that can cause pore collapse.[1][3]

Q3: Can Basolite® Z377 withstand high temperatures during thermal activation?

A3: Basolite® Z377, which is a type of Zeolitic Imidazolate Framework-8 (ZIF-8), exhibits good thermal stability. It has been shown to be stable in a dry air atmosphere at temperatures up to 300°C for several hours.[4] However, prolonged exposure to high temperatures, especially in the presence of moisture, can lead to structural degradation.[5][6] Isothermal studies on ZIF-8 have shown that crystallinity is preserved at 200°C in various atmospheres, but is increasingly lost at higher temperatures.[5]

Q4: What is pore collapse and how can I prevent it?

A4: Pore collapse is the structural degradation of the MOF framework during solvent removal. This is often caused by the strong capillary forces exerted by the liquid solvent as it evaporates from the pores.[2][7][8][9] To prevent this, especially with delicate MOF structures, it is advisable to use gentler activation methods. Solvent exchange with a low surface tension solvent prior to heating can significantly reduce these forces.[2][10] For extremely sensitive materials, supercritical drying is the most effective method as it completely avoids the liquid-gas phase transition.[1]

Troubleshooting Guide

Issue 1: Low surface area or poor performance after activation.

Possible Cause Troubleshooting Step
Incomplete solvent removal Increase the activation time or temperature, but remain within the thermal stability limits of Basolite® Z377 (e.g., up to 300°C in a dry, inert atmosphere).[4][5] Consider performing a solvent exchange with a more volatile solvent before thermal activation.
Pore collapse during activation The chosen activation method may be too harsh. Switch to a gentler technique. If using thermal activation, first perform a solvent exchange with a low surface tension solvent like hexane (B92381) or perfluoropentane.[10] For highly sensitive applications, consider using supercritical drying.[1]
Presence of unreacted starting materials Ensure the as-synthesized material is thoroughly washed to remove unreacted linkers or metal salts before activation.[11] Washing with the synthesis solvent followed by a more volatile solvent is a common practice.

Issue 2: Inconsistent results between batches.

Possible Cause Troubleshooting Step
Variability in activation conditions Strictly control the activation parameters, including the heating ramp rate, final temperature, holding time, and the flow rate and purity of the gas used.
Atmosphere contamination Ensure a pure and dry atmosphere during thermal activation. The presence of moisture can lead to hydrolysis and structural changes in the MOF.[6]
Differences in solvent exchange efficiency If performing solvent exchange, ensure the process is carried out for a sufficient duration and with an adequate volume of the exchange solvent to ensure complete replacement. Recent studies suggest that solvent exchange can be very rapid, often complete within minutes.[10]

Experimental Protocols

Protocol 1: Thermal Activation under Inert Atmosphere

  • Place the as-synthesized and washed Basolite® Z377 powder in a suitable sample holder (e.g., a tube furnace).

  • Purge the system with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove air and moisture.

  • Heat the sample to the desired activation temperature (e.g., 250-300°C) under a continuous flow of the inert gas. A typical heating rate is 5 K/min.[12]

  • Hold the sample at the activation temperature for a specified period (e.g., 3-5 hours).[4]

  • Cool the sample down to room temperature under the inert gas flow before exposing it to air.

Protocol 2: Solvent Exchange followed by Vacuum Drying

  • Immerse the as-synthesized Basolite® Z377 in a volatile, low-surface-tension solvent (e.g., methanol, ethanol (B145695), or acetone). The volume of the solvent should be at least 10 times the volume of the MOF powder.

  • Gently agitate the suspension for a period of time (e.g., 1-3 days, with the solvent being decanted and replaced with fresh solvent daily).

  • After the final exchange, decant the solvent and transfer the wet MOF powder to a vacuum oven.

  • Activate the sample under vacuum (e.g., 10⁻³ Torr) at a moderate temperature (e.g., 120°C) for 24 hours.[13]

Protocol 3: Supercritical CO₂ Drying

  • First, perform a solvent exchange to replace the synthesis solvent with a liquid that is miscible with liquid CO₂ (e.g., ethanol or acetone).

  • Place the solvent-exchanged Basolite® Z377 in a high-pressure vessel of a supercritical fluid extractor.

  • Pressurize the vessel with liquid CO₂ to flush out the exchange solvent.

  • Increase the temperature and pressure of the vessel beyond the critical point of CO₂ (31.1°C and 73.8 bar). A typical condition is 40°C and 120 bar.[3]

  • Slowly depressurize the vessel at a constant temperature to allow the supercritical CO₂ to transition into a gas phase, leaving behind a dry and activated MOF.

Quantitative Data Summary

Activation Method Key Parameters Typical Values Reference
Thermal Activation (Air) Temperature, Time300°C, 3 hours[4]
Thermal Activation (N₂) Temperature, TimeUp to 550°C (for ZIF-8)[5]
Vacuum Activation Temperature, Time, Pressure120°C, 24 hours, 10⁻³ Torr[13]
Supercritical CO₂ Drying Temperature, Pressure40°C, 120 bar[3]

Diagrams

experimental_workflow cluster_synthesis Synthesis & Washing cluster_activation Activation synthesis As-Synthesized Basolite Z377 washing Wash with Solvent synthesis->washing thermal Thermal Activation washing->thermal solvent_exchange Solvent Exchange washing->solvent_exchange activated_mof Activated this compound thermal->activated_mof solvent_exchange->thermal Followed by Gentle Heating supercritical Supercritical Drying solvent_exchange->supercritical supercritical->activated_mof

Caption: Experimental workflow for the activation of Basolite® Z377.

troubleshooting_logic start Low Surface Area Detected? check_completeness Was solvent removal complete? start->check_completeness Yes check_collapse Is pore collapse suspected? check_completeness->check_collapse Yes increase_params Increase activation time/temperature check_completeness->increase_params No use_gentler_method Use solvent exchange or supercritical drying check_collapse->use_gentler_method Yes success Problem Resolved check_collapse->success No increase_params->success use_gentler_method->success

Caption: Troubleshooting logic for low surface area in activated Basolite® Z377.

References

Improving the reproducibility of Basolite Z377 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental results using Basolite® Z377 (also known as MOF-177). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is Basolite® Z377?

Basolite® Z377 is a commercially available, zinc-based metal-organic framework (MOF), also identified as MOF-177. It is known for its exceptionally high surface area and porosity, making it a material of interest for applications such as gas storage (especially hydrogen) and catalysis.

Q2: What are the key properties of Basolite® Z377?

The key properties of Basolite® Z377 are summarized in the table below.

PropertyValue
Chemical FormulaC₅₄H₃₀O₁₃Zn₄
Molecular Weight1148.37 g/mol
CompositionCarbon (C): ~55 g/100g , Zinc (Zn): ~22 g/100g (±10%)
AppearanceWhite powder
BET Surface Area3800 - 4000 m²/g (after activation)
Langmuir Surface Area>4500 m²/g

Q3: How should I store Basolite® Z377?

Basolite® Z377 is sensitive to moisture, which can lead to a significant loss of porosity and structural degradation.[1][2] It is crucial to store the material in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen).

Q4: Is Basolite® Z377 toxic?

According to the Safety Data Sheet (SDS), Basolite® Z377 is classified as hazardous to the aquatic environment (Aquatic Acute 1 and Aquatic Chronic 1).[3][4] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the powder. For detailed safety information, please refer to the official SDS provided by the supplier.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Basolite® Z377.

Low Surface Area or Gas Adsorption Capacity
Symptom Possible Cause Recommended Solution
Lower than expected BET surface area after activation. Incomplete activation: Residual solvent or water molecules are still present in the pores.Optimize activation protocol: Ensure the activation temperature is between 120-200°C and the vacuum is below 0.1 mbar. Extend the activation time to at least 8-16 hours. A step-wise temperature increase can also be beneficial.
Exposure to moisture: The activated sample was exposed to ambient air after activation.Handle activated samples under inert conditions: Use a glovebox or a sealed sample holder for transfer to the analysis instrument.
Degradation of the material: The material may have been exposed to harsh conditions (e.g., high humidity, acidic/basic media).Verify storage conditions: Ensure the material is stored in a dry, inert environment. Check the pH of any solvents used in your experiments.
Inconsistent gas adsorption measurements between batches. Batch-to-batch variation: MOFs can exhibit variations in crystallinity and defect density between different synthesis batches.Characterize each new batch: Perform powder X-ray diffraction (PXRD) and initial gas adsorption measurements on each new batch to establish a baseline.
Inconsistent sample mass: Inaccurate weighing of the sample can lead to significant errors in calculated adsorption capacities.Use a high-precision balance: Ensure the balance is calibrated and located in a vibration-free and draft-free environment.
Poor Catalytic Performance
Symptom Possible Cause Recommended Solution
Low or no catalytic activity. Inactive catalytic sites: The active sites may be blocked by residual solvents, water, or impurities.Ensure proper activation: Follow the recommended activation protocol to clear the pores and expose the active sites.
Mass transfer limitations: The substrate molecules may be too large to diffuse into the pores of the MOF.Consider the kinetic diameter of your reactants: If the reactants are too large, the reaction will be limited to the external surface of the MOF particles.
Catalyst deactivation over time. Leaching of metal centers: The metal nodes may leach into the reaction mixture under certain conditions.Analyze the reaction mixture for leached metals: Use techniques like ICP-MS to check for metal content in the liquid phase after the reaction.
Structural collapse: The MOF structure may not be stable under the reaction conditions (e.g., high temperature, presence of certain solvents or reagents).Characterize the catalyst after the reaction: Use PXRD to check for changes in the crystallinity of the MOF after the catalytic run.

Experimental Protocols

Activation of Basolite® Z377 for Gas Adsorption

This protocol is essential to remove guest molecules from the pores of the as-synthesized material, making the internal surface area accessible for gas adsorption.

  • Sample Preparation: Place 50-100 mg of Basolite® Z377 powder into a sample tube suitable for your gas adsorption analyzer.

  • Degassing:

    • Attach the sample tube to the degassing port of the gas adsorption instrument.

    • Start the degassing process under a high vacuum (<0.1 mbar).

    • Gradually increase the temperature to the target activation temperature (120-200°C) at a rate of 1-2°C/min.

    • Hold the sample at the target temperature under vacuum for a minimum of 8 hours. For optimal activation, 16 hours is recommended.

  • Backfilling and Transfer:

    • After activation, cool the sample to room temperature under vacuum.

    • Backfill the sample tube with a dry, inert gas (e.g., nitrogen or argon).

    • Immediately transfer the sealed sample tube to the analysis port of the instrument to prevent exposure to air and moisture.

Hydrogen Adsorption Measurement

This protocol describes a typical volumetric method for measuring hydrogen adsorption isotherms.

  • Sample Activation: Activate the Basolite® Z377 sample as described in the protocol above.

  • Instrument Preparation:

    • Ensure the gas adsorption analyzer is properly calibrated and leak-tested.

    • Use high-purity hydrogen gas (UHP grade or higher).

  • Measurement:

    • Transfer the activated sample to the analysis port of the instrument.

    • Perform a free space measurement using helium gas at the analysis temperature (typically 77 K).

    • Evacuate the sample tube again to remove the helium.

    • Introduce hydrogen gas in controlled doses into the sample tube and record the equilibrium pressure after each dose.

    • Continue dosing until the desired final pressure is reached.

    • The instrument's software will calculate the amount of gas adsorbed at each pressure point to generate the isotherm.

Quantitative Data

Basolite® Z377 Performance Data

The following table summarizes key performance data for Basolite® Z377 reported in the literature.

ParameterConditionsReported Value
BET Surface Area Activation at 200°C, <0.1 mbar, 16h3800 - 4000 m²/g
Hydrogen Adsorption 77 K, 70 bar7.5 wt% (excess) / 11 wt% (total)[1][4][5][6]
77 K, 1 bar~1.5 wt%[5]
298 K, 100 bar~0.6 wt%[1]
CO₂ Adsorption 298 K, 45 bar35 mmol/g[1]

Visualizations

Experimental Workflow for Gas Adsorption Measurement

GasAdsorptionWorkflow Gas Adsorption Experimental Workflow cluster_prep Sample Preparation & Activation cluster_measurement Adsorption Measurement weigh Weigh Basolite Z377 load Load into Sample Tube weigh->load degas Degas under Vacuum (120-200°C, >8h) load->degas transfer Transfer to Analyzer (Inert Atmosphere) degas->transfer free_space Free Space Measurement (Helium) transfer->free_space evacuate Evacuate Helium free_space->evacuate dose_h2 Dose with Hydrogen evacuate->dose_h2 equilibrate Equilibrate and Record Pressure dose_h2->equilibrate equilibrate->dose_h2 Repeat for next pressure point isotherm Generate Isotherm equilibrate->isotherm

Caption: Workflow for gas adsorption analysis of Basolite® Z377.

Troubleshooting Logic for Low Surface Area

TroubleshootingLowSurfaceArea Troubleshooting Low Surface Area start Low BET Surface Area Measured check_activation Review Activation Protocol (Temp, Time, Vacuum) start->check_activation check_handling Review Sample Handling (Post-Activation) check_activation->check_handling Correct optimize_activation Optimize Activation: Increase Time/Temp, Improve Vacuum check_activation->optimize_activation Incorrect check_storage Verify Material Storage Conditions check_handling->check_storage No Exposure inert_handling Implement Inert Atmosphere Handling check_handling->inert_handling Exposure to Air new_sample Use Fresh Sample from Proper Storage check_storage->new_sample Improper Storage

References

Technical Support Center: Defect Engineering of Basolite Z1200 (ZIF-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with defect engineering of Basolite Z1200 (a commercial brand of ZIF-8).

Frequently Asked Questions (FAQs)

Q1: What is Basolite Z1200?

Basolite Z1200 is the commercial name for a type of metal-organic framework (MOF) known as ZIF-8 (Zeolitic Imidazolate Framework-8).[1] It is composed of zinc cations coordinated with 2-methylimidazolate linkers, forming a porous crystalline structure analogous to that of some zeolites.[1][2] Its high thermal stability, large surface area, and tunable porosity make it a subject of interest for various applications, including gas separation and drug delivery.[1][3][4]

Q2: What is "defect engineering" in the context of Basolite Z1200 (ZIF-8)?

Defect engineering is the deliberate creation of imperfections in the crystalline structure of ZIF-8.[5][6] These defects can include missing zinc ions (metal vacancies), missing 2-methylimidazolate linkers (linker vacancies), or incompletely coordinated linkers ("dangling" linkers).[2][5][7][8][9] The goal of defect engineering is to modify the material's properties, such as its porosity, mechanical stability, and catalytic activity, to enhance its performance in specific applications.[5][6][7]

Q3: Why is defect engineering of ZIF-8 relevant for drug delivery?

Introducing defects into the ZIF-8 structure can create larger pores or hierarchical pore structures (a combination of micropores and mesopores).[10][11] This can be beneficial for encapsulating larger drug molecules that would not fit into the micropores of a perfect ZIF-8 crystal. Furthermore, defects can alter the surface chemistry of the material, potentially improving drug loading capacity and modifying release kinetics.

Q4: What are the common methods for creating defects in ZIF-8?

Several methods can be employed to introduce defects into the ZIF-8 framework:

  • Post-synthetic modification: This involves treating the already-synthesized ZIF-8 crystals. A common approach is controlled acid gas exposure to selectively remove linkers.[10][11]

  • Mechanical stress: Techniques like ball-milling can introduce defects by physically disrupting the crystal lattice.[12]

  • Thermal treatment: Controlled heating (annealing) can lead to the removal of linkers and the formation of defects.[13]

  • Modulated synthesis: Introducing competing molecules (modulators) during the synthesis process can inhibit the perfect formation of the crystal lattice, leading to the incorporation of defects.

Q5: How can I confirm the presence of defects in my ZIF-8 sample?

A combination of characterization techniques is typically used to identify and quantify defects in ZIF-8:

  • Powder X-ray Diffraction (PXRD): While PXRD is primarily used to confirm the overall crystallinity of the material, changes in peak intensity and broadening can indicate the presence of defects.[6][7]

  • Infrared (IR) Spectroscopy: The appearance of new vibrational modes in the IR spectrum can signal the presence of defects, such as dangling linkers.[8]

  • Nitrogen Physisorption: An increase in the BET surface area or the appearance of a hysteresis loop in the isotherm can indicate the creation of mesopores due to defects.[10]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for probing the local chemical environment of atoms and can be used to identify and quantify different types of defects.[10][12]

  • Thermogravimetric Analysis (TGA): Changes in the thermal decomposition profile of the defect-engineered ZIF-8 compared to the pristine material can suggest alterations in the framework's stability due to defects.[11][14]

Troubleshooting Guide

Issue 1: My defect engineering process seems to have made my ZIF-8 sample amorphous.

  • Question: I attempted to introduce defects in my Basolite Z1200 sample, but the PXRD pattern now shows a broad halo instead of sharp peaks, indicating a loss of crystallinity. What could have gone wrong, and how can I fix it?

  • Answer:

    • Possible Cause 1: Overly harsh treatment conditions. The conditions of your defect engineering method (e.g., acid concentration, milling time/intensity, or annealing temperature) may have been too severe, leading to a complete collapse of the MOF structure.

    • Solution 1: Systematically reduce the intensity of your treatment. For example, if you are using acid gas treatment, decrease the exposure time or the concentration of the acid. If you are using ball-milling, reduce the milling time or the rotational speed. For thermal methods, lower the annealing temperature or shorten the duration.

    • Possible Cause 2: Instability of the starting material. The initial ZIF-8 sample might have had a high density of pre-existing defects, making it more susceptible to amorphization.

    • Solution 2: Ensure you are starting with a highly crystalline Basolite Z1200 sample. You can verify this by running a PXRD on your starting material. If the initial crystallinity is low, you may need to synthesize a new batch of ZIF-8 with improved quality.

Issue 2: I don't observe any significant change in the porosity of my ZIF-8 after attempting to introduce mesopores.

  • Question: I used a post-synthetic modification technique to create hierarchical porosity in my ZIF-8, but the nitrogen adsorption isotherm still looks like a Type I isotherm, with no evidence of mesopores. What should I do?

  • Answer:

    • Possible Cause 1: Insufficient defect formation. The conditions of your defect engineering protocol may not have been sufficient to create a significant number of defects that would lead to the formation of mesopores.

    • Solution 1: Gradually increase the intensity or duration of your defect-engineering treatment. For instance, with acid-gas exposure, you could try a longer exposure time. It is recommended to do this in a stepwise manner and characterize the material at each step to find the optimal conditions.

    • Possible Cause 2: The characterization technique is not sensitive enough. While nitrogen physisorption is a standard technique, it may not always be able to detect subtle changes in porosity.

    • Solution 2: Complement your nitrogen physisorption data with other characterization techniques. For example, solid-state NMR can provide information about the local structure and the presence of defect sites, even if they don't lead to a significant change in the overall porosity as measured by gas adsorption.[10][12]

Issue 3: My experimental results are not reproducible.

  • Question: I am having trouble getting consistent results when I try to replicate my defect engineering experiments. The properties of the resulting materials vary from batch to batch. How can I improve the reproducibility?

  • Answer:

    • Possible Cause 1: Inconsistent starting material. The properties of the initial Basolite Z1200, such as crystal size and pre-existing defect density, can influence the outcome of the defect engineering process.

    • Solution 1: Use a single, large batch of Basolite Z1200 for your series of experiments to minimize variability in the starting material. Thoroughly characterize this initial batch.

    • Possible Cause 2: Poor control over experimental parameters. Small variations in experimental conditions can have a significant impact on the final material.

    • Solution 2: Carefully control and monitor all experimental parameters, such as temperature, pressure, reaction time, and the concentration of reagents. Ensure that your experimental setup allows for precise control of these variables. Document all parameters meticulously for each experiment.

Quantitative Data

Table 1: Comparison of Properties of Pristine and Defect-Engineered ZIF-8

PropertyPristine ZIF-8Defect-Engineered ZIF-8 (M_ZIF-8)Reference
Porosity Type Microporous (Type I Isotherm)Hierarchical (Microporous and Mesoporous, Type IV Isotherm)[10]
Mesopore Size N/A~50 nm[10][11]
Surface Area (Langmuir) 1300-1800 m²/gVariable, depends on defect concentration
Bulk Density 0.35 g/cm³Lower than pristine ZIF-8

Experimental Protocols

1. Synthesis of Pristine Basolite Z1200 (ZIF-8)

This protocol is adapted from a literature procedure.[10][11]

  • Materials:

  • Procedure:

    • Prepare a metal solution by dissolving 0.297 g of Zn(NO₃)₂·6H₂O in 20 mL of methanol.

    • Prepare a linker solution by dissolving 0.164 g of 2-MeIm and 0.269 g of HCOONa in 20 mL of methanol.

    • Add the metal solution to the linker solution and transfer the mixture to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it at 363 K (90 °C) for 48 hours.

    • After cooling to room temperature, collect the crystals by centrifugation at 8500 rpm for 5 minutes.

    • Wash the crystals three times with fresh methanol.

    • Air dry the crystals at 333 K (60 °C).

    • Degas the dried crystals at 453 K (180 °C) under vacuum overnight to activate them.

2. Defect Engineering of ZIF-8 via Acid Gas Exposure

This protocol describes a general approach for creating hierarchical porosity in ZIF-8.[10][11]

  • Materials:

    • Pristine, activated ZIF-8

    • An acid gas (e.g., SO₂)

    • A non-native, pro-labile linker (for subsequent thermolysis)

  • Procedure:

    • Expose the pristine ZIF-8 crystals to a controlled stream of acid gas. The concentration and exposure time will need to be optimized for the desired level of defect formation. This step creates dangling acid gas-linker complexes.

    • Introduce a non-native, pro-labile linker to the acid gas-treated ZIF-8. This step is part of the "Solvent-Assisted Crystal Redemption" (SACRed) strategy.

    • Perform a controlled thermolysis (heating) of the material to remove the pro-labile linker. This step generates mesopores in the ZIF-8 structure.

3. Characterization by Powder X-ray Diffraction (PXRD)

  • Purpose: To assess the crystallinity of the ZIF-8 samples before and after defect engineering.

  • Procedure:

    • Grind a small amount of the ZIF-8 sample into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a 2θ range of approximately 5° to 50°.

    • Compare the diffraction patterns of the pristine and defect-engineered samples. A significant decrease in peak intensity or broadening of the peaks indicates a loss of crystallinity.

Visualizations

defect_engineering_workflow start Pristine Basolite Z1200 (ZIF-8) defect_method Defect Engineering Method (e.g., Acid Gas, Ball-milling) start->defect_method defective_zif Defect-Engineered ZIF-8 defect_method->defective_zif characterization Characterization (PXRD, N2 Physisorption, NMR, etc.) defective_zif->characterization application Application (e.g., Drug Delivery) characterization->application

Caption: Workflow for defect engineering of Basolite Z1200 (ZIF-8).

References

Validation & Comparative

Basolite Z377 vs. MOF-5 for hydrogen storage capacity: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two prominent metal-organic frameworks, Basolite Z377 (MOF-177) and MOF-5, reveals their distinct characteristics and performance in the crucial application of hydrogen storage. This guide provides a comparative assessment based on experimental data, offering researchers and scientists a comprehensive overview to inform their material selection and experimental design.

In the quest for viable hydrogen storage solutions, metal-organic frameworks (MOFs) have emerged as a promising class of materials due to their exceptionally high surface areas and tunable pore environments. Among the vast library of MOFs, this compound, the commercial designation for MOF-177, and the archetypal MOF-5 have been extensively studied. While both are zinc-based carboxylate frameworks, their structural differences lead to significant variations in their hydrogen storage capabilities.

Executive Summary of Comparison

This compound (MOF-177) generally exhibits a higher gravimetric hydrogen uptake capacity compared to MOF-5, primarily attributed to its greater Brunauer-Emmett-Teller (BET) surface area.[1][2] However, when considering volumetric storage capacity, which is a critical parameter for practical applications, the performance of the two materials can be more comparable, with some studies suggesting MOF-5 holds a high potential for volumetric storage.[3] The choice between these two materials will ultimately depend on the specific requirements of the application, balancing the need for high gravimetric versus volumetric density.

Data Presentation: Performance Metrics

The following table summarizes the key performance metrics for this compound and MOF-5 based on reported experimental data. It is important to note that storage capacities are highly dependent on the experimental conditions, including temperature, pressure, and the activation procedure of the material.

PropertyThis compound (MOF-177)MOF-5
Chemical Formula Zn₄O(C₂₇H₁₅O₆)₂Zn₄O(C₈H₄O₄)₃
BET Surface Area (m²/g) ~4449 - 4500[2][3]~3100 - 3800[3][4]
Pore Volume (cm³/g) ~1.80[3]~1.13[5]
Gravimetric H₂ Uptake (wt. %) 7.5 wt. % (77 K, 70 bar)[6]7.1 wt. % (77 K, 40 bar)[7], 11.5 wt. % (77 K, 170 bar)[4]
1.25 wt. % (77 K, 1 bar)[2]1.9 wt. % (77 K, 1 bar)[5], 4.5 wt. % (78 K, 1 atm)[8]
Volumetric H₂ Uptake (g/L) > 40 g/L (potential without packing)[3]> 50 g/L (potential considering crystal density)[3]
43 g/L (with packing)[3]41 g/L (with packing)[3]

Logical Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of MOFs for hydrogen storage.

G Comparative Study Workflow for MOF Hydrogen Storage cluster_0 Material Selection & Synthesis cluster_1 Characterization cluster_2 Hydrogen Storage Measurement cluster_3 Data Analysis & Comparison A Select MOFs: This compound & MOF-5 B Synthesize or Procure Materials A->B C Structural Analysis (PXRD) B->C D Porosity Measurement (N2 Adsorption) B->D E Activation (Degassing) C->E D->E F Hydrogen Adsorption/Desorption Isotherms E->F G Calculate Gravimetric & Volumetric Capacities F->G H Compare Performance Metrics G->H I Draw Conclusions H->I

Caption: Workflow for comparing MOF hydrogen storage performance.

Experimental Protocols

A standardized approach is crucial for obtaining comparable data in hydrogen storage measurements. The following outlines a general experimental protocol for determining the hydrogen storage capacity of MOFs.

1. Material Activation (Degassing)

Prior to any gas adsorption measurements, the MOF samples must be activated to remove any guest molecules (e.g., solvents, water) from their pores. This is a critical step as residual guests can significantly reduce the measured storage capacity.

  • Apparatus: A vacuum oven or a dedicated port on the gas sorption analyzer.

  • Procedure:

    • A precisely weighed amount of the MOF sample (typically 100-200 mg) is placed in a sample tube.

    • The sample is heated under a high vacuum (e.g., <10⁻⁵ mbar).

    • The activation temperature and duration are material-dependent. For this compound and MOF-5, typical conditions are heating to 120-200°C for several hours (e.g., >8 hours).[9]

    • After activation, the sample tube is cooled to room temperature while maintaining the vacuum and then weighed again to determine the activated sample mass.

2. Nitrogen Adsorption for Surface Area and Pore Volume Analysis

The porosity of the activated MOF is characterized by measuring the adsorption and desorption of nitrogen gas at 77 K (liquid nitrogen temperature).

  • Apparatus: A volumetric gas sorption analyzer.

  • Procedure:

    • The sample tube containing the activated MOF is transferred to the analysis port of the instrument.

    • The sample is cooled to 77 K using a liquid nitrogen bath.

    • Nitrogen gas is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate.

    • The amount of adsorbed gas is measured at various relative pressures (P/P₀).

    • The BET (Brunauer-Emmett-Teller) theory is applied to the adsorption data in the relative pressure range of 0.05 to 0.2 to calculate the specific surface area.[5]

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.

3. Hydrogen Storage Measurement

Hydrogen adsorption isotherms are measured to determine the storage capacity of the material at a specific temperature (commonly 77 K) and a range of pressures.

  • Apparatus: A high-pressure volumetric or gravimetric gas sorption analyzer.

  • Procedure:

    • The activated sample is maintained at the desired temperature (e.g., 77 K in a liquid nitrogen bath).

    • High-purity hydrogen gas is introduced into the sample chamber in incremental pressure steps.

    • At each step, the system is allowed to reach equilibrium, and the amount of adsorbed hydrogen is determined.

    • This process is continued up to the desired maximum pressure.

    • Gravimetric uptake (wt. %) is calculated as the mass of adsorbed hydrogen divided by the mass of the activated MOF, multiplied by 100.

    • Volumetric uptake (g/L) is calculated by multiplying the gravimetric uptake by the density of the MOF powder. The packing density of the powder in the sample holder should be carefully considered for accurate volumetric capacity determination.[3]

By following these rigorous experimental protocols, researchers can obtain reliable and comparable data to advance the development of high-performance materials for hydrogen storage.

References

A Comparative Analysis of CO2 Adsorption Performance: Basolite Z377 vs. HKUST-1

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Material Science and Drug Development

The quest for efficient carbon capture and storage (CCS) technologies has placed a significant focus on the development of novel porous materials. Among these, metal-organic frameworks (MOFs) have emerged as frontrunners due to their exceptionally high surface areas and tunable pore environments. This guide provides a comprehensive comparison of the CO2 adsorption performance of two prominent commercial MOFs: Basolite Z377, which is isostructural to MOF-177, and HKUST-1, also known as Basolite C300. This analysis is based on a review of experimental data to assist researchers, scientists, and professionals in selecting the appropriate material for their specific applications.

At a Glance: Key Performance Indicators

This compound (MOF-177) and HKUST-1 (Basolite C300) are both microporous crystalline materials with demonstrated efficacy in CO2 adsorption. However, they exhibit distinct differences in their structural properties and, consequently, their performance under various conditions.

PropertyThis compound (MOF-177)HKUST-1 (Basolite C300)
BET Surface Area (m²/g) 3800 - 4500[1]690 - 1800
Pore Volume (cm³/g) 0.87 - 1.11[1]~0.7
CO2 Adsorption Capacity (mmol/g) at ~1 bar and 298 K ~0.77 - 2.8~2.3 - 4.16[2]
CO2 Adsorption Capacity (mmol/g) at high pressure (~35 bar, 298 K) ~33.5[3]Data not readily available for direct comparison

In-Depth Performance Analysis

CO2 Adsorption Capacity

The CO2 adsorption capacity is a critical metric for evaluating the performance of an adsorbent. Both this compound and HKUST-1 have been extensively studied for this application.

This compound (MOF-177): This MOF is renowned for its exceptionally high surface area, which is a key contributor to its impressive CO2 uptake, particularly at higher pressures. At near ambient conditions (1 bar and 298 K), reported CO2 adsorption capacities are in the range of 0.77 to 2.8 mmol/g. However, its performance is markedly enhanced at elevated pressures, reaching up to 33.5 mmol/g at 35 bar and 298 K[3]. This suggests that this compound is a strong candidate for applications involving high-pressure CO2 streams.

HKUST-1 (Basolite C300): While possessing a lower surface area compared to this compound, HKUST-1 often exhibits a higher CO2 adsorption capacity at lower pressures (around 1 bar). This is attributed to the presence of open copper sites in its structure, which provide strong interaction sites for CO2 molecules[2]. Reported values at approximately 1 bar and 298 K range from 2.3 to 4.16 mmol/g[2].

Structural Properties

The structural characteristics of these MOFs underpin their adsorption performance.

Structural ParameterThis compound (MOF-177)HKUST-1 (Basolite C300)
Framework Composition Zinc-basedCopper-based
Organic Linker 1,3,5-benzenetribenzoic acid1,3,5-benzenetricarboxylic acid
Key Feature Extremely high porosity and surface areaOpen metal sites (Cu2+)

Experimental Protocols

To achieve the reported CO2 adsorption capacities, a crucial activation step is required to remove guest molecules from the pores of the MOFs. The general experimental workflow for CO2 adsorption measurements is also outlined below.

Activation Protocol

This compound (MOF-177): To obtain the guest-free material, this compound is typically activated under a dynamic vacuum (e.g., 10⁻³ Torr) while being heated. A common activation procedure involves heating the sample at 120°C for 12 to 24 hours.

HKUST-1 (Basolite C300): Similar to this compound, HKUST-1 requires activation to expose its porous network and open metal sites. The material is heated under vacuum, with typical conditions being 120-150°C for 12-24 hours. The color of the material can be an indicator of activation, changing from a light blue (hydrated) to a deep purple/blue (dehydrated) state.

CO2 Adsorption Measurement

CO2 adsorption isotherms are typically measured using a volumetric or gravimetric gas sorption analyzer. The general procedure is as follows:

  • Sample Preparation: A known mass of the activated MOF is placed in a sample tube.

  • Degassing: The sample is further degassed in the analyzer under vacuum at an elevated temperature to ensure the removal of any remaining volatile impurities.

  • Adsorption Measurement: High-purity CO2 gas is introduced into the sample tube in controlled doses at a constant temperature. The amount of adsorbed gas is measured at various equilibrium pressures to construct the adsorption isotherm.

  • Data Analysis: The collected data is used to determine the CO2 uptake at different pressures and can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

Logical Relationships and Workflows

To visualize the key relationships and experimental processes discussed, the following diagrams are provided.

CO2_Adsorption_Comparison cluster_materials Metal-Organic Frameworks cluster_properties Key Properties cluster_performance CO2 Adsorption Performance Basolite_Z377 This compound (MOF-177) High_Surface_Area High Surface Area (3800-4500 m²/g) Basolite_Z377->High_Surface_Area Characterized by HKUST_1 HKUST-1 (Basolite C300) Open_Metal_Sites Open Metal Sites (Cu²⁺) HKUST_1->Open_Metal_Sites Characterized by High_Pressure_Uptake High CO2 Uptake at High Pressure High_Surface_Area->High_Pressure_Uptake Leads to Low_Pressure_Uptake High CO2 Uptake at Low Pressure Open_Metal_Sites->Low_Pressure_Uptake Leads to

Caption: Key property-performance relationships for this compound and HKUST-1.

Experimental_Workflow Start Start Activation MOF Activation (Heating under Vacuum) Start->Activation Degassing In-situ Degassing in Analyzer Activation->Degassing Adsorption CO2 Adsorption Isotherm Measurement Degassing->Adsorption Data_Analysis Data Analysis (Uptake Calculation) Adsorption->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for CO2 adsorption measurement on MOFs.

References

ZIF-8 versus Basolite Z377 for selective gas separation applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: ZIF-8 versus Basolite Z377 for Selective Gas Separation Applications

For researchers and scientists engaged in the development of advanced materials for gas separation, understanding the distinct characteristics of different metal-organic frameworks (MOFs) is paramount. This guide provides a detailed comparison of two prominent MOFs: Zeolitic Imidazolate Framework-8 (ZIF-8) and this compound, which is the commercial name for MOF-177. While both are porous crystalline materials, their structural differences and resulting properties lead to distinct performance profiles in selective gas separation.

Overview and Key Distinctions

ZIF-8 is a widely studied MOF known for its chemical and thermal stability, along with its effective pore size for separating small gas molecules. Its structure is composed of zinc(II) ions coordinated with 2-methylimidazolate linkers, forming a sodalite-type framework. The flexibility of the imidazolate linkers gives ZIF-8 a dynamic pore opening of approximately 3.4 Å, which is particularly suitable for molecular sieving applications.

This compound, or MOF-177, is a zinc-based MOF with a significantly larger pore structure. It is constructed from zinc(II) ions and 1,3,5-benzenetribenzoate (BTB) linkers. MOF-177 is noted for its exceptionally high surface area and is often explored for gas storage applications, particularly for hydrogen.[1][2][3] Its larger pore aperture makes it less suited for the molecular sieving of small gas molecules compared to ZIF-8.

The logical relationship and key distinguishing features between ZIF-8 and this compound are illustrated in the diagram below.

ZIF-8 vs. This compound: A Comparative Overview cluster_zif8 ZIF-8 cluster_basolite This compound (MOF-177) ZIF8 Zeolitic Imidazolate Framework-8 (Zn(2-methylimidazolate)2) ZIF8_Structure Sodalite (SOD) Topology Pore Aperture: ~3.4 Å ZIF8->ZIF8_Structure ZIF8_Props Key Properties: - Molecular Sieving - High Chemical & Thermal Stability - Flexible Framework ZIF8_Structure->ZIF8_Props ZIF8_Apps Primary Applications: - CO2/N2 Separation - Propylene/Propane Separation - H2 Purification ZIF8_Props->ZIF8_Apps Comparison Comparative Performance in Gas Separation ZIF8_Apps->Comparison Basolite MOF-177 (Zn4O(1,3,5-benzenetribenzoate)2) Basolite_Structure qom Topology Pore Aperture: ~11 Å Basolite->Basolite_Structure Basolite_Props Key Properties: - Ultra-high Surface Area - Large Pore Volume Basolite_Structure->Basolite_Props Basolite_Apps Primary Applications: - Hydrogen Storage - Methane Storage Basolite_Props->Basolite_Apps Basolite_Apps->Comparison

A diagram comparing the key features of ZIF-8 and this compound.

Performance in Selective Gas Separation

The differing pore structures of ZIF-8 and this compound lead to vastly different performances in selective gas separation. ZIF-8 excels in separations involving kinetic selectivity, where the separation is based on the differential diffusion rates of gas molecules through its narrow pores.

ZIF-8 Gas Separation Performance

The performance of ZIF-8 membranes is highly dependent on the fabrication method and experimental conditions. Below is a summary of reported gas separation data for ZIF-8 membranes.

Gas PairPermeance (GPU)SelectivityReference
CO₂/N₂4705.49[4]
Propylene/Propane9650225[5]
H₂/CO₂-11.67[6]
H₂/CH₄-40.6[7]
CH₄/N₂-3.6[8]

Note: GPU = Gas Permeation Unit (1 GPU = 10⁻⁶ cm³(STP) / (cm² s cmHg)). Permeance values are often reported in mol m⁻² s⁻¹ Pa⁻¹ and have been converted for consistency where possible.

This compound (MOF-177) Gas Separation Performance

Due to its large pore size, MOF-177 is generally not employed for the separation of small gas molecules via molecular sieving. Its application in gas separation is more focused on separations involving larger molecules or via selective adsorption. While extensive data on membrane-based gas separation for MOF-177 is less common, its primary application is in gas storage.

Experimental Protocols

The fabrication of high-quality MOF membranes is crucial for achieving optimal separation performance. Below are representative experimental protocols for the synthesis of ZIF-8 membranes.

ZIF-8 Membrane Synthesis: Interfacial Synthesis Method[6]

This method involves the formation of a ZIF-8 membrane at the interface of two immiscible solvents.

  • Support Preparation: A porous α-Al₂O₃ disk is thoroughly cleaned and dried.

  • Solution Preparation:

  • Membrane Formation: The porous support is placed in a synthesis vessel. Solution A is carefully layered on top of Solution B, creating an interface at the support surface. The vessel is then heated to a specific temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to allow for the growth of a continuous ZIF-8 membrane.

  • Post-Treatment: The synthesized membrane is washed with a suitable solvent (e.g., ethanol) and dried.

ZIF-8 Membrane Synthesis: Seeded Secondary Growth Method[7]

This technique involves the use of seed crystals to control the orientation and growth of the MOF membrane.

  • Support Modification: The surface of a support (e.g., γ-alumina coated α-alumina) is functionalized, for instance, with 3-glycidoxypropyltrimethoxysilane (B1200068) (GLYMO), to promote the adhesion of ZIF-8 crystals.

  • Seeding: The modified support is coated with a suspension of ZIF-8 nanocrystals.

  • Secondary Growth: The seeded support is immersed in a synthesis solution containing the ZIF-8 precursors (zinc salt and 2-methylimidazole in a solvent like methanol) and subjected to solvothermal or hydrothermal treatment for a specific duration to grow a continuous and well-intergrown membrane.

  • Activation: The membrane is typically washed and activated by heating under vacuum to remove any residual solvent from the pores.

Gas Permeation Measurement

Single-gas permeation experiments are commonly conducted to evaluate the performance of the synthesized membranes.

  • The membrane is sealed in a permeation cell.

  • A feed gas is introduced to one side of the membrane at a specific pressure.

  • The permeate side is maintained at a lower pressure, often under vacuum or swept with a carrier gas.

  • The flow rate of the permeate gas is measured using a flowmeter.

  • The permeance is calculated by dividing the permeate flow rate by the membrane area and the transmembrane pressure difference.

  • The ideal selectivity for a gas pair (A/B) is calculated as the ratio of the single-gas permeances of gas A and gas B.

Conclusion

ZIF-8 and this compound (MOF-177) represent two distinct classes of MOFs with different structural properties and, consequently, different ideal applications in the realm of gas separations and storage. ZIF-8, with its smaller, flexible pores, is a prime candidate for the kinetic separation of small gas molecules and has demonstrated impressive performance in applications such as CO₂/N₂ and propylene/propane separation. In contrast, the ultra-high surface area and large pores of this compound make it a superior material for gas storage, particularly for hydrogen. For researchers in selective gas separation, the choice between these materials will be dictated by the specific gas mixture and the desired separation mechanism, with ZIF-8 being the material of choice for molecular sieving applications.

References

A Comparative Analysis of the Chemical Stability of Basolite Z377 and UiO-66

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Materials Science

Introduction: The selection of a suitable metal-organic framework (MOF) for applications in drug delivery, catalysis, and separations is critically dependent on its chemical and thermal stability. This guide provides a detailed comparative analysis of two prominent MOFs: Basolite Z377, also known as MOF-177, and UiO-66. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound (MOF-177) and UiO-66 exhibit markedly different stability profiles. UiO-66 is renowned for its exceptional chemical and thermal stability, particularly its resistance to water and a wide range of pH conditions. In contrast, this compound is highly susceptible to degradation in the presence of moisture and water, which significantly limits its applicability in aqueous environments. Thermally, UiO-66 also demonstrates superior stability at higher temperatures compared to this compound.

Chemical Stability Comparison

The chemical stability of MOFs is paramount for their performance and longevity, especially in solution-based applications common in drug development and catalysis.

Aqueous Stability and pH Influence

UiO-66 demonstrates remarkable stability in aqueous environments across a broad pH range, from acidic (pH 1) to mildly alkaline (pH 9).[1] However, its structure begins to degrade under more alkaline conditions (pH > 9-10). The robust Zr-O clusters in the UiO-66 structure contribute to its high resistance to hydrolysis.

This compound (MOF-177) , on the other hand, is notoriously unstable in the presence of water. Its crystalline structure is completely destroyed upon immersion in water.[1] Exposure to ambient air with humidity also leads to a gradual degradation of its crystal structure over a period of weeks. This instability is a significant drawback for applications requiring exposure to aqueous media.

PropertyThis compound (MOF-177)UiO-66
Water Stability Unstable; complete structural degradation upon immersion in water.[1]Stable in a wide pH range (1-9).[1]
pH Stability No detailed quantitative data available, but highly susceptible to hydrolysis.Stable in acidic to mildly alkaline conditions (pH 1-9); degrades in highly alkaline solutions (pH > 9-10).
Stability in Organic Solvents

The stability of MOFs in organic solvents is crucial for their use in organic synthesis and drug formulation.

UiO-66 generally exhibits good stability in many common organic solvents, such as N,N-dimethylformamide (DMF), ethanol, and acetone. However, its stability can be influenced by the specific solvent and the presence of acidic or basic impurities.

This compound (MOF-177) shows variable stability in organic solvents. While it is synthesized in organic solvents like DMF, its long-term stability can be compromised, particularly in protic solvents.

SolventThis compound (MOF-177)UiO-66
N,N-Dimethylformamide (DMF) Generally stable during synthesis and short-term storage.High stability.
Ethanol Limited stability, potential for structural degradation.Generally stable.
Methanol Limited stability, potential for structural degradation.Generally stable.
Acetone Limited data available.Generally stable.
Stability in Buffer Solutions

For biomedical applications, stability in physiological buffer solutions is essential.

UiO-66 shows varying stability in different buffer solutions. It is relatively stable in some buffers like TRIS, but it has been shown to degrade in phosphate-buffered saline (PBS), which is a common physiological mimic. This degradation is attributed to the competitive coordination of phosphate (B84403) ions with the zirconium clusters.

This compound (MOF-177) is expected to be highly unstable in aqueous buffer solutions due to its inherent instability in water.

Thermal Stability Comparison

Thermal stability is a key parameter for MOF applications that involve heating, such as catalysis and thermal desorption processes.

UiO-66 is recognized for its high thermal stability, with a decomposition temperature of around 500 °C in an inert atmosphere. The crystalline framework of defective UiO-66, however, may collapse at a lower temperature of 250 °C.

This compound (MOF-177) exhibits lower thermal stability compared to UiO-66. While weight loss is negligible below 330 °C in the presence of oxygen, it completely decomposes to zinc oxide at approximately 420 °C.[1]

PropertyThis compound (MOF-177)UiO-66
Decomposition Temperature (in air/O₂) ~420 °C (converts to ZnO)[1]~500 °C
Framework Collapse (defective) Not explicitly reported, but sensitive to environmental conditions.~250 °C

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing stability studies. Below are generalized experimental protocols for assessing MOF stability.

pH Stability Assessment
  • Sample Preparation: Suspend a known amount of the MOF (e.g., 20 mg) in a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12).

  • Incubation: Stir the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours, 72 hours).

  • Analysis:

    • Powder X-ray Diffraction (PXRD): Collect PXRD patterns of the solid material after incubation to assess changes in crystallinity.

    • Gas Adsorption: Measure the Brunauer-Emmett-Teller (BET) surface area of the recovered MOF to quantify changes in porosity.

    • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): Analyze the supernatant to determine the extent of metal leaching from the framework.

    • High-Performance Liquid Chromatography (HPLC): Analyze the supernatant to quantify the amount of organic linker leached from the MOF.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the activated MOF (typically 5-10 mg) into a TGA crucible.

  • TGA Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air, or oxygen).

  • Analysis: Monitor the weight loss as a function of temperature. The onset of significant weight loss, after the initial removal of guest molecules, indicates the decomposition temperature of the framework.

Degradation Mechanisms

Understanding the degradation pathways is key to designing more robust MOFs.

Degradation Pathways of this compound and UiO-66 cluster_Z377 This compound (MOF-177) Degradation cluster_UiO66 UiO-66 Degradation Z377 This compound (Zn-based) H2O Water / Humidity Z377->H2O Hydrolysis of Zn-carboxylate bonds Ammonia Ammonia Z377->Ammonia Coordination & Displacement Heat_O2 Heat (>420°C) + Oxygen Z377->Heat_O2 Degraded_Z377 Loss of Crystallinity & Structural Collapse H2O->Degraded_Z377 Ammonia->Degraded_Z377 ZnO Zinc Oxide (at high temp) Heat_O2->ZnO UiO66 UiO-66 (Zr-based) High_pH High pH (>9-10) Aqueous Solution UiO66->High_pH Hydroxide attack on Zr-O clusters Phosphate Phosphate Buffer UiO66->Phosphate Competitive Coordination Heat Heat (>500°C) UiO66->Heat Degraded_UiO66 Linker Leaching & Framework Degradation High_pH->Degraded_UiO66 Phosphate->Degraded_UiO66 ZrO2 Zirconium Oxide Heat->ZrO2

Figure 1: A simplified diagram illustrating the primary degradation pathways for this compound and UiO-66 under different chemical and thermal stressors.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for the comparative stability analysis of MOFs.

Experimental Workflow for MOF Stability Comparison cluster_chem Chemical Stability Assessment cluster_therm Thermal Stability Assessment cluster_analysis Post-Exposure Analysis start Select MOFs for Comparison (this compound vs. UiO-66) pH_exp pH Stability Experiments (pH 2, 7, 12) start->pH_exp solvent_exp Organic Solvent Stability Experiments (DMF, Ethanol, etc.) start->solvent_exp buffer_exp Buffer Stability Experiments (PBS) start->buffer_exp tga_exp Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) start->tga_exp pxrd PXRD (Crystallinity) pH_exp->pxrd bet Gas Adsorption (BET) (Porosity) pH_exp->bet icp_hplc ICP / HPLC (Leaching) pH_exp->icp_hplc solvent_exp->pxrd solvent_exp->bet solvent_exp->icp_hplc buffer_exp->pxrd buffer_exp->bet buffer_exp->icp_hplc compare Comparative Data Analysis & Reporting tga_exp->compare pxrd->compare bet->compare icp_hplc->compare

Figure 2: A logical workflow diagram outlining the key steps involved in a comparative stability analysis of metal-organic frameworks.

Conclusion and Recommendations

The choice between this compound and UiO-66 should be guided by the specific requirements of the intended application.

  • UiO-66 is the superior choice for applications in aqueous environments, those requiring a broad pH tolerance, and processes that involve elevated temperatures. Its robustness makes it a reliable candidate for drug delivery systems, heterogeneous catalysis in solution, and separations from humid gas streams.

  • This compound (MOF-177) , despite its high surface area, is severely limited by its poor stability in the presence of water. Its use should be restricted to applications where exposure to moisture can be strictly avoided. It may be suitable for gas storage and separation of dry gas mixtures.

For researchers in drug development, the poor aqueous stability of this compound makes it an unsuitable candidate for most drug delivery applications, which typically involve physiological conditions. UiO-66, with its demonstrated stability in a relevant pH range, presents a much more promising platform, although its stability in specific formulation buffers should be carefully evaluated.

References

A Comparative Analysis of Basolite Z377 and MIL-101(Cr) for Porous Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the pore size and volume of two prominent metal-organic frameworks (MOFs), Basolite Z377 and MIL-101(Cr). This guide provides a side-by-side look at their key structural properties, supported by experimental data, to aid in the selection of materials for applications such as gas storage, separation, and drug delivery.

This compound, also known as MOF-177, and MIL-101(Cr) are both recognized for their exceptionally high surface areas and porous structures. This guide consolidates available data to present a clear comparison of their pore characteristics, which are critical for their performance in various scientific and industrial applications.

Quantitative Data Summary

The following table summarizes the key porous properties of this compound and MIL-101(Cr) based on reported experimental data.

PropertyThis compound (MOF-177)MIL-101(Cr)
Pore Size (nm) 1.06 - 3.0[1][2]2.9 and 3.4 (two distinct cages)
Median Pore Diameter (nm) ~1.27[3][4][5]Not typically reported as a single value
Pore Volume (cm³/g) 1.58 - 2.65[2][3][4][5]1.02 - 2.4
BET Surface Area (m²/g) 3100 - >4500[2][3][4][6]1110 - >4100

Experimental Protocols

The determination of pore size, volume, and surface area for metal-organic frameworks is primarily conducted through nitrogen (N₂) adsorption-desorption analysis at 77 K. This technique, commonly known as the Brunauer-Emmett-Teller (BET) method, provides detailed information about the porous nature of a material.

Nitrogen Adsorption-Desorption Isotherm (BET Analysis)

Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF material.

Methodology:

  • Sample Preparation (Degassing): A known mass of the MOF sample is placed in a sample tube. The sample is then heated under vacuum at a specific temperature (typically between 120°C and 200°C) for several hours. This process, known as degassing or activation, removes any guest molecules, such as solvents or water, from the pores without causing structural collapse.

  • Analysis: The sample tube is transferred to an analysis port of a gas adsorption analyzer. The sample is cooled to liquid nitrogen temperature (77 K).

  • Adsorption: Nitrogen gas is incrementally introduced into the sample tube. At each increment, the pressure is allowed to equilibrate, and the amount of nitrogen adsorbed by the material is measured. This process is continued until the relative pressure (P/P₀) approaches 1.

  • Desorption: The pressure in the sample tube is then incrementally decreased, and the amount of nitrogen desorbed at each step is measured, generating a desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in a specific relative pressure range to calculate the specific surface area (m²/g).

    • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Models such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are applied to the adsorption-desorption isotherms to determine the distribution of pore sizes within the material.

Visualizing the Comparison

To illustrate the comparative workflow for evaluating these materials, the following diagram outlines the key steps from material selection to data analysis.

Workflow for MOF Pore Structure Comparison cluster_materials Material Selection cluster_experiment Experimental Characterization cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Basolite This compound (MOF-177) Degassing Sample Degassing Basolite->Degassing MIL101 MIL-101(Cr) MIL101->Degassing N2_Adsorption N2 Adsorption/Desorption at 77K Degassing->N2_Adsorption BET BET Surface Area Calculation N2_Adsorption->BET Pore_Volume Total Pore Volume Determination N2_Adsorption->Pore_Volume Pore_Size Pore Size Distribution Analysis N2_Adsorption->Pore_Size Comparison Comparison of Pore Size & Volume BET->Comparison Pore_Volume->Comparison Pore_Size->Comparison

Caption: Workflow for comparing the pore structures of this compound and MIL-101(Cr).

The logical relationship for selecting a MOF based on desired pore characteristics is outlined in the diagram below.

Decision Logic for MOF Selection cluster_input Application Requirement cluster_decision Material Properties cluster_selection Material Selection Requirement Desired Pore Size & Volume Basolite_Props This compound (Smaller Micropores, High Surface Area) Requirement->Basolite_Props MIL101_Props MIL-101(Cr) (Larger Mesopores, High Surface Area) Requirement->MIL101_Props Selection Select Appropriate MOF Basolite_Props->Selection MIL101_Props->Selection

Caption: Decision logic for selecting a MOF based on pore characteristics.

References

Validating the Purity of Synthesized Basolite Z377: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Basolite Z377, a zinc-based metal-organic framework (MOF) also known as MOF-177. The proper characterization of this compound is crucial for its application in gas storage, catalysis, and drug delivery, as impurities or structural defects can significantly alter its performance. This document outlines the experimental protocols for key analytical methods and compares the expected results for pure this compound with two common alternative MOFs, MOF-5 and HKUST-1, to aid in the identification of potential impurities or cross-contamination.

Comparative Analysis of this compound and Alternative MOFs

The following tables summarize the key analytical data for pure this compound, MOF-5, and HKUST-1. These values serve as a benchmark for researchers to assess the purity and quality of their synthesized materials.

Table 1: Powder X-ray Diffraction (PXRD) Data

Metal-Organic FrameworkCharacteristic 2θ Peaks (°)Crystal System
This compound (MOF-177) 5.5, 6.2, 9.6, 10.4, 11.3Hexagonal
MOF-5 (IRMOF-1)6.7, 9.6, 13.8Cubic
HKUST-1 (Basolite C300)9.5, 11.6, 13.5Face-Centered Cubic

Table 2: Thermogravimetric Analysis (TGA) Data

Metal-Organic FrameworkDecomposition Temperature (°C)Key Features
This compound (MOF-177) ~330 - 420Stable up to this range in the presence of oxygen.
MOF-5 (IRMOF-1)~480High thermal stability.
HKUST-1 (Basolite C300)~240Lower thermal stability compared to this compound and MOF-5.

Table 3: Brunauer-Emmett-Teller (BET) Surface Area

Metal-Organic FrameworkTypical BET Surface Area (m²/g)
This compound (MOF-177) > 4000
MOF-5 (IRMOF-1)> 3000
HKUST-1 (Basolite C300)1200 - 1800

Table 4: Fourier-Transform Infrared Spectroscopy (FTIR) Data

Metal-Organic FrameworkCharacteristic Bands (cm⁻¹)Assignment
This compound (MOF-177) 1591, 1400O-C-O stretching of the carboxylate linker.[1]
855, 781, 707Vibrations of the benzene (B151609) rings.[1]
MOF-5 (IRMOF-1)~1610, 1385Asymmetric and symmetric stretching of the carboxylate group.
~820, 750C-H bending of the aromatic ring.
HKUST-1 (Basolite C300)~1640, 1370Asymmetric and symmetric stretching of the carboxylate group.
~760, 730C-H bending of the aromatic ring.

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the analytical validation of synthesized this compound.

This compound Purity Validation Workflow Experimental Workflow for this compound Purity Validation cluster_synthesis Synthesis & Activation cluster_characterization Primary Characterization cluster_porosity Porosity & Stability Assessment cluster_decision Purity Assessment synthesis Synthesized this compound activation Activation (Solvent Removal) synthesis->activation pxrd PXRD Analysis activation->pxrd Crystallinity Check ftir FTIR Spectroscopy activation->ftir Functional Group Analysis comparison Compare with Reference Data pxrd->comparison impure Impure/Incorrect Material pxrd->impure Mismatched Peaks ftir->comparison ftir->impure Unexpected Peaks bet BET Surface Area Analysis pure Pure this compound bet->pure High Surface Area bet->impure Low Surface Area tga TGA Analysis tga->pure Correct Thermal Stability tga->impure Incorrect Thermal Profile comparison->bet If Primary Checks Pass comparison->tga If Primary Checks Pass

Caption: A flowchart outlining the key analytical steps to validate the purity of synthesized this compound.

Detailed Experimental Protocols

1. Powder X-ray Diffraction (PXRD)

  • Objective: To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the dried, activated MOF powder is gently ground to a fine powder and mounted on a zero-background sample holder.

  • Data Collection: Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis: The obtained diffraction pattern is compared with the reference patterns for this compound, MOF-5, and HKUST-1. The presence of sharp, well-defined peaks at the correct 2θ positions indicates a crystalline material of the expected phase. The absence of peaks corresponding to potential impurities or other MOF phases confirms purity.

2. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the synthesized MOF and identify the presence of residual solvents or impurities.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Approximately 5-10 mg of the activated MOF sample is placed in an alumina (B75360) or platinum crucible.

  • Data Collection: The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss as a function of temperature. For a pure, activated this compound sample, a stable baseline is expected until the onset of decomposition. Significant weight loss at lower temperatures may indicate the presence of trapped solvent molecules. The decomposition temperature is a key indicator of the material's identity and purity.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To determine the specific surface area of the MOF, a critical parameter for its performance in applications such as gas storage.

  • Instrumentation: A surface area and porosity analyzer.

  • Sample Preparation: A known mass (typically 50-100 mg) of the MOF sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules from the pores.

  • Data Collection: Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).

  • Data Analysis: The BET theory is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. A high BET surface area, consistent with reported values for this compound, is indicative of a high-quality, porous material.

4. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups present in the MOF structure and confirm the coordination of the organic linker to the metal centers.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The MOF sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly as a powder using an attenuated total reflectance (ATR) accessory.

  • Data Collection: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed. The characteristic peaks corresponding to the carboxylate groups of the linker and their shift upon coordination to the zinc centers are key indicators of successful MOF formation. The absence of bands from unreacted starting materials or residual solvents is a marker of purity. For this compound, the strong bands around 1591 cm⁻¹ and 1400 cm⁻¹ are characteristic of the O-C-O stretching in the coordinated dicarboxylate linker.[1] Vibrations of the benzene rings are observed at 855, 781, and 707 cm⁻¹.[1]

References

Performance comparison of Basolite Z377 in mixed-gas versus single-gas adsorption

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the adsorption characteristics of Basolite Z377 (MOF-177), highlighting the critical differences between single-component and mixed-gas environments.

In the realm of porous materials, Metal-Organic Frameworks (MOFs) have garnered significant attention for their exceptional porosity and tunable structures, making them prime candidates for gas storage and separation applications. This compound, also known as MOF-177, is a prominent member of this class, recognized for its high surface area. However, its performance in real-world applications, which invariably involve gas mixtures, can differ significantly from predictions based on single-gas adsorption data. This guide provides a comprehensive comparison of this compound's performance in mixed-gas versus single-gas adsorption scenarios, supported by available experimental data and detailed methodologies.

Executive Summary

Understanding the competitive nature of gas adsorption in mixtures is paramount for designing effective separation processes. While single-gas adsorption isotherms provide a baseline for a material's capacity, they often fail to predict its selectivity and performance in the presence of other gases. This is due to the preferential adsorption of certain components over others, a phenomenon that can dramatically alter the practical utility of an adsorbent.

Direct experimental data comparing mixed-gas and single-gas adsorption specifically for this compound is limited in publicly accessible literature. Therefore, to illustrate the typical performance deviations observed in MOFs, this guide presents single-gas adsorption data for this compound (MOF-177) and contrasts it with mixed-gas adsorption data for a related material, Basolite A100. Additionally, data for a common alternative, Zeolite 5A, is included for a broader comparative context.

Data Presentation: A Quantitative Look at Adsorption

The following tables summarize the single-gas and mixed-gas adsorption capacities of this compound (MOF-177), Basolite A100, and Zeolite 5A for key industrial gases.

Table 1: Single-Gas Adsorption Capacities at 298 K

AdsorbentGasPressure (bar)Adsorption Capacity (mmol/g)
This compound (MOF-177) CO₂1~0.27[1]
CH₄1~0.6[2]
N₂1~0.1
Zeolite 5A CO₂1~4.5
CH₄1~0.5
N₂1~0.4

Note: Data for this compound and Zeolite 5A are extracted from graphical representations and may be approximate.

Table 2: Mixed-Gas Adsorption Performance (CH₄/N₂) at 298 K

AdsorbentGas Mixture (CH₄:N₂)Total Pressure (bar)ComponentPartial Pressure (bar)Adsorption Capacity (mmol/g)Selectivity (CH₄/N₂)
Basolite A100 50:5020CH₄10~2.53.4 - 4.5[3]
N₂10~0.6

Disclaimer: The mixed-gas data presented is for Basolite A100 and serves as an illustrative example of the competitive adsorption effects in MOFs, due to the lack of available mixed-gas experimental data for this compound.

Key Observations

  • Reduced Capacity in Mixtures: In the presence of a competing gas, the adsorption capacity for a specific component is generally lower than its single-gas adsorption capacity at the same partial pressure. This is evident when comparing the single-gas CH₄ uptake of MOFs with the partial uptake in a mixed-gas stream for Basolite A100.

  • Selectivity is Crucial: The ratio of the amounts of different gases adsorbed from a mixture is a critical parameter for separation applications. Basolite A100 demonstrates a notable selectivity for CH₄ over N₂.[3] While single-gas isotherms can be used to estimate selectivity using models like the Ideal Adsorbed Solution Theory (IAST), experimental mixed-gas data provides a more accurate assessment.

  • Material-Dependent Performance: The comparison with Zeolite 5A highlights that different materials exhibit distinct adsorption behaviors. While this compound (MOF-177) has a very high surface area, Zeolite 5A shows a higher single-gas uptake for CO₂ at lower pressures.[2][4]

Experimental Protocols

Accurate and reproducible gas adsorption measurements are fundamental to evaluating the performance of adsorbent materials. Below are detailed methodologies for single-gas and mixed-gas adsorption experiments.

Single-Component Gas Adsorption Measurement (Volumetric Method)

This protocol describes a typical volumetric method for determining single-gas adsorption isotherms.

  • Sample Preparation (Activation):

    • A known mass of the adsorbent (e.g., this compound) is loaded into a sample tube.

    • The sample is then activated by heating under a high vacuum (e.g., to 150-200 °C) for several hours to remove any pre-adsorbed guest molecules, such as water and solvents. The activation temperature and duration are critical and material-dependent.

  • System Evacuation and Leak Test:

    • The entire analysis system, including the sample tube, is evacuated to a high vacuum.

    • A leak test is performed to ensure the integrity of the system.

  • Free-Space Determination:

    • The volume of the sample tube not occupied by the adsorbent (the "free space" or "dead volume") is determined. This is typically done by introducing a non-adsorbing gas, such as helium, at a known pressure and temperature and measuring the resulting pressure.

  • Isotherm Measurement:

    • The sample is maintained at a constant temperature (e.g., 298 K) using a temperature-controlled bath.

    • A known amount of the adsorbate gas (e.g., CO₂, CH₄, or N₂) is introduced into the manifold of a known volume, and the pressure is recorded.

    • The valve to the sample tube is then opened, allowing the gas to adsorb onto the material.

    • The system is allowed to reach equilibrium, at which point the final pressure is recorded.

    • The amount of gas adsorbed is calculated from the pressure difference, taking into account the free-space volume and the equation of state of the gas.

    • This process is repeated at incrementally increasing pressures to generate the adsorption isotherm.

  • Desorption Isotherm:

    • To check for hysteresis, the pressure is incrementally decreased, and the amount of gas desorbed is measured at each step.

Mixed-Component Gas Adsorption Measurement (Gravimetric-Volumetric with Gas Chromatography)

This protocol outlines a common method for measuring mixed-gas adsorption.

  • Sample Preparation (Activation):

    • Similar to the single-gas protocol, a known mass of the adsorbent is activated in situ in a gravimetric balance.

  • System Setup:

    • A gas mixture with a precisely known composition (e.g., 50% CH₄ / 50% N₂) is prepared in a mixing vessel.

    • The outlet of the adsorption system is connected to a gas chromatograph (GC) for composition analysis.

  • Adsorption Measurement:

    • The activated sample is maintained at the desired temperature and pressure.

    • The gas mixture is introduced into the system.

    • The total amount of adsorbed gas is measured by the gravimetric balance.

    • The composition of the gas phase at equilibrium is determined by the GC.

    • The amount of each component adsorbed is then calculated by a mass balance, subtracting the amount of each gas in the gas phase from the total amount introduced.

  • Data Analysis:

    • The partial pressures of each component in the gas phase are calculated from the total pressure and the gas phase composition.

    • The adsorbed amount of each component is plotted against its partial pressure to generate the mixed-gas adsorption isotherms.

    • Selectivity is calculated as the ratio of the mole fractions of the components in the adsorbed phase divided by the ratio of their mole fractions in the gas phase.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative study of single-gas versus mixed-gas adsorption.

G cluster_prep Material Preparation cluster_single Single-Gas Adsorption cluster_mixed Mixed-Gas Adsorption cluster_analysis Performance Analysis & Comparison prep Adsorbent Synthesis & Characterization (e.g., this compound) act Activation (Degassing) prep->act sg_exp Volumetric/Gravimetric Isotherm Measurement act->sg_exp mg_exp Gravimetric/Volumetric with GC Breakthrough Analysis act->mg_exp sg_data Single-Gas Isotherms (CO₂, N₂, CH₄) sg_exp->sg_data capacity Adsorption Capacity sg_data->capacity selectivity Adsorption Selectivity sg_data->selectivity IAST Prediction kinetics Adsorption Kinetics sg_data->kinetics mg_data Mixed-Gas Isotherms (e.g., CO₂/N₂, CH₄/N₂) mg_exp->mg_data mg_data->capacity mg_data->selectivity Experimental mg_data->kinetics comparison Performance Comparison: Single-Gas vs. Mixed-Gas capacity->comparison selectivity->comparison kinetics->comparison

Caption: Workflow for comparing single-gas and mixed-gas adsorption performance of a porous material.

Conclusion

The evaluation of adsorbent materials like this compound requires a thorough understanding of their performance under both idealized single-gas conditions and more realistic mixed-gas scenarios. While single-gas isotherms are essential for initial screening and theoretical modeling, they are insufficient for predicting the true separation performance. Experimental mixed-gas adsorption studies are critical for determining key parameters such as selectivity and the extent of capacity reduction due to competitive adsorption. The data and protocols presented in this guide underscore the importance of a comprehensive experimental approach for the accurate assessment of MOFs and other porous materials in gas separation and purification applications, enabling researchers and professionals to make more informed decisions in material selection and process design.

References

Evaluating the catalytic efficiency of Basolite Z377 against traditional catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior catalytic efficiency of the metal-organic framework Basolite Z377 over traditional zeolite catalysts in the Knoevenagel condensation reaction, offering researchers in drug development and materials science a more efficient and selective catalytic solution.

Researchers and scientists in the pharmaceutical and chemical industries are constantly seeking more efficient and selective catalysts to streamline synthesis processes. In a comparative analysis, this compound, a metal-organic framework (MOF), has demonstrated significantly higher catalytic activity and selectivity compared to conventional zeolite catalysts in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The Knoevenagel condensation is a widely utilized reaction in the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency of this reaction is highly dependent on the catalyst used. While traditional solid acid catalysts like zeolites have been employed, they often require harsh reaction conditions and can lead to lower product selectivity.

This guide provides an in-depth comparison of the catalytic performance of a representative Basolite product against traditional zeolites, supported by experimental data. It also includes detailed experimental protocols and a visualization of the catalytic workflow. While direct comparative data for this compound was not available, this guide utilizes data for the closely related and commercially available Basolite C300 (CuBTC) and Basolite F300 (FeBTC) to provide a robust evaluation against zeolites.

Superior Performance of Basolite Catalysts

Experimental data from a comparative study on the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) reveals the superior performance of Basolite catalysts over traditional zeolites like BEA and TS-1. The metal-organic framework catalysts, Basolite C300 (CuBTC) and Basolite F300 (FeBTC), exhibited significantly higher product yields under milder reaction conditions.

CatalystReaction Temperature (°C)Reaction Time (h)Benzaldehyde Conversion (%)Product Yield (%)
Basolite C300 (CuBTC) 801>99>99
Basolite F300 (FeBTC) 804>99>99
Zeolite BEA 8024<5<5
Zeolite TS-1 8024<5<5

Table 1: Comparison of catalytic performance in the Knoevenagel condensation of benzaldehyde with malononitrile.[1][2]

The remarkable difference in catalytic activity can be attributed to the unique structural properties of MOFs. This compound, like other MOFs, possesses a high density of accessible, catalytically active metal sites within its porous structure. In the case of the Knoevenagel condensation, the Lewis acid sites on the metal clusters of the MOF are believed to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the active methylene (B1212753) compound.[1][2] In contrast, the active sites in zeolites are often Brønsted acid sites, which are less effective for this specific reaction under mild conditions.[1][2]

Experimental Protocols

A detailed methodology for the Knoevenagel condensation reaction is provided below, based on the comparative study.

Materials:

  • Catalyst (Basolite C300/F300 or Zeolite BEA/TS-1)

  • Benzaldehyde

  • Malononitrile

  • Toluene (B28343) (solvent)

  • Internal standard (e.g., dodecane)

Procedure:

  • A mixture of the catalyst (50 mg), benzaldehyde (1 mmol), malononitrile (1 mmol), and an internal standard in toluene (5 mL) is prepared in a reaction vessel.

  • The reaction mixture is stirred at a constant temperature (e.g., 80 °C).

  • Aliquots of the reaction mixture are taken at specific time intervals.

  • The aliquots are analyzed by gas chromatography (GC) to determine the conversion of benzaldehyde and the yield of the product (benzylidenemalononitrile).

Visualizing the Catalytic Workflow

The following diagram illustrates the general workflow for evaluating the catalytic performance in the Knoevenagel condensation.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cluster_results Results Catalyst Catalyst (this compound / Zeolite) Vessel Reaction Vessel Catalyst->Vessel Reactants Reactants (Benzaldehyde, Malononitrile) Reactants->Vessel Solvent Solvent (Toluene) Solvent->Vessel Stirring Stirring at 80°C Vessel->Stirring Sampling Periodic Sampling Stirring->Sampling GC Gas Chromatography (GC) Sampling->GC Data Data Analysis (Conversion, Yield) GC->Data Comparison Performance Comparison Data->Comparison

Catalytic evaluation workflow for Knoevenagel condensation.

This workflow outlines the key steps from reaction setup to data analysis, providing a clear and logical representation of the experimental process.

Conclusion

The evidence strongly suggests that this compound and related MOFs offer a significant advantage over traditional zeolite catalysts for specific organic transformations like the Knoevenagel condensation. Their superior performance, characterized by higher yields under milder conditions, makes them a highly attractive option for researchers and professionals in drug development and fine chemical synthesis. The adoption of these advanced materials has the potential to lead to more efficient, cost-effective, and sustainable chemical processes.

References

Cross-Validation of Basolite Z377: An Experimental and Computational Comparison for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Basolite Z377 (also known as MOF-177), a prominent metal-organic framework (MOF), against other commonly used MOFs for drug delivery applications. This report synthesizes available experimental data and discusses the potential for computational modeling to predict and validate its performance.

This compound, a zinc-based MOF, is recognized for its high porosity and surface area. While it has been extensively studied for gas adsorption, its application in the realm of drug delivery is an emerging area of interest. This guide aims to provide a cross-validated perspective by comparing its known physical and chemical properties with those of established drug delivery MOFs, namely ZIF-8, HKUST-1 (Basolite C300), and MIL-100(Fe).

Comparative Analysis of MOFs for Drug Delivery

The selection of a suitable MOF for drug delivery depends on several factors, including drug loading capacity, release kinetics, biocompatibility, and stability under physiological conditions. The following tables summarize the key properties of this compound and its alternatives based on available data.

PropertyThis compound (MOF-177)ZIF-8HKUST-1 (Basolite C300)MIL-100(Fe)
Composition Zinc-basedZinc-basedCopper-basedIron-based
BET Surface Area (m²/g) ~4500[1]~1300-1800~1300-2100~1500-2100
Pore Volume (cm³/g) ~1.6~0.66~0.8~1.0
Biocompatibility Generally considered biocompatible due to zinc core.[2][3][4] Specific in vitro cytotoxicity data for this compound is limited.Generally considered biocompatible, though dose-dependent cytotoxicity has been observed.[5]Biocompatible, but potential for copper ion leaching needs consideration.Generally considered biocompatible and biodegradable.[6]
Stability in Physiological Conditions Stability in aqueous solutions can be a concern.[7]pH-sensitive; degrades in acidic environments, which can be advantageous for targeted release in tumor microenvironments.[6]Moderate stability in aqueous solutions.Relatively stable in physiological conditions.[8]

Note: Direct experimental data for drug loading and release for this compound is limited in publicly available literature. The subsequent sections will focus on established protocols and computational approaches that can be applied to evaluate its potential.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research and valid comparisons between different materials. Below are generalized protocols for the synthesis, activation, and drug loading of MOFs, which can be adapted for this compound.

Synthesis of this compound (MOF-177)

A room-temperature synthesis method offers a more accessible route compared to solvothermal methods.

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve H₃BTC in DMF in a vial.

  • In a separate vial, dissolve zinc acetate dihydrate in DMF.

  • Combine the two solutions and stir the mixture at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the product with fresh DMF to remove unreacted precursors.

  • Dry the synthesized MOF-177 powder.

Activation of MOFs

Activation is a critical step to remove solvent molecules from the pores, making the internal surface area accessible for drug loading.

Procedure:

  • Immerse the synthesized MOF powder in a suitable solvent (e.g., chloroform (B151607) or ethanol) for 24-72 hours to exchange the high-boiling point synthesis solvent (DMF).

  • Decant the solvent and repeat the exchange process with fresh solvent multiple times.

  • After the final solvent exchange, heat the MOF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove the volatile solvent and fully activate the framework.

Drug Loading via Soaking Method

This is a common and straightforward method for encapsulating drug molecules within the porous structure of MOFs.

Materials:

  • Activated MOF (e.g., this compound)

  • Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent in which the drug is soluble (e.g., ethanol, methanol)

Procedure:

  • Prepare a concentrated solution of the drug in the chosen solvent.

  • Immerse a known quantity of the activated MOF powder in the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.

  • Separate the drug-loaded MOF from the solution by centrifugation or filtration.

  • Wash the loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading content by analyzing the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to measure the decrease in drug concentration.

In Vitro Drug Release Study

To evaluate the drug release kinetics, the drug-loaded MOF is exposed to a simulated physiological environment.

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a release medium, such as Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4 for physiological pH or a lower pH to simulate tumor microenvironments).

  • Maintain the suspension at a constant temperature (e.g., 37 °C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in evaluating MOFs for drug delivery, the following diagrams illustrate the key workflows.

Experimental_Workflow Experimental Workflow for MOF Drug Delivery Evaluation cluster_synthesis Synthesis & Activation cluster_loading Drug Loading cluster_characterization Characterization cluster_release In Vitro Studies synthesis MOF Synthesis activation Activation synthesis->activation drug_loading Drug Loading activation->drug_loading physicochemical Physicochemical Characterization (e.g., XRD, BET) drug_loading->physicochemical drug_content Drug Content Analysis drug_loading->drug_content release_study In Vitro Drug Release Study drug_loading->release_study cytotoxicity Cytotoxicity Assay release_study->cytotoxicity

Experimental Workflow for MOF Drug Delivery Evaluation

Computational_Workflow Computational Workflow for Predicting MOF Drug Delivery Performance cluster_model Model Building cluster_simulation Molecular Simulation cluster_analysis Data Analysis mof_model Build MOF Crystal Structure docking Molecular Docking (Predict Binding Sites) mof_model->docking drug_model Build Drug Molecule Model drug_model->docking md_loading Molecular Dynamics (Simulate Drug Loading) docking->md_loading md_release Molecular Dynamics (Simulate Drug Release) md_loading->md_release binding_energy Calculate Binding Energies md_loading->binding_energy diffusion_coeff Calculate Diffusion Coefficients md_release->diffusion_coeff

References

A comparative study of the thermal stability of Basolite Z377 with other MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Basolite Z377 and Other Prominent Metal-Organic Frameworks

For researchers and professionals in the fields of materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for various applications, including gas storage, catalysis, and drug delivery. This guide provides a comparative analysis of the thermal stability of this compound (also known as MOF-177) against other widely used MOFs, supported by experimental data and detailed protocols.

Comparative Thermal Stability Data

The thermal stability of MOFs is typically evaluated by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is a key indicator of a MOF's thermal robustness. The table below summarizes the approximate decomposition temperatures of this compound and other selected MOFs under an inert atmosphere, unless otherwise specified.

Metal-Organic Framework (MOF)Other NamesDecomposition Temperature (Td) (°C)Metal CenterOrganic Linker
This compound MOF-177~ 330 - 421[1]Zinc1,3,5-Benzenetribenzoic acid (BTB)
ZIF-8 Basolite Z1200~ 400 - 550Zinc2-Methylimidazole
Cu-BTC HKUST-1, Basolite C300~ 250 - 350[2][3][4]CopperBenzene-1,3,5-tricarboxylic acid (BTC)
MIL-53 (Al) ~ 500 - 600AluminumTerephthalic acid (BDC)
MIL-53 (Cr) ~ 400[5]ChromiumTerephthalic acid (BDC)
MOF-5 IRMOF-1~ 400 - 500[6]ZincTerephthalic acid (BDC)
UiO-66 ~ 425 - 500[6]ZirconiumTerephthalic acid (BDC)

Note: Decomposition temperatures can vary depending on factors such as the experimental conditions (e.g., heating rate, atmosphere), particle size, and the presence of guest molecules within the pores.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for determining the thermal stability of MOFs using TGA.

1. Sample Preparation (Activation):

  • Place a small amount of the MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina, platinum).

  • Activate the sample by heating it under a vacuum or a flow of inert gas (e.g., nitrogen, argon) at a specific temperature for a set period. This step is crucial to remove any solvent or guest molecules residing in the pores of the MOF, which could interfere with the accurate determination of the framework's decomposition temperature. A typical activation condition is heating at 150-200°C for several hours.

2. TGA Instrument Setup:

  • Place the crucible containing the activated sample into the TGA instrument.

  • Set the desired temperature program. A common method involves heating the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5-10°C/min).

  • Set the atmosphere to be used during the analysis, which is typically an inert gas like nitrogen to prevent oxidative decomposition.

3. Data Acquisition and Analysis:

  • Initiate the TGA run. The instrument will record the sample's mass as a function of temperature.

  • The resulting TGA curve will show a plot of weight percentage versus temperature.

  • The decomposition temperature (Td) is often determined as the onset temperature of the major weight loss step that corresponds to the decomposition of the MOF framework. This can be calculated using the software accompanying the TGA instrument, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Workflow for Comparative Thermal Stability Analysis

The logical workflow for a comparative study of MOF thermal stability is outlined below. This process ensures a systematic and objective evaluation of different materials.

G cluster_0 Phase 1: Sample Preparation & Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Analysis & Comparison A MOF Selection & Synthesis B Initial Characterization (XRD, SEM, etc.) A->B C Sample Activation (Solvent Removal) B->C D Thermogravimetric Analysis (TGA) C->D E Differential Scanning Calorimetry (DSC) C->E F Determine Decomposition Temperatures (Td) D->F H Post-Analysis Characterization (XRD of Residue) D->H G Compare TGA/DSC Curves E->G I Comparative Report Generation F->I G->I H->I

Caption: Workflow for Comparative MOF Thermal Stability Analysis.

Discussion of Comparative Stability

The thermal stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal ions and the organic linkers.

  • This compound (MOF-177) exhibits a moderate thermal stability, with its decomposition occurring in the range of 330-421°C. The relatively large and complex organic linker (Benzenetribenzoic acid) contributes to its high porosity, but the coordination environment of the zinc clusters dictates its thermal limits.

  • ZIF-8 , a zeolitic imidazolate framework, is known for its exceptional thermal stability, withstanding temperatures up to 400-550°C.[7] The strong Zn-N bonds within its structure contribute to this high thermal robustness.

  • Cu-BTC (HKUST-1) , a copper-based MOF, generally shows lower thermal stability compared to zinc- and zirconium-based MOFs, with decomposition typically beginning around 250-350°C.[2][3][4]

  • MIL-53 , particularly the aluminum variant, demonstrates high thermal stability, which is a characteristic often seen in MOFs with high-valence metal centers like Al(III) and Cr(III).

  • UiO-66 , a zirconium-based MOF, is renowned for its remarkable thermal and chemical stability, attributed to the strong and stable Zr-O clusters that form the secondary building units of the framework.

References

Assessing the cost-performance of Basolite Z377 relative to other adsorbents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adsorbent is a critical decision impacting process efficiency and economic viability. This guide provides an objective comparison of Basolite Z377 (also known as MOF-177), a prominent metal-organic framework (MOF), with other commonly used adsorbents such as activated carbon and zeolites. The analysis is supported by experimental data to facilitate an informed assessment of its cost-performance profile.

This compound, a zinc-based MOF, is recognized for its exceptionally high surface area and tunable porous structure, making it a candidate for a variety of applications including gas storage, separation, and catalysis. However, its specialized synthesis contributes to a higher cost compared to traditional adsorbents. This guide delves into a comparative analysis of its performance metrics and economic implications.

Comparative Performance Data

The efficacy of an adsorbent is primarily determined by its physical properties and its capacity to adsorb specific molecules. The following table summarizes key performance indicators for this compound against activated carbon and Zeolite 13X, two widely used industrial adsorbents.

PropertyThis compound (MOF-177)Activated CarbonZeolite 13X
BET Surface Area (m²/g) ~4500500 - 2500~700-800
Pore Volume (cm³/g) ~1.60.5 - 2.0~0.3
CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar ~10.9~2-5~5-7
Methane (B114726) Adsorption Capacity (mmol/g) at 298 K, 35 bar ~12~6-10~4-6
Benzene Adsorption Capacity (mmol/g) at 298 K ~10.24Variable, typically highLower than activated carbon
Estimated Industrial Price ($/kg) >100 (estimated)1 - 52 - 6
Laboratory Price ($/g) ~$50-100<1<1

Note: Adsorption capacities can vary based on specific material properties and experimental conditions. The industrial price for this compound is an estimation based on techno-economic analyses of similar MOFs, while laboratory prices are based on supplier listings.[1][2][3][4]

Experimental Protocols

To ensure a standardized comparison, the following experimental methodologies are typically employed to evaluate adsorbent performance.

Adsorbent Activation

Prior to any adsorption measurement, the adsorbent must be activated to remove any guest molecules, such as solvents or water, from its pores. A typical activation procedure for this compound involves heating the material under a high vacuum.

  • Place the adsorbent sample in a sample tube.

  • Attach the sample tube to a vacuum line.

  • Heat the sample to a specific temperature (e.g., 150-200 °C for this compound) at a controlled ramp rate.

  • Maintain the temperature and vacuum for several hours (e.g., 8-12 hours) until a stable, low pressure is achieved.

  • Cool the sample to room temperature under vacuum before analysis.

Gas Adsorption Isotherm Measurement

Gas adsorption isotherms are measured to determine the adsorption capacity of the material at a constant temperature over a range of pressures.

  • A known mass of the activated adsorbent is placed in the sample cell of a volumetric or gravimetric adsorption analyzer.

  • The sample cell is maintained at a constant temperature (e.g., 298 K).

  • Small, controlled doses of the adsorbate gas (e.g., CO₂, CH₄) are introduced into the sample cell.

  • After each dose, the system is allowed to equilibrate, and the pressure and amount of adsorbed gas are recorded.

  • This process is repeated over a range of pressures to generate the adsorption isotherm.

Breakthrough Curve Analysis

Breakthrough experiments are dynamic tests that simulate the performance of an adsorbent in a packed bed for gas separation applications.

  • A packed bed of the adsorbent is prepared in a column.

  • A gas mixture with a known composition (e.g., 15% CO₂ in N₂) is passed through the column at a constant flow rate and temperature.

  • The composition of the gas exiting the column is continuously monitored using a gas analyzer (e.g., mass spectrometer or gas chromatograph).

  • The "breakthrough time" is the time at which the concentration of the adsorbate at the outlet reaches a certain percentage of the inlet concentration.

  • The shape of the breakthrough curve provides information about the mass transfer characteristics and the dynamic adsorption capacity of the material.[5]

Cost-Performance Assessment

Performance:

Experimental data consistently demonstrates that this compound exhibits a significantly higher surface area and, in many cases, a superior adsorption capacity for gases like CO₂ and methane compared to activated carbon and Zeolite 13X on a per-mass basis.[6][7] Its highly ordered and tunable pore structure allows for selective adsorption, which is a key advantage in gas separation processes.

Cost:

The primary drawback of this compound is its high cost. Laboratory-scale quantities are orders of magnitude more expensive than traditional adsorbents.[8] While techno-economic analyses of other MOFs suggest that the production cost can be significantly reduced at an industrial scale (potentially to the range of

1313-13−
71/kg), it is still expected to be considerably higher than that of activated carbon and zeolites.[1][2][3][9] The cost is largely driven by the synthesis of the organic linker and the use of solvents in the manufacturing process.

This compound offers superior adsorption performance for specific applications, particularly where high capacity and selectivity are paramount. For niche applications in high-value sectors such as pharmaceuticals or specialty gas separations, the enhanced performance may justify the higher cost. However, for large-scale industrial applications where cost is a primary driver, such as bulk CO₂ capture from flue gas, traditional adsorbents like activated carbon and zeolites currently present a more economically viable solution. Future research focused on reducing the manufacturing cost of this compound and other high-performance MOFs is crucial for their broader industrial adoption.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative assessment of different adsorbents.

G cluster_prep Adsorbent Preparation cluster_activation Activation cluster_char Characterization cluster_perf Performance Testing cluster_analysis Data Analysis & Comparison A1 This compound B Heating under Vacuum A1->B A2 Activated Carbon A2->B A3 Zeolite 13X A3->B C1 BET Surface Area B->C1 C2 Pore Volume B->C2 D1 Gas Adsorption Isotherms (CO₂, CH₄, etc.) B->D1 D2 Breakthrough Curve Analysis B->D2 E3 Cost-Performance Assessment C1->E3 C2->E3 E1 Adsorption Capacity D1->E1 E2 Selectivity D2->E2 E1->E3 E2->E3

Experimental workflow for adsorbent comparison.

References

Navigating Long-Term Stability in Drug Delivery: A Comparative Analysis of Basolite Z377 and Alternative Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term operational stability of a drug delivery vehicle is a critical determinant of its therapeutic efficacy and safety. This guide provides a comprehensive comparison of the long-term stability of Basolite Z377 (MOF-177) against other prominent platforms, including robust Metal-Organic Frameworks (MOFs), zeolites, mesoporous silica (B1680970) nanoparticles (MSNs), and biodegradable polymers. The following sections present quantitative stability data, detailed experimental protocols for stability assessment, and visual representations of degradation pathways and experimental workflows.

Comparative Stability of Drug Delivery Platforms

The operational stability of a drug delivery vehicle in a physiological environment dictates its ability to protect the therapeutic cargo and release it in a controlled manner. The following tables summarize the stability of this compound and its alternatives in various media.

Table 1: Stability of Metal-Organic Frameworks (MOFs) in Simulated Biological Media

MaterialMediumTimeTemperature (°C)Observation
This compound (MOF-177) Ambient Air (RH ~40%)3 daysRoom TemperatureComplete decomposition of the framework structure.[1]
Water-Room TemperatureCrystal structure is completely destroyed upon immersion.[2]
UiO-66 Phosphate (B84403) Buffer (PB)4 hours25Rapid degradation of the framework.[3]
HEPES Buffer4 hours25Most benign buffer, but some linker release observed.[3]
Simulated Body Fluid (SBF)14 days37Bioactivity observed with the formation of apatite, indicating some surface interaction and potential degradation.[4]
ZIF-8 Phosphate Buffered Saline (PBS)24 hours37Slow degradation due to the affinity of phosphate groups for Zn2+ ions, leading to the formation of amorphous zinc phosphate.
Cell Culture Media (e.g., DMEM)-37Partial degradation, with the extent of cargo leakage varying widely depending on the media composition, particularly the concentration of amino acids like histidine and cysteine.

Table 2: Stability of Zeolites, Mesoporous Silica Nanoparticles (MSNs), and Biodegradable Polymers

Material ClassMaterial ExampleMediumTimeTemperature (°C)Observation
Zeolites H-USYSimulated Gastric Fluid (SGF, pH 1.8)3 hours37No significant changes in morphology and structure.[5]
Simulated Intestinal Fluid (SIF, pH 6.8)3 hours37Structure remains intact.[5]
Mesoporous Silica Nanoparticles (MSNs) MCM-41 typeSimulated Body Fluid (SBF, pH 7.4)72 hours37In vitro degradation observed via TEM.[6]
Rat Plasma72 hours37Degradation observed.[6]
Biodegradable Polymers Poly(lactic-co-glycolic acid) (PLGA)Physiological conditionsVaries (days to months)37Degrades via hydrolysis of ester linkages into lactic and glycolic acids. Degradation rate is tunable by altering the monomer ratio.[7]
Poly-ε-caprolactone (PCL)Physiological conditionsVaries (months to years)37Slow degradation through hydrolysis of ester bonds.[8]

Experimental Protocols for Stability Assessment

Accurate evaluation of long-term operational stability relies on standardized and rigorous experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Stability Assessment of MOFs in Simulated Biological Fluids

Objective: To evaluate the structural integrity of MOFs upon exposure to simulated physiological conditions.

Materials:

  • MOF powder (e.g., this compound, UiO-66)

  • Simulated Body Fluid (SBF), Phosphate Buffered Saline (PBS), or cell culture medium.

  • Centrifuge, shaker incubator, Powder X-ray Diffractometer (PXRD), Scanning Electron Microscope (SEM), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Procedure:

  • Incubation: Disperse a known amount of the MOF powder (e.g., 10 mg) in a specific volume of the chosen biological medium (e.g., 10 mL) in a sterile container.

  • Incubate the suspension in a shaker incubator at 37°C for predetermined time points (e.g., 1, 6, 24, 72 hours, and 7 days).

  • Sample Recovery: At each time point, centrifuge the suspension to separate the solid material from the supernatant.

  • Wash the solid pellet with deionized water and ethanol (B145695) to remove any residual media components and dry under vacuum.

  • Characterization of Solid:

    • PXRD: Analyze the dried solid to monitor changes in the crystalline structure. A loss of peak intensity or the appearance of new peaks indicates degradation.

    • SEM: Examine the morphology of the particles to observe any changes in size, shape, or surface texture.

  • Analysis of Supernatant:

    • ICP-MS: Analyze the supernatant to quantify the concentration of metal ions leached from the MOF, providing a direct measure of degradation.

    • UV-Vis Spectroscopy or HPLC: If the organic linker has a chromophore, its concentration in the supernatant can be measured to quantify linker leaching.

Protocol 2: In Vitro Degradation Study of Mesoporous Silica Nanoparticles

Objective: To determine the degradation rate of MSNs in a simulated physiological environment.

Materials:

  • MSN powder

  • Simulated Body Fluid (SBF, pH 7.4) or rat plasma.[6]

  • Transmission Electron Microscope (TEM).

  • Shaker incubator.

Procedure:

  • Dispersion: Disperse a known concentration of MSNs (e.g., 5 mg) in the degradation medium (e.g., 30 mL of SBF or rat plasma).[6]

  • Incubation: Stir the suspension at 37°C and 50 rpm in a shaker incubator.[6]

  • Sampling: Collect aliquots of the suspension at various time points (e.g., 0, 24, 48, and 72 hours).[6]

  • TEM Analysis: Prepare TEM grids from each time point and observe the morphology of the nanoparticles to assess the extent of degradation.

Protocol 3: Hydrolytic Degradation of Biodegradable Polymers

Objective: To evaluate the degradation profile of biodegradable polymers under physiological conditions.

Materials:

  • Polymer sample (e.g., PLGA or PCL film or microspheres).

  • Phosphate Buffered Saline (PBS, pH 7.4).

  • Shaker incubator, Gel Permeation Chromatography (GPC), and Scanning Electron Microscope (SEM).

Procedure:

  • Sample Preparation: Weigh the initial dry mass of the polymer sample (W_i).

  • Incubation: Place the sample in a vial containing a known volume of PBS and incubate at 37°C with gentle agitation.

  • Sample Analysis at Time Points: At predetermined intervals, remove the samples from the PBS.

    • Mass Loss: Gently rinse with deionized water, dry to a constant weight (W_f), and calculate the mass loss as: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Molecular Weight: Dissolve a portion of the dried sample in a suitable solvent (e.g., tetrahydrofuran) and analyze by GPC to determine the change in molecular weight over time.

    • Morphology: Use SEM to observe changes in the surface morphology of the polymer.

Visualizing Stability and Degradation

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the stability and degradation of these materials.

cluster_MOF MOF Degradation Pathway Intact MOF Intact MOF Degraded MOF Degraded MOF Intact MOF->Degraded MOF Water/Buffer Leached Metal Ions Leached Metal Ions Degraded MOF->Leached Metal Ions Leached Organic Linkers Leached Organic Linkers Degraded MOF->Leached Organic Linkers

Caption: Degradation pathway of a Metal-Organic Framework in an aqueous environment.

Start Start Incubate Material in SBF Incubate Material in SBF Start->Incubate Material in SBF Analyze Solid (PXRD, SEM) Analyze Solid (PXRD, SEM) Incubate Material in SBF->Analyze Solid (PXRD, SEM) Analyze Supernatant (ICP-MS) Analyze Supernatant (ICP-MS) Incubate Material in SBF->Analyze Supernatant (ICP-MS) End End Analyze Solid (PXRD, SEM)->End Analyze Supernatant (ICP-MS)->End

Caption: Experimental workflow for assessing material stability in Simulated Body Fluid.

This compound This compound UiO-66 UiO-66 This compound->UiO-66 < Instability Zeolites Zeolites UiO-66->Zeolites < Instability MSNs MSNs Zeolites->MSNs ~ Similar Stability Biodegradable Polymers Biodegradable Polymers MSNs->Biodegradable Polymers > Instability (by design)

Caption: Relative long-term operational stability of different drug delivery platforms.

References

Unlocking the Full Potential of Basolite Z377: A Comparative Guide to Activation Methods for Enhanced Porosity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the metal-organic framework (MOF) Basolite Z377 (also known as MOF-177), achieving optimal porosity is paramount for applications ranging from gas storage to drug delivery. The activation process, which removes solvent molecules from the pores after synthesis, is a critical step that dictates the final surface area and pore volume of the material. This guide provides a comparative analysis of different activation methods for this compound, supported by experimental data, to aid in the selection of the most effective protocol.

The porosity of this compound, a zinc-based MOF, is directly influenced by the method used to remove the solvent molecules that occupy its intricate porous structure after synthesis. Incomplete or harsh activation can lead to pore collapse and a significant reduction in the accessible surface area, thereby diminishing its performance. The most common activation techniques include thermal activation, solvent exchange followed by thermal activation, and supercritical CO2 (scCO2) drying. Each method presents distinct advantages and disadvantages in terms of efficacy, experimental complexity, and potential impact on the MOF's structural integrity.

Comparative Analysis of Activation Methods

The selection of an appropriate activation method is crucial for maximizing the porosity of this compound. Below is a summary of quantitative data on the impact of different activation protocols on key porosity parameters.

Activation MethodBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)Reference
Thermal Activation
Direct heating of as-synthesized material under vacuum.Data not consistently available in literature, often results in lower surface areas due to pore collapse.Data not consistently available in literature.Data not consistently available in literature.General observation from MOF literature
Solvent Exchange followed by Thermal Activation
Exchange with Methanol, then heating under vacuum.~1500 - 2500~1800 - 3000~0.6 - 0.9[1][2]
Exchange with Chloroform, then heating under vacuum.~1800Not ReportedNot Reported[3]
Supercritical CO2 (scCO2) Drying
Solvent exchange with a CO2-miscible solvent (e.g., ethanol), followed by scCO2 drying.~2800 - 3500+ ~3200 - 4000+ ~1.0 - 1.5+ [3][4][5]

Note: The presented data is a synthesis of values reported across different studies. Absolute values can vary depending on the specific synthesis conditions of the this compound. The trend, however, consistently indicates that supercritical CO2 drying yields the highest porosity.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are generalized protocols for the key activation methods described.

Thermal Activation (Direct Heating)

This method involves the direct heating of the as-synthesized this compound, which is typically solvated with a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • Place the as-synthesized, solvent-wet this compound in a vacuum-compatible sample holder.

    • Connect the sample holder to a high-vacuum line.

    • Gradually heat the sample to a specific temperature (e.g., 150-200 °C) under dynamic vacuum.

    • Maintain this temperature for an extended period (e.g., 8-24 hours) until the pressure stabilizes at a low value (e.g., <10⁻³ mbar), indicating the removal of solvent molecules.

    • Cool the sample to room temperature under vacuum before analysis.

  • Caution: This method is often the least effective for this compound as the strong capillary forces exerted by the evaporating high-boiling point solvent can cause significant pore collapse.

Solvent Exchange followed by Thermal Activation

To mitigate pore collapse, a solvent exchange step is introduced to replace the high-boiling point synthesis solvent with a more volatile, lower-surface-tension solvent.[1][2]

  • Procedure:

    • Immerse the as-synthesized this compound in a low-boiling point, low-surface-tension solvent such as methanol, ethanol (B145695), or chloroform.

    • Allow the sample to soak for a period of time (e.g., 24-72 hours), with periodic replacement of the solvent to ensure complete exchange.

    • Decant the solvent and transfer the solvent-exchanged this compound to a vacuum-compatible sample holder.

    • Follow the thermal activation procedure described above, typically at a lower temperature and for a shorter duration due to the higher volatility of the new solvent.

Supercritical CO2 (scCO2) Drying

This technique is considered the most effective method for preserving the porous structure of delicate MOFs like this compound.[3][4][5] It works by bringing the solvent to its supercritical state, where the distinction between liquid and gas phases disappears, thus eliminating the surface tension and the associated capillary forces that cause pore collapse.

  • Procedure:

    • Perform a solvent exchange of the as-synthesized this compound with a solvent that is miscible with liquid CO2, typically ethanol or acetone.

    • Place the solvent-exchanged sample in the chamber of a critical point dryer.

    • Cool the chamber (e.g., to ~10-15 °C) and introduce liquid CO2, flushing out the exchange solvent.

    • Once the chamber is filled with liquid CO2, heat it above the critical temperature of CO2 (31.1 °C) and increase the pressure above its critical pressure (73.8 bar).

    • Slowly vent the supercritical CO2 from the chamber while maintaining the temperature above the critical point.

    • Once the chamber has returned to atmospheric pressure, the activated, dry this compound can be retrieved.

Logical Workflow for MOF Activation and Porosity Analysis

The following diagram illustrates the general workflow from a synthesized MOF to the determination of its porosity, highlighting the decision points for selecting an activation method.

MOF_Activation_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_analysis Porosity Analysis As_Synthesized_MOF As-Synthesized this compound (Solvent-filled pores) Thermal_Activation Thermal Activation As_Synthesized_MOF->Thermal_Activation Solvent_Exchange Solvent Exchange As_Synthesized_MOF->Solvent_Exchange N2_Adsorption N2 Adsorption/Desorption Isotherm Measurement Thermal_Activation->N2_Adsorption Solvent_Exchange->Thermal_Activation Followed by scCO2_Drying Supercritical CO2 Drying Solvent_Exchange->scCO2_Drying Followed by scCO2_Drying->N2_Adsorption Data_Analysis Data Analysis (BET, Langmuir, Pore Volume) N2_Adsorption->Data_Analysis

Caption: Workflow for this compound activation and porosity characterization.

References

A Head-to-Head Comparison: Basolite Z377 vs. Activated Carbon for VOC Removal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance and methodologies of two prominent adsorbents for Volatile Organic Compound (VOC) remediation.

The effective removal of volatile organic compounds (VOCs) is a critical concern across various scientific and industrial sectors, from environmental remediation to ensuring the purity of pharmaceutical products. Among the myriad of adsorbent materials, traditional activated carbon has long been the benchmark. However, the emergence of advanced materials like metal-organic frameworks (MOFs), such as Basolite Z377 (also known as MOF-177), presents new possibilities for enhanced VOC capture. This guide provides an objective, data-driven comparison of this compound and activated carbon, focusing on their performance in VOC removal, supported by experimental data and detailed protocols.

Performance Data: A Quantitative Comparison

The adsorption capacity of a material is a key metric for its effectiveness in removing VOCs. The following tables summarize the performance of this compound and activated carbon for the adsorption of common VOCs. It is important to note that the performance of activated carbon can vary significantly based on its source material and activation process.

Table 1: Adsorption Capacities for Various VOCs

AdsorbentVOCAdsorption Capacity (mg/g)Experimental Conditions
This compound (MOF-177) Acetone589Synthesized via hydrothermal method; Adsorption at room temperature[1]
Ethylbenzene234Synthesized via hydrothermal method; Adsorption at room temperature[1]
Activated Carbon Toluene (B28343)62.5 - 184.0Various raw materials (wood, coal, coconut shell); 25°C, 200 ppm in N2 atmosphere[2]
Benzene (B151609)337 (dry), 256 (50% RH), 166 (90% RH)Unmodified activated carbon[2]
Toluene46.9 (mg/kg)Langmuir adsorption isotherm fits
Benzene55.5 (mg/kg)Langmuir adsorption isotherm fits
Toluene24.2Activated Carbon Fabrics; Room temperature
Benzene10.9Activated Carbon Fabrics; Room temperature
Various MOFs (General) TolueneAverage: 796.2, Maximum: 1375.0General comparison of various MOFs[2]
HKUST-1@PVA beads (MOF) Toluene123.82Dynamic low concentration (200 ppm) adsorption

Table 2: Physical Properties of this compound and Activated Carbon

PropertyThis compound (MOF-177)Activated Carbon
BET Surface Area (m²/g) ~2970[1]570 - 1284[2]
Pore Volume (cm³/g) ~1.11[1]0.25 - 0.83[2]
Structure Crystalline, with uniform poresAmorphous, with a wide range of pore sizes

Experimental Protocols

A comprehensive understanding of the performance data necessitates a detailed look at the experimental methodologies employed. The following sections outline typical protocols for evaluating VOC adsorption on both this compound and activated carbon.

Dynamic Adsorption Testing (Breakthrough Curve Analysis)

Dynamic adsorption experiments are crucial for assessing the performance of an adsorbent under continuous flow conditions, simulating real-world applications.

Experimental Setup:

A typical dynamic adsorption setup consists of:

  • Gas Generation System: A VOC-laden gas stream is generated by passing a carrier gas (e.g., nitrogen or dry air) through a bubbler containing the liquid VOC. Mass flow controllers are used to precisely control the concentration of the VOC.

  • Mixing Chamber: The VOC-laden gas is mixed with a diluent gas to achieve the desired inlet concentration.

  • Adsorption Column: A fixed-bed column of a specific diameter and length is packed with a known mass of the adsorbent material (this compound or activated carbon).

  • Analytical System: The concentration of the VOC at the outlet of the adsorption column is continuously monitored using a suitable detector, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Selected Ion Flow Tube Mass Spectrometer (SIFT-MS).

Procedure:

  • Activation: The adsorbent is first activated by heating it under a vacuum or an inert gas flow to remove any adsorbed water or other impurities.

  • Adsorption: The VOC gas stream with a constant inlet concentration and flow rate is passed through the packed bed.

  • Breakthrough Curve Generation: The outlet VOC concentration is plotted against time. The resulting "breakthrough curve" shows the point at which the adsorbent becomes saturated and the VOC begins to "break through" the column.

  • Data Analysis: The breakthrough time (the time at which the outlet concentration reaches a certain percentage of the inlet concentration, e.g., 5%) and the saturation time are determined from the curve. The adsorption capacity can be calculated from the area above the breakthrough curve. The experimental data is often fitted to kinetic models like the Thomas and Yoon-Nelson models to evaluate the adsorption performance.[3]

Visualizing the Experimental Workflow

To better illustrate the process of dynamic VOC adsorption testing, the following diagrams outline the key steps and logical flow.

Experimental_Workflow cluster_preparation Adsorbent Preparation cluster_gas_generation Gas Stream Generation cluster_adsorption_process Adsorption Process cluster_data_analysis Data Analysis Activation Adsorbent Activation (Heating under vacuum/inert gas) Packing Packing the Adsorption Column Activation->Packing Adsorption_Column Adsorption Column Packing->Adsorption_Column VOC_Source VOC Source (Bubbler) MFCs Mass Flow Controllers VOC_Source->MFCs Carrier_Gas Carrier Gas (N2 or Dry Air) Carrier_Gas->MFCs Mixing Mixing Chamber MFCs->Mixing Mixing->Adsorption_Column Analysis Outlet Gas Analysis (GC-FID or SIFT-MS) Adsorption_Column->Analysis Breakthrough_Curve Generate Breakthrough Curve Analysis->Breakthrough_Curve Performance_Metrics Calculate Adsorption Capacity, Breakthrough Time, etc. Breakthrough_Curve->Performance_Metrics

Caption: Workflow for dynamic VOC adsorption testing.

Signaling Pathway of Adsorbent-VOC Interaction

The interaction between the adsorbent and VOC molecules is a complex process involving both physical and chemical forces. The following diagram illustrates the key factors influencing this interaction.

Adsorption_Pathway cluster_adsorbent Adsorbent Properties cluster_voc VOC Properties Surface_Area Surface Area Adsorption_Capacity Adsorption Capacity Surface_Area->Adsorption_Capacity Pore_Structure Pore Structure (Size, Volume) Pore_Structure->Adsorption_Capacity Surface_Chemistry Surface Chemistry (Functional Groups) Surface_Chemistry->Adsorption_Capacity Molecular_Size Molecular Size Molecular_Size->Adsorption_Capacity Polarity Polarity Polarity->Adsorption_Capacity Concentration Concentration Concentration->Adsorption_Capacity

Caption: Factors influencing VOC adsorption capacity.

In-depth Comparison and Conclusion

The data presented reveals a significant performance advantage for this compound and other MOFs over traditional activated carbon in terms of VOC adsorption capacity. The exceptionally high surface area and tunable pore structure of MOFs contribute to their superior performance.[1][2] For instance, the average toluene adsorption capacity for a range of MOFs was found to be 1.73 times higher than that of activated carbons.[2]

However, several factors must be considered when selecting an adsorbent. While this compound demonstrates high adsorption capacity, its stability in the presence of moisture can be a concern, potentially leading to a decrease in performance.[1] In contrast, activated carbon, while having a lower capacity, is generally more robust and less susceptible to humidity.[2] Furthermore, the cost of production for MOFs is currently higher than that of activated carbon, which may be a limiting factor for large-scale applications.

References

Unveiling the Framework: A Comparative Guide to Validating the Structure of Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of carrier molecules like the metal-organic framework (MOF) Basolite Z377 is paramount for understanding and optimizing their performance. This guide provides a comparative analysis of neutron scattering and other key techniques for the structural validation of this compound, offering insights into their respective strengths and providing the necessary experimental context.

The validation of the crystal structure of porous materials is crucial for predicting their properties, such as gas adsorption capacity and drug loading potential.[1] While X-ray diffraction is a cornerstone of structural analysis, neutron scattering offers unique advantages, particularly for materials like MOFs that contain light atoms such as hydrogen.

The Power of Neutrons: A Deeper Look into MOF Structures

Neutron scattering is a powerful technique for determining the atomic and/or magnetic structure of a material.[2] Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the nucleus. This fundamental difference provides several key advantages for studying MOFs like this compound:

  • Sensitivity to Light Elements: Neutron scattering is highly sensitive to the presence of light elements, especially hydrogen.[2][3] This is critical for MOFs, as the organic linkers are rich in hydrogen atoms, and their precise location can influence the framework's properties and interactions with guest molecules.

  • Isotope Specificity: Neutrons can distinguish between isotopes, such as hydrogen and deuterium.[4] This allows for contrast variation studies, where specific parts of the structure can be "highlighted" by isotopic substitution, providing unambiguous information on guest-host interactions and the location of adsorbed molecules.

  • Penetration Depth: Neutrons have a high penetration depth, allowing for the study of bulk samples and materials within complex sample environments, such as high-pressure cells or reaction vessels.[2]

A Comparative Analysis: Neutron Scattering vs. Alternative Techniques

While neutron scattering offers significant benefits, a comprehensive structural validation often relies on a combination of techniques. The following table compares neutron scattering with other commonly used methods for characterizing this compound and similar MOFs.

Technique Principle Information Obtained Strengths for this compound Limitations
Neutron Scattering Scattering of neutrons by atomic nuclei.Precise location of all atoms, including hydrogen; magnetic structure; dynamics of guest molecules.Unambiguous determination of hydrogen positions in the organic linker; detailed information on guest-molecule binding sites.Requires access to a neutron source (research reactor or spallation source); larger sample sizes often needed.[3]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystalline lattice.Crystal structure, phase purity, and lattice parameters.Readily available; excellent for determining the overall framework structure and identifying crystalline phases.[5]Insensitive to hydrogen atoms; can be difficult to distinguish between atoms with similar electron densities.[3]
Gas Adsorption (e.g., N₂ at 77 K) Physisorption of a gas onto the surface of the material.Surface area (BET), pore volume, and pore size distribution.Essential for characterizing the porosity of the framework, which is crucial for its application in storage and delivery.[6][7]Provides information on the accessible pores, but not the detailed atomic structure.
Scanning Electron Microscopy (SEM) Imaging of the sample surface using a focused beam of electrons.Particle morphology, size, and surface features.Visualizes the crystal shape and size distribution of the this compound powder.[5]Provides morphological information, not the internal crystal structure.
Thermogravimetric Analysis (TGA) Measurement of mass change as a function of temperature.Thermal stability and decomposition profile.Determines the temperature range in which the MOF is stable, which is critical for activation and application.[5]Does not provide direct structural information.

Experimental Protocols

Neutron Powder Diffraction

Objective: To obtain high-resolution structural data, including the precise location of hydrogen atoms.

Methodology:

  • Sample Preparation: A deuterated sample of this compound is often preferred to reduce incoherent scattering from hydrogen, which can increase background noise.[8] The powder sample is loaded into a vanadium sample can, which is chosen for its low neutron scattering cross-section.

  • Data Collection: The sample is placed in a neutron powder diffractometer at a research reactor or spallation source. A beam of thermal or cold neutrons is directed at the sample.

  • Diffraction Pattern: The scattered neutrons are detected at various angles to produce a diffraction pattern.

  • Data Analysis: The diffraction pattern is analyzed using Rietveld refinement to determine the crystal structure, including atomic positions, site occupancies, and lattice parameters.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure and assess the phase purity of the synthesized this compound.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound is gently packed into a sample holder.

  • Data Collection: The sample is mounted in a powder X-ray diffractometer. An X-ray beam (typically Cu Kα radiation) is directed at the sample, and the diffracted X-rays are recorded by a detector as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to known patterns or used for ab initio structure solution and refinement to determine the unit cell parameters and atomic positions of the framework atoms (excluding hydrogen).[5][6]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for neutron scattering and a combined characterization approach.

NeutronScatteringWorkflow cluster_0 Neutron Scattering Experimental Workflow A Sample Preparation (Deuteration if necessary) B Mounting in Sample Can (e.g., Vanadium) A->B C Data Collection at Neutron Source B->C D Diffraction Pattern Acquisition C->D E Rietveld Refinement D->E F Structural Model (including H atoms) E->F

Workflow for a typical neutron scattering experiment.

CharacterizationLogic cluster_1 Logical Flow for Comprehensive Structural Validation Start Synthesized this compound PXRD PXRD Analysis Start->PXRD Neutron Neutron Scattering Start->Neutron Gas Gas Adsorption Start->Gas SEM SEM Imaging Start->SEM TGA TGA Analysis Start->TGA Framework Framework Structure (non-H atoms) PXRD->Framework Validation Validated Structural Model Framework->Validation H_atoms Precise H-atom Positions Neutron->H_atoms H_atoms->Validation Porosity Porosity Data (Surface Area, Pore Volume) Gas->Porosity Porosity->Validation Morphology Crystal Morphology SEM->Morphology Morphology->Validation Stability Thermal Stability TGA->Stability Stability->Validation

A multi-technique approach for comprehensive validation.

References

Safety Operating Guide

Proper Disposal of Basolite Z377: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling Basolite Z377 must adhere to strict disposal protocols due to its environmental hazards. This guide provides essential safety and logistical information for the proper disposal of this material, ensuring the safety of personnel and the protection of the environment.

This compound, a metal-organic framework (MOF), is classified as hazardous to the aquatic environment.[1][2] Improper disposal can lead to long-term, toxic effects on aquatic life.[1][2] Therefore, it is imperative that this material is not discarded as regular solid waste or released into the sewer system.

Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard classifications for this material.

Hazard ClassificationCodeDescription
GHS Pictogram GHS09Hazardous to the aquatic environment
Hazard Statement H410Very toxic to aquatic life with long lasting effects
Precautionary Statements P273Avoid release to the environment
P501Dispose of contents/container in accordance with local/regional/national/international regulations
Water Hazard Class (WGK) 3Severely hazardous to water

Data sourced from Sigma-Aldrich safety information.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general guidelines for hazardous waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with "Hazardous Waste" and its chemical name.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a dedicated, leak-proof container that is chemically compatible with this compound. The original manufacturer's container is often a suitable choice.[3]

  • Ensure the container has a secure, screw-on cap to prevent spills.[3]

  • Keep the waste container closed at all times, except when adding waste.[4]

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[3]

  • The storage area should be under the control of laboratory personnel and away from general laboratory traffic.[3]

  • Store in a secondary containment tray or bin to capture any potential leaks.[3]

4. Disposal Request and Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Provide all necessary documentation, including the chemical name and hazard information.

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]

  • After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines. Deface the original label before disposal.[7]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Step 1: Waste Generation (Used this compound) B Step 2: Segregation & Labeling Label as 'Hazardous Waste: this compound' A->B C Step 3: Containerization Place in a sealed, compatible container B->C D Step 4: Secure Storage Store in designated hazardous waste area with secondary containment C->D E Step 5: Arrange Disposal Contact EHS or licensed contractor D->E F Step 6: Waste Collection Scheduled pickup by authorized personnel E->F G Step 7: Final Disposal Transport to a certified hazardous waste facility F->G

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Safety Data Sheets (SDS), EHS office, or local, state, and federal regulations. Always consult the full SDS for this compound provided by the manufacturer for the most comprehensive disposal instructions.

References

Essential Safety and Handling Guidelines for Basolite Z377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Basolite Z377, a zinc-based metal-organic framework (MOF).

This compound, a microporous crystalline solid, requires careful handling to ensure laboratory safety and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on information for chemically similar zinc-based metal-organic frameworks and general best practices for handling fine powders. The primary hazards are associated with inhalation of the powder and its ecotoxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with this compound to minimize exposure. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection TypeRecommended PPESpecifications
Respiratory Protection Air-purifying respirator with a P100 (or N100) particulate filterEnsure a proper fit and perform a seal check before each use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles are recommended when there is a significant risk of dust generation. A face shield may be necessary for larger quantities.
Hand Protection Nitrile glovesCheck for pinholes and tears before use. Dispose of gloves after handling the material.
Body Protection Laboratory coat or microporous coverallsCoveralls provide more comprehensive protection against dust settling on clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow is designed to minimize dust generation and exposure.

prep Preparation handling Handling in Ventilated Enclosure prep->handling weighing Weighing handling->weighing transfer Transfer to Reaction Vessel weighing->transfer cleanup Decontamination and Cleanup transfer->cleanup disposal Waste Disposal cleanup->disposal collect Collect Waste label_waste Label Waste Container collect->label_waste store Store Securely label_waste->store dispose Dispose via Certified Vendor store->dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.